molecular formula C₁₉H₂₀ClNO₃ B1145438 Defluoro Paroxetine Hydrochloride CAS No. 130777-04-7

Defluoro Paroxetine Hydrochloride

Cat. No.: B1145438
CAS No.: 130777-04-7
M. Wt: 345.82
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Description

Defluoro Paroxetine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₀ClNO₃ and its molecular weight is 345.82. The purity is usually 95%.
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Properties

CAS No.

130777-04-7

Molecular Formula

C₁₉H₂₀ClNO₃

Molecular Weight

345.82

Synonyms

trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Characterization of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

Defluoro Paroxetine Hydrochloride (Chemical Name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride) is a critical process-related impurity and degradation product in the manufacturing of Paroxetine HCl.

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, this compound is designated as Paroxetine Related Compound B (USP) and Impurity D (EP). It serves as a mandatory Reference Standard (RS) for Quality Control (QC) release testing. Its presence typically stems from two sources:

  • Defluorination: Hydrogenolysis of the C-F bond during the lithium aluminum hydride (LiAlH₄) reduction of the piperidone intermediate in the API process.

  • Starting Material Contamination: Presence of benzaldehyde in the 4-fluorobenzaldehyde starting material.

This guide details the intentional, stereoselective synthesis of Defluoro Paroxetine HCl. Unlike the API synthesis which targets the fluorinated analog, this protocol utilizes a "Benzaldehyde Switch" strategy to generate the defluoro core while maintaining the rigorous (3S, 4R) stereochemical requirements.

Retrosynthetic Analysis

The synthesis is designed to mirror the industrial production of Paroxetine to ensure the impurity profile (isomeric ratios) matches potential process contaminants. The molecule is disconnected at the ether linkage and the piperidine nitrogen.

Retrosynthesis Target Defluoro Paroxetine HCl (Target Molecule) Ether_Break Ether Disconnection Target->Ether_Break Sesamol Sesamol (Nucleophile) Ether_Break->Sesamol Piperidine_Core (3S,4R)-N-Boc-3-hydroxymethyl- 4-phenylpiperidine Ether_Break->Piperidine_Core Resolution Chiral Resolution (L-o-chlorotartranilic acid) Piperidine_Core->Resolution Racemic_Carbinol (±)-trans-4-phenyl- 3-hydroxymethylpiperidine Resolution->Racemic_Carbinol Cyclization Reductive Cyclization Racemic_Carbinol->Cyclization Precursors Benzaldehyde + Methyl Cyanoacetate + Dimethyl Malonate Cyclization->Precursors

Figure 1: Retrosynthetic strategy highlighting the core construction from non-fluorinated benzaldehyde and the critical resolution step.

Synthetic Strategy: The "Benzaldehyde Switch"

The most robust route adapts the classical Ferrosan and Sugi et al. routes but substitutes 4-fluorobenzaldehyde with Benzaldehyde . This ensures the carbon skeleton is established without the risk of partial defluorination affecting yield or purity.

Phase 1: Construction of the Piperidine Core

The synthesis begins with a Michael addition followed by a reductive cyclization.

Reaction Scheme:

  • Condensation: Benzaldehyde + Methyl cyanoacetate

    
     Cinnamate derivative.
    
  • Michael Addition: Addition of Dimethyl malonate.

  • Cyclization: Reduction/decarboxylation to form the piperidone.

Phase 2: Stereochemical Resolution

The chemical synthesis produces a racemic trans mixture. The (3S, 4R) configuration is essential.

  • Resolution Agent: L-o-chlorotartranilic acid (preferred) or (+)-Di-p-toluoyl-D-tartaric acid.

  • Objective: Isolate the (-)-trans isomer.

Phase 3: Coupling and Salt Formation

The resolved alcohol is activated (mesylated) and coupled with Sesamol, followed by N-deprotection (if required) and HCl salt formation.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 2-cyano-3-phenylglutarate

Reagents: Benzaldehyde, Methyl cyanoacetate, Dimethyl malonate, Sodium methoxide (NaOMe).

  • Dissolve Benzaldehyde (1.0 eq) and Methyl cyanoacetate (1.0 eq) in methanol.

  • Add catalytic NaOMe. Stir at 0–5°C until precipitation of the cinnamate intermediate occurs.

  • Add Dimethyl malonate (1.2 eq) and additional NaOMe (1.0 eq).

  • Reflux for 4–6 hours.

  • Workup: Acidify with dilute HCl, extract with Ethyl Acetate (EtOAc), and concentrate to yield the glutarate diester as a viscous oil.

Step 2: Reductive Cyclization to (±)-trans-4-phenyl-5-methoxycarbonylpiperidin-2-one

Reagents: Raney Cobalt (or Raney Ni), Hydrogen (50 atm), Methanol.

  • Dissolve the glutarate oil in MeOH.

  • Add Raney Cobalt catalyst (20% w/w).

  • Hydrogenate at 80–100°C under 50 atm H₂ pressure for 12 hours.

  • Mechanism: Reduction of the nitrile to a primary amine, which undergoes intramolecular cyclization with the ester to form the lactam (piperidone).

  • Isomerization: The product is a mixture of cis and trans. Treat the crude residue with NaOMe in MeOH (reflux 2h) to thermodynamically equilibrate the mixture to the preferred trans-isomer .

Step 3: Reduction to (±)-trans-4-phenyl-3-hydroxymethylpiperidine

Reagents: LiAlH₄, THF.

  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF under N₂.

  • Add the piperidone solution dropwise at 0°C.

  • Reflux for 4 hours. (Note: Since there is no Fluorine atom, there is no risk of defluorination here, unlike the API synthesis).

  • Quench: Standard Fieser workup (Water, 15% NaOH, Water). Filter salts.[1]

  • Concentrate to obtain the racemic Defluoro Carbinol .

Step 4: Optical Resolution

Reagents: L-o-chlorotartranilic acid, Acetone/Water.

  • Dissolve the racemic carbinol in Acetone/Water (9:1).

  • Add L-o-chlorotartranilic acid (1.0 eq).

  • Heat to dissolution and allow to cool slowly to crystallize the diastereomeric salt.

  • Recrystallize from Ethanol to achieve >99% ee.

  • Neutralize the salt with 1M NaOH and extract the free base: (-)-(3S, 4R)-4-phenyl-3-hydroxymethylpiperidine .

Step 5: Coupling with Sesamol

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sesamol, Sodium Hydride (NaH).

Note: To prevent N-alkylation side reactions, the nitrogen is typically protected (e.g., N-Boc) or the reaction is performed carefully on the N-Methyl analog followed by demethylation. For this standard, we proceed via the N-Boc protected route for high purity.

  • Protection: React the resolved amine with (Boc)₂O to form the N-Boc carbinol.

  • Mesylation: Dissolve N-Boc carbinol in DCM. Add TEA (1.5 eq) and MsCl (1.1 eq) at 0°C. Stir 1h.

  • Etherification: In a separate flask, dissolve Sesamol (1.2 eq) in DMF and add NaH (1.3 eq). Stir 30 min.

  • Add the mesylate solution to the Sesamol phenoxide. Heat at 60°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Step 6: Deprotection and Salt Formation

Reagents: HCl in Isopropanol (IPA).[1]

  • Dissolve the N-Boc intermediate in minimal IPA.

  • Add a saturated solution of HCl in IPA .

  • Heat to 60°C for 1 hour (removes Boc and forms salt).

  • Cool to 0°C. The Defluoro Paroxetine HCl will precipitate as a white solid.

  • Filter and dry under vacuum.[1]

Process Visualization

SynthesisFlow Step1 Step 1: Michael Addition (Benzaldehyde + Malonate) Step2 Step 2: Cyclization (Raney Co/H2) Step1->Step2 Piperidone Formation Step3 Step 3: Reduction (LiAlH4) Step2->Step3 Carbinol Formation Step4 Step 4: Resolution (Chiral Acid) Step3->Step4 Isolation of (3S,4R) Step5 Step 5: Sesamol Coupling (Mesylate/NaH) Step4->Step5 Ether Linkage Step6 Step 6: Salt Formation (HCl/IPA) Step5->Step6 Final API

Figure 2: Step-by-step workflow for the synthesis of Defluoro Paroxetine HCl.

Analytical Characterization

To validate the synthesized material as a Reference Standard, it must meet the following criteria.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification (IR) Matches Reference SpectrumFTIR (KBr)
Identification (NMR) Consistent with structure (No F-coupling)1H / 13C NMR
Purity > 99.0%HPLC (Area %)
Chiral Purity > 99.5% eeChiral HPLC
Mass m/z 312.16 [M+H]+ (Free Base)LC-MS
NMR Interpretation Guide

The key differentiator between Paroxetine and Defluoro Paroxetine is the aromatic region.

  • Paroxetine: The phenyl ring protons show complex splitting due to ¹⁹F-¹H coupling (typically multiplets).

  • Defluoro Paroxetine: The phenyl ring appears as a standard mono-substituted benzene system (multiplet, 5H) without the characteristic fluorine coupling constants.

    • ¹H NMR (400 MHz, DMSO-d₆):

      
       9.2 (br s, NH₂⁺), 7.15-7.35 (m, 5H, Phenyl), 6.6 (d, 1H), 6.4 (s, 1H), 6.3 (d, 1H), 5.9 (s, 2H, -OCH₂O-), 3.4-3.6 (m, 4H), 2.8-3.0 (m, 2H), 1.8-2.0 (m, 2H).
      

References

  • Sugi, K., et al. (2000). "Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans." Chemical and Pharmaceutical Bulletin, 48(4), 529–536.[2] Link

  • Christensen, J. A., & Squires, R. F. (1977). "Phenyl-piperidine compounds with antidepressant activity."[3][1][4] U.S. Patent No.[4] 4,007,196.[4] Washington, DC: U.S. Patent and Trademark Office. Link

  • European Pharmacopoeia (Ph. Eur.) . "Paroxetine Hydrochloride Hemihydrate Monograph 2016." (Defines Impurity D). Link

  • United States Pharmacopeia (USP) . "Paroxetine Hydrochloride: Organic Impurities Procedure." (Defines Related Compound B). Link

  • Buxton, P. C., et al. (1988). "Polymorphism of Paroxetine Hydrochloride."[1][5] International Journal of Pharmaceutics, 42(1-3), 135-143. (Context on solid-state forms). Link

Sources

Foreword: The Criticality of Impurity Profiling in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Defluoro Paroxetine Hydrochloride

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug product. Process-related impurities, arising from the intricacies of synthetic chemistry, represent a significant challenge. They necessitate rigorous identification, characterization, and control to ensure the safety, efficacy, and consistency of the final therapeutic agent. This guide focuses on one such critical impurity: this compound. As a key process-related impurity of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), understanding its structure, genesis, and analytical control is paramount for any scientist working in the field. This document provides a comprehensive technical overview intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to manage this specific impurity effectively.

Chapter 1: Core Molecular Identity and Structural Elucidation

A complete understanding of an impurity begins with its fundamental chemical and physical properties. Defluoro Paroxetine is structurally analogous to the parent drug, Paroxetine, with one crucial difference: the absence of a fluorine atom on the 4-position of the phenyl ring. This seemingly minor alteration has significant implications for its analytical detection and potential pharmacological activity.

Chemical and Physical Data

The essential identification parameters for this compound are summarized below. This data is critical for laboratory information management systems (LIMS), regulatory filings, and the procurement of appropriate reference standards.

ParameterValueSource(s)
Chemical Name (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride[3]
Synonyms Desfluoro Paroxetine HCl, Paroxetine EP Impurity A HCl, Paroxetine USP Related Compound B[3][4]
CAS Number 1322626-23-2[1][5]
Molecular Formula C₁₉H₂₂ClNO₃ (as HCl salt)[1]
Molecular Weight 347.84 g/mol (as HCl salt)[1][5]
Appearance White to Off-White Solid[3]
Structural Analysis: A Tale of Two Molecules

The structural relationship between Paroxetine and its defluorinated analogue is the cornerstone of its identity. The (-)-trans stereochemistry at the C3 and C4 positions of the piperidine ring is identical to that of the active Paroxetine enantiomer, a critical feature for its potential interaction with biological targets.[6]

The primary distinguishing feature is the substitution on the C4-phenyl ring. In Paroxetine, this position is occupied by a fluorine atom, which is known to enhance metabolic stability and binding affinity in many drug molecules. In Defluoro Paroxetine, it is replaced by hydrogen.

G cluster_0 Paroxetine Structure cluster_1 Defluoro Paroxetine Structure Paroxetine Paroxetine Defluoro Defluoro

Caption: Comparative structures of Paroxetine (left) and Defluoro Paroxetine (right).

The absence of the highly electronegative fluorine atom fundamentally alters the electronic properties of the phenyl ring, which is a key consideration for both analytical differentiation and pharmacological impact.

Chapter 2: Genesis and Synthesis

Understanding the origin of an impurity is fundamental to controlling its presence. Defluoro Paroxetine is a classic process-related impurity, formed during a specific step in the synthesis of Paroxetine.[7] Its intentional synthesis is also necessary to produce the certified reference material required for analytical validation and routine quality control.

Formation Pathway in Paroxetine Synthesis

The synthesis of Paroxetine involves multiple steps, with a key transformation being the reduction of an intermediate ester to a primary alcohol.[8] It is during this reduction, typically employing powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), that the defluorination side-reaction is believed to occur.[7][9]

The proposed mechanism involves a hydrodefluorination reaction, where the aryl C-F bond is cleaved and replaced with a C-H bond. The presence of metal hydrides can facilitate this unwanted reaction, leading to the formation of the defluorinated impurity alongside the desired fluorinated product.

Synthesis_Pathway start Fluorophenyl Precursor (Ester Intermediate) reagent LiAlH₄ Reduction start->reagent main_product Paroxetine Precursor (Desired Product) reagent->main_product Major Pathway impurity Defluoro Paroxetine Precursor (Impurity) reagent->impurity Side Reaction (Hydrodefluorination)

Caption: Paroxetine synthesis workflow highlighting impurity formation.

The causality here is clear: the aggressive nature of the reducing agent required for the ester-to-alcohol conversion creates conditions conducive to C-F bond cleavage. Therefore, controlling the reaction conditions (temperature, stoichiometry of the reagent, quench procedure) is critical to minimizing the formation of this impurity.

Protocol: Targeted Synthesis of this compound

To produce a reference standard, a synthetic route that intentionally excludes fluorine is required. This protocol adapts a known Paroxetine synthesis by substituting the fluorinated starting material with its non-fluorinated counterpart.[6]

Objective: To synthesize (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride.

Methodology:

  • Step 1: Grignard Reaction:

    • React arecoline with phenylmagnesium bromide (instead of 4-fluorophenylmagnesium bromide) in an appropriate ether solvent (e.g., THF, diethyl ether).

    • This reaction forms the racemic piperidine ester intermediate, 1-methyl-3-carbomethoxy-4-phenylpiperidine. The choice of the non-fluorinated Grignard reagent is the key deviation that ensures the final product will be defluorinated.

  • Step 2: Epimerization and Hydrolysis:

    • Treat the resulting ester mixture with a base (e.g., sodium methoxide) to epimerize the cis-isomer to the more stable trans-isomer.

    • Hydrolyze the trans-ester to the corresponding carboxylic acid using standard saponification conditions (e.g., NaOH followed by acidic workup).

  • Step 3: Chiral Resolution:

    • Resolve the racemic trans-acid using a chiral resolving agent (e.g., a chiral amine) to isolate the desired (-)-trans enantiomer. This step is critical for obtaining the correct stereochemistry.

  • Step 4: Reduction to Alcohol:

    • Reduce the resolved carboxylic acid or its corresponding ester to the primary alcohol, (-)-trans-3-hydroxymethyl-4-phenylpiperidine, using a reducing agent such as LiAlH₄.

  • Step 5: Ether Synthesis (Williamson Ether Synthesis):

    • Protect the piperidine nitrogen (e.g., as a Boc-carbamate).

    • Convert the alcohol to a better leaving group (e.g., a mesylate or tosylate).

    • React the resulting intermediate with sesamol (3,4-methylenedioxyphenol) in the presence of a base (e.g., K₂CO₃, NaH) to form the N-Boc protected Defluoro Paroxetine.

  • Step 6: Deprotection and Salt Formation:

    • Remove the N-Boc protecting group using acidic conditions (e.g., HCl in isopropanol or dioxane).

    • This step simultaneously deprotects the amine and forms the hydrochloride salt, which can be crystallized from the solution.[8]

This self-validating protocol ensures the formation of the correct structure by starting with a non-fluorinated building block, eliminating the possibility of forming the parent drug.

Chapter 3: Analytical Characterization and Control Strategy

A robust analytical strategy is essential for the detection, identification, and quantification of Defluoro Paroxetine in the API. The strategy relies on a combination of chromatographic separation and spectroscopic identification.

Protocol: HPLC Method for Separation and Quantification

A validated reverse-phase HPLC method is the industry standard for separating Paroxetine from its related substances. The slightly increased lipophilicity of Defluoro Paroxetine (due to the replacement of polar F with H) typically results in a slightly longer retention time than the API on a C18 column.

Objective: To achieve baseline separation of Paroxetine and Defluoro Paroxetine.

Methodology:

  • Chromatographic System: A standard HPLC system with UV detection.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 20% B

    • 31-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a solution containing both Paroxetine HCl and the Defluoro Paroxetine HCl reference standard.

    • Verify resolution between the two peaks is >2.0.

    • Verify tailing factor for the Paroxetine peak is <1.5.

This protocol provides a robust starting point for method development, ensuring that the impurity can be reliably separated and quantified.

Spectroscopic Identification

Unambiguous identification relies on spectroscopic techniques that can pinpoint the structural difference.

  • Mass Spectrometry (MS): The molecular ion of Defluoro Paroxetine will be 18 Da lighter than that of Paroxetine due to the substitution of F (atomic mass ~19) with H (atomic mass ~1). This mass difference is a definitive confirmation. The fragmentation pattern will be largely similar, minus the fragments containing the phenyl ring, which will also reflect this mass shift.

  • NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: The aromatic region of the Paroxetine spectrum shows a characteristic AA'BB' multiplet for the 4-fluorophenyl group. In the Defluoro Paroxetine spectrum, this will be replaced by a multiplet corresponding to a monosubstituted phenyl group, typically integrating to 5 protons.

    • ¹³C NMR: The spectrum of Paroxetine will show a large C-F coupling constant for the carbon directly attached to the fluorine (~245 Hz). This key diagnostic signal will be absent in the Defluoro Paroxetine spectrum.[10]

Chapter 4: Pharmacological and Toxicological Implications

The presence of an impurity is not merely a question of purity but one of safety and efficacy. The structural change in Defluoro Paroxetine raises important questions about its potential biological activity.

The Role of Fluorine in Paroxetine's Profile

The fluorine atom in Paroxetine is not merely decorative. In medicinal chemistry, aryl fluorine atoms are intentionally introduced to:

  • Block Metabolic Oxidation: The C-F bond is very strong, preventing cytochrome P450 enzymes from hydroxylating that position on the aromatic ring.

  • Modulate Physicochemical Properties: Fluorine increases lipophilicity and can alter the pKa of nearby functional groups.

  • Enhance Binding Affinity: The electronegative fluorine can participate in favorable electrostatic or dipole interactions with the target protein, in this case, the serotonin transporter (SERT).[11][12]

Predicted Impact of Defluorination

Based on established structure-activity relationships, the absence of fluorine is predicted to have the following consequences:

  • Altered SERT Binding: Paroxetine is one of the most potent SSRIs.[12][13] The fluorine atom may contribute to this high affinity. Its removal could potentially reduce the molecule's potency as a serotonin reuptake inhibitor.

  • Modified Metabolic Profile: The phenyl ring of Defluoro Paroxetine is no longer protected from metabolic attack. It becomes a potential site for P450-mediated hydroxylation (e.g., by CYP2D6, the primary enzyme metabolizing Paroxetine), leading to the formation of different metabolites compared to the parent drug.[11] This could alter the drug's pharmacokinetic profile and potentially introduce new toxicological concerns.

  • Change in Selectivity: While Paroxetine is highly selective for SERT, the removal of fluorine could subtly alter its binding profile with other transporters or receptors.[14]

G cluster_0 Paroxetine cluster_1 Defluoro Paroxetine (Impurity) a High SERT Potency Blocked Metabolism at C4' Known Safety Profile b Potentially Lower Potency Susceptible to C4' Hydroxylation Unknown/Untested Profile a:f0->b:f0 Potential Impact of Defluorination a:f1->b:f1 Potential Impact of Defluorination a:f2->b:f2 Potential Impact of Defluorination

Caption: Logical relationship of defluorination's impact on drug properties.

Regulatory Perspective

Given these potential alterations in pharmacology and toxicology, regulatory bodies like the FDA and EMA, following ICH guidelines, require strict control over such impurities. Defluoro Paroxetine must be quantified and kept below a specific reporting and identification threshold. The presence of this impurity above the qualified limit would necessitate a full toxicological assessment, treating it as a new molecular entity. This underscores the importance of the synthetic and analytical controls discussed previously.

Conclusion

This compound is more than a minor synthetic byproduct; it is a critical quality attribute in the production of Paroxetine. Its control is a testament to the rigor of modern pharmaceutical science. Through a deep understanding of its chemical structure, formation pathways, and analytical signatures, drug development professionals can effectively manage its presence, ensuring that the Paroxetine administered to patients is of the highest purity, safety, and efficacy. This guide serves as a foundational resource for achieving that essential goal.

References

  • PubChem. Defluoro N-Benzyl Paroxetine Hydrochloride. [Link]

  • PubChem. rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride. [Link]

  • CRO Splendid Lab Pvt. Ltd. This compound. [Link]

  • Chemical & Pharmaceutical Bulletin. Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. [Link]

  • LGC Standards. Paroxetine impurities: An overview. [Link]

  • Pharmaffiliates. Paroxetine - Impurity A (Hydrochloride Salt). [Link]

  • PharmGKB. Paroxetine Pathway, Pharmacokinetics. [Link]

  • PubMed. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals. [Link]

  • Google Patents.
  • PubMed. Paroxetine hydrochloride. [Link]

  • Wikipedia. Paroxetine. [Link]

  • NCBI Bookshelf. Paroxetine - StatPearls. [Link]

  • PubMed. Paroxetine : a review of its pharmacology and therapeutic potential in the management of panic disorder. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Characterizing Process-Related Impurities

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount. However, an often-overlooked yet critical aspect is the in-depth understanding of process-related impurities. Defluoro Paroxetine Hydrochloride, a known process impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine Hydrochloride, serves as a compelling case study. While present in trace amounts, its structural similarity to the API necessitates a thorough evaluation of its physicochemical properties. This guide provides a comprehensive framework for understanding and determining these properties, blending established knowledge of Paroxetine with predictive insights and robust analytical protocols to ensure the safety, efficacy, and quality of the final drug product.

The absence of a fluorine atom in this compound compared to its parent compound may influence key parameters such as solubility, membrane permeability, and receptor binding affinity. Therefore, a detailed physicochemical profile is not merely a regulatory requirement but a scientific imperative for robust formulation development and risk assessment.

Chemical Identity and Structural Elucidation

A foundational step in the characterization of any pharmaceutical compound is the unambiguous confirmation of its chemical structure.

Molecular Formula: C₁₉H₂₁NO₃·HCl[1]

Molecular Weight: 311.37 g/mol (free base), 347.83 g/mol (hydrochloride salt)

Chemical Name: (3S,4R)-3-((benzo[d][2][3]dioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride

The structural difference between Paroxetine and Defluoro Paroxetine lies in the substitution on the phenyl ring at the 4-position of the piperidine core. The absence of the fluorine atom in Defluoro Paroxetine is the sole structural modification. This seemingly minor change can have significant implications for the molecule's electronic distribution, lipophilicity, and metabolic stability.

Predicted and Comparative Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, a logical starting point is to predict its properties and draw comparisons with the well-characterized Paroxetine Hydrochloride.

Solubility

The aqueous solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. Paroxetine Hydrochloride is known to be sparingly soluble in water. The removal of the highly electronegative fluorine atom in Defluoro Paroxetine is expected to slightly decrease its polarity. This may lead to a marginal decrease in aqueous solubility compared to Paroxetine Hydrochloride. However, the primary driver of aqueous solubility for this molecule is its hydrochloride salt form, which enhances its solubility in acidic environments.

Table 1: Predicted and Comparative Solubility Profile

CompoundPredicted Aqueous SolubilityExpected pH-Dependent SolubilityRationale for Prediction
This compound Likely sparingly soluble in waterHigher solubility at lower pHRemoval of the electronegative fluorine may slightly decrease polarity and aqueous solubility. The presence of the basic piperidine nitrogen dictates higher solubility in acidic media.
Paroxetine Hydrochloride Sparingly soluble in waterHigher solubility at lower pHThe fluorine atom contributes to the overall polarity of the molecule.
pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and excretion. The basicity of the piperidine nitrogen is the key determinant of the pKa for both Paroxetine and its defluorinated analog. Fluorine, being an electron-withdrawing group, can exert a modest acidifying effect on nearby basic centers. Therefore, the removal of the fluorine atom in Defluoro Paroxetine would be expected to result in a slightly higher pKa, indicating a slightly stronger base.[4][5][6][7]

Table 2: Predicted and Comparative pKa Values

CompoundPredicted pKaRationale for Prediction
This compound ~9.8 - 10.2The absence of the electron-withdrawing fluorine atom on the phenyl ring is expected to slightly increase the basicity of the piperidine nitrogen compared to Paroxetine.
Paroxetine Hydrochloride ~9.5 - 9.9The electron-withdrawing effect of the fluorine atom slightly reduces the basicity of the piperidine nitrogen.
Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. The substitution of hydrogen with fluorine generally leads to an increase in molecular weight and can influence crystal lattice energies, often resulting in a higher melting point.[8][9][10] Consequently, this compound is predicted to have a slightly lower melting point than Paroxetine Hydrochloride, assuming similar crystalline forms.

Table 3: Predicted and Comparative Thermal Properties

CompoundPredicted Melting Point Range (°C)Rationale for Prediction
This compound 115 - 135The lower molecular weight and the absence of the polar C-F bond may result in slightly weaker intermolecular forces in the crystal lattice compared to Paroxetine Hydrochloride.
Paroxetine Hydrochloride 120 - 138The presence of the fluorine atom contributes to a higher molecular weight and potentially stronger dipole-dipole interactions within the crystal lattice.

Experimental Determination of Physicochemical Properties

The following section provides detailed, field-proven methodologies for the experimental characterization of this compound. These protocols are designed to be self-validating and are grounded in established pharmaceutical analysis principles.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Solid-State Characterization cluster_2 Solution-State Properties cluster_3 Stability Assessment start Obtain/Synthesize Defluoro Paroxetine HCl hplc_purity Purity Assessment by HPLC start->hplc_purity xrd X-ray Powder Diffraction (XRPD) for Polymorphism hplc_purity->xrd solubility Aqueous & Solvent Solubility hplc_purity->solubility forced_degradation Forced Degradation Studies hplc_purity->forced_degradation dsc_tga DSC/TGA for Thermal Properties xrd->dsc_tga pka pKa Determination solubility->pka

Caption: A logical workflow for the comprehensive physicochemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

A robust, stability-indicating HPLC method is the cornerstone of characterizing any pharmaceutical impurity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating potential related substances.

    • Solvent A: 0.1% Trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient might run from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm, which is a common UV maximum for this class of compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices: The use of a C18 column provides good retention for the relatively nonpolar Defluoro Paroxetine molecule. A gradient elution is essential for resolving impurities with a wide range of polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic piperidine moiety.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques for determining the melting point, and assessing thermal stability and the presence of solvates or hydrates.[11][12][13][14][15]

Experimental Protocol:

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • DSC Method:

    • Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge.

    • An endothermic peak will indicate the melting point.

  • TGA Method:

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.

    • Mass loss at temperatures below the melting point may indicate the presence of residual solvents or water.

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and analysis time. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation during heating.

X-ray Powder Diffraction (XRPD) for Polymorphism

XRPD is the definitive technique for identifying the solid-state form of a crystalline material and investigating polymorphism.[16][17][18][19][20]

Experimental Protocol:

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind a small amount of this compound to a fine powder and mount it on a sample holder.

  • Data Acquisition:

    • Scan the sample over a 2θ range of 2° to 40°.

    • The resulting diffractogram will be a unique "fingerprint" of the crystalline form.

Causality Behind Experimental Choices: The 2θ range of 2° to 40° is typically sufficient to capture the characteristic diffraction peaks for most organic molecules. The resulting pattern can be compared to theoretical patterns or those of other known forms to identify the polymorph.

Solubility Determination

A shake-flask method is a reliable way to determine the equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation of Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the saturated solutions to remove undissolved solid.

    • Dilute the filtrate to an appropriate concentration and analyze by a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

Causality Behind Experimental Choices: Using a range of pH values is critical for understanding the solubility of an ionizable compound like this compound. A 24-48 hour equilibration period is generally sufficient to reach equilibrium solubility.

pKa Determination

Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Monitor the pH of the solution as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant.

    • The pKa is the pH at which 50% of the compound is in its ionized form (the midpoint of the titration curve).

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the basic piperidine nitrogen is protonated, providing a direct and reliable measurement of the pKa.

Stability Profile and Forced Degradation Studies

Understanding the stability of an impurity is crucial for setting appropriate specifications and storage conditions. Forced degradation studies can reveal potential degradation pathways and products.[21][22]

Experimental Protocol:

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C in the solid state for 48 hours.

    • Photolytic: Expose to UV and visible light according to ICH guidelines.

  • Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality Behind Experimental Choices: These stress conditions are designed to accelerate the degradation that might occur over the shelf-life of the drug product, providing a worst-case scenario for stability.

Conclusion

The physicochemical characterization of this compound, while challenging due to the limited publicly available data, is a critical exercise in ensuring pharmaceutical quality. By integrating predictive approaches based on sound chemical principles with robust, field-proven analytical methodologies, researchers and drug development professionals can build a comprehensive understanding of this process-related impurity. This guide provides a scientifically rigorous framework for this endeavor, emphasizing the causality behind experimental choices and promoting a self-validating system of analysis. A thorough understanding of the physicochemical properties of impurities like this compound is not just a matter of regulatory compliance; it is a cornerstone of developing safe and effective medicines.

References

  • CRO Splendid Lab Pvt. Ltd. This compound. [Link]

  • Dalton Pharma Services. Polymorphic Screening. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. [Link]

  • Chemistry LibreTexts. Group 17: General Properties of Halogens. [Link]

  • HSC Chemistry. Comparing Melting & Boiling Points of Every Organic Functional Group. [Link]

  • Melting Point Trend for Group 17 (Halogens, F2, Cl2, Br2, I2) - YouTube. [Link]

  • Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Veeprho Pharmaceuticals. Polymorphic Impurities: Risk Assessment & Investigation. [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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The Mechanism of Action of Defluoro Paroxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining a Classic Scaffold

For decades, Paroxetine has been a cornerstone in the therapeutic landscape of neuropsychiatric disorders, primarily owing to its potent and selective inhibition of the serotonin transporter (SERT).[1][2][3][4] Its clinical efficacy is inextricably linked to its high-affinity binding to SERT, which effectively increases the synaptic concentration of serotonin.[1][2] The structure of Paroxetine, a phenylpiperidine derivative, has been the subject of extensive structure-activity relationship (SAR) studies. A key feature of its chemical architecture is the presence of a fluorine atom on the phenyl ring.[5] This has long been thought to be a critical contributor to its pharmacological profile.

This technical guide delves into the mechanism of action of a closely related analogue, Defluoro Paroxetine Hydrochloride. By removing the fluorine atom, we can dissect its precise contribution to the molecule's interaction with its primary target and its subsequent metabolic fate. This exploration offers valuable insights for researchers, scientists, and drug development professionals engaged in the design of next-generation neuromodulatory agents.

Core Mechanism of Action: High-Affinity Inhibition of the Serotonin Transporter

The fundamental mechanism of action of this compound mirrors that of its fluorinated parent compound: potent and selective inhibition of the serotonin transporter (SERT).[6] SERT is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial process for terminating serotonergic signaling.[6][7]

By binding to SERT, Defluoro Paroxetine acts as a competitive inhibitor, effectively blocking the reabsorption of serotonin.[6][7] This leads to an accumulation of serotonin in the synapse, thereby enhancing and prolonging its neurotransmission. This potentiation of serotonergic activity is the primary driver of the therapeutic effects observed with this class of compounds in conditions such as depression and anxiety disorders.[1][2]

Binding Affinity and the Role of the Fluorine Atom

Contrary to initial assumptions that the fluorine atom is essential for high-affinity binding, studies have demonstrated that Defluoro Paroxetine (referred to as desfluoroparoxetine in some literature) exhibits a binding affinity for SERT that is comparable to that of Paroxetine.[6] This indicates that the core pharmacophore responsible for high-affinity interaction with the transporter remains intact in the absence of the fluorine substituent.

The high binding affinity of both Paroxetine and Defluoro Paroxetine to SERT is a result of specific molecular interactions within the transporter's binding pocket. While the precise binding orientation of Paroxetine has been a subject of investigation, it is understood that the phenylpiperidine core and the methylenedioxyphenyl group are critical for this interaction.[5][7] The comparable binding affinity of Defluoro Paroxetine suggests that the fundamental interactions governing recognition and binding are not solely dependent on the electronegativity or steric properties of the fluorine atom.[6]

Experimental Workflow: Characterizing SERT Inhibition

The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of a compound like Defluoro Paroxetine on the serotonin transporter.

SERT_Inhibition_Workflow cluster_0 In Vitro Characterization cluster_1 Metabolic Stability & DDI Assessment A Compound Synthesis (Defluoro Paroxetine HCl) C Radioligand Binding Assay ([3H]citalopram or [3H]paroxetine) A->C D Serotonin Uptake Inhibition Assay ([3H]5-HT) A->D B Cell Line Preparation (HEK293 cells expressing hSERT) B->C B->D E Data Analysis (Ki and IC50 determination) C->E D->E G CYP2D6 Inhibition Assay E->G F Human Liver Microsome Incubation H Metabolite Identification (LC-MS/MS) F->H I Pharmacokinetic Profiling G->I

Caption: Experimental workflow for characterizing SERT inhibition and metabolic properties.

Metabolic Considerations and the Significance of Defluorination

While the fluorine atom may not be critical for SERT binding, its absence has significant implications for the metabolic stability of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions on a molecule, thereby increasing its half-life and bioavailability.[8][9][10]

Paroxetine is extensively metabolized, primarily by the cytochrome P450 isoenzyme CYP2D6.[3][11][12] The fluorine atom in Paroxetine is thought to shield the phenyl ring from oxidative metabolism. Consequently, Defluoro Paroxetine is hypothesized to be more susceptible to metabolism by CYP2D6 and potentially other CYP isoenzymes. This could lead to a shorter half-life and altered pharmacokinetic profile compared to its fluorinated counterpart.

Furthermore, Paroxetine is not only a substrate but also a potent inhibitor of CYP2D6.[3][11][13][14][15][16] This property is responsible for a number of clinically significant drug-drug interactions.[11] It is plausible that Defluoro Paroxetine also interacts with CYP2D6, potentially acting as both a substrate and an inhibitor. The potency of this inhibition would be a critical parameter to determine its potential for drug-drug interactions.

Signaling Pathway: Mechanism of SERT Inhibition

The following diagram illustrates the mechanism of action of Defluoro Paroxetine at the synaptic level.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicles->Serotonin Release SERT SERT Transporter Defluoro_Paroxetine Defluoro Paroxetine Defluoro_Paroxetine->SERT Inhibition Serotonin->SERT Reuptake Postsynaptic_Receptors 5-HT Receptors Serotonin->Postsynaptic_Receptors Binding & Signaling

Caption: Defluoro Paroxetine blocks SERT, increasing synaptic serotonin levels.

Quantitative Data Summary

The following table summarizes the comparative binding affinities of Paroxetine and Defluoro Paroxetine for the serotonin transporter, as reported in the literature.

CompoundTargetAssay TypeKi (nM)Reference
ParoxetineRat SERT[3H]citalopram binding0.311[6]
Defluoro ParoxetineRat SERT[3H]citalopram binding0.557[6]
ParoxetineHuman SERT[3H]5-HT uptake inhibition0.90[6]
Defluoro ParoxetineHuman SERT[3H]5-HT uptake inhibition0.97[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [3H]citalopram (radioligand)

  • This compound (test compound)

  • Paroxetine Hydrochloride (reference compound)

  • Non-specific binding control (e.g., 10 µM fluoxetine)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hSERT cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]citalopram (at a concentration near its Kd), and varying concentrations of this compound or the reference compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Serotonin Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin uptake by hSERT.

Materials:

  • HEK293 cells stably expressing hSERT, plated in 24- or 48-well plates

  • Krebs-Ringer-HEPES buffer

  • [3H]5-HT (serotonin)

  • This compound (test compound)

  • Paroxetine Hydrochloride (reference compound)

  • Uptake termination buffer (ice-cold buffer)

  • Cell lysis buffer

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate HEK293-hSERT cells and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of this compound or the reference compound for a specified time (e.g., 20 minutes) at 37°C.

  • Uptake Initiation: Add [3H]5-HT to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake termination buffer to stop the uptake process.

  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound serves as a powerful tool for dissecting the molecular pharmacology of SERT inhibitors. Its mechanism of action is centered on the high-affinity blockade of the serotonin transporter, a property it shares with its parent compound, Paroxetine. The key differentiator lies not in its direct interaction with the primary target, but in its potential metabolic profile. The absence of the fluorine atom likely renders it more susceptible to metabolic degradation, particularly by CYP2D6.

Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of Defluoro Paroxetine. Elucidating its metabolic pathways, identifying its metabolites, and quantifying its inhibitory potential on key drug-metabolizing enzymes will be crucial for understanding its overall pharmacological profile and its potential for further development. These studies will not only provide a deeper understanding of this specific molecule but also offer valuable insights into the rational design of novel selective serotonin reuptake inhibitors with tailored pharmacokinetic properties.

References

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC.
  • Paroxetine—Overview of the Molecular Mechanisms of Action - PMC.
  • Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine | Request PDF - ResearchGate.
  • Synthesis and ligand binding of tropane ring analogues of paroxetine - PubMed - NIH.
  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.
  • Inhibition of cytochrome P4502D6 activity with paroxetine normalizes the ultrarapid metabolizer phenotype as measured by nortriptyline pharmacokinetics and the debrisoquin test - PubMed.
  • Paroxetine binding affinity of TS3 and wild-type hSERT. The paroxetine... | Download Scientific Diagram - ResearchGate.
  • Dynamics and persistence of CYP2D6 inhibition by paroxetine - PubMed.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF - ResearchGate.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • Differential Time Course of Cytochrome P450 2D6 Enzyme Inhibition by Fluoxetine, Sertraline, and Paroxetine in Healthy Volunteers | Request PDF - ResearchGate.
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub.
  • Full article: The role of fluorine in medicinal chemistry.
  • What are the mechanisms of action of Paroxetine Hydrochloride in the context of Paxil CR therapy? | R Discovery.
  • What is the mechanism of Paroxetine Hydrochloride? - Patsnap Synapse.
  • (paroxetine hydrochloride) - accessdata.fda.gov.
  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing.
  • Paroxetine - Wikipedia.

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Pharmacological Profile of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and physicochemical profile of Defluoro Paroxetine Hydrochloride.

A Technical Analysis of Paroxetine Impurity A

Content Type: Technical Reference & Whitepaper Subject: this compound (Paroxetine Impurity A) Audience: Pharmaceutical Scientists, Medicinal Chemists, and QC/QA Professionals

Executive Summary

This compound (also known as Desfluoro Paroxetine or Paroxetine Impurity A ) is the non-fluorinated analog of the potent Selective Serotonin Reuptake Inhibitor (SSRI), Paroxetine. While it shares the core phenylpiperidine scaffold with the parent drug, the absence of the fluorine atom at the para-position of the phenyl ring significantly alters its physicochemical properties, metabolic stability, and pharmacological affinity.

In pharmaceutical development, this compound is not utilized as a therapeutic agent but serves as a Critical Quality Attribute (CQA) . It is monitored as a specific impurity to ensure the safety and efficacy of Paroxetine formulations. This guide analyzes its profile as a "negative control" in Structure-Activity Relationship (SAR) studies, illustrating the critical role of halogenation in modern drug design.

Chemical Identity & Physicochemical Profile[1][2]

Defluoro Paroxetine represents the core pharmacophore of Paroxetine stripped of its metabolic shield (the fluorine atom).

Nomenclature & Identification
ParameterDetail
Common Name This compound
Pharmacopoeial Name Paroxetine Impurity A (EP), Paroxetine Related Compound B (USP)
Chemical Name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride
CAS Number 1394842-91-1 (HCl Salt); 324024-00-2 (Free Base)
Molecular Formula C₁₉H₂₁NO₃[1][2][3][4] · HCl
Molecular Weight 347.84 g/mol (HCl Salt); 311.38 g/mol (Free Base)
Chirality (3S,4R) – Same stereochemistry as Paroxetine
Structural Visualization

The following diagram contrasts the structure of Paroxetine with Defluoro Paroxetine, highlighting the critical site of modification.

StructureComparison Paroxetine Paroxetine (C19H20FNO3) Contains p-Fluorine Defluoro Defluoro Paroxetine (C19H21NO3) Missing p-Fluorine Scaffold Phenylpiperidine Core (3S, 4R Configuration) Scaffold->Paroxetine Scaffold->Defluoro Benzodioxole 1,3-Benzodioxol Group Benzodioxole->Paroxetine Benzodioxole->Defluoro Fluorine Fluorine Atom (-F) (Metabolic Shield & Affinity Booster) Fluorine->Paroxetine Present Fluorine->Defluoro Absent

Figure 1: Structural comparison highlighting the absence of the fluorine atom in Defluoro Paroxetine, which exposes the phenyl ring to metabolic attack.

Pharmacodynamics: The Role of Fluorine in SAR

The pharmacological divergence between Paroxetine and Defluoro Paroxetine provides a textbook example of the Structure-Activity Relationship (SAR) of halogenation in psychotropic drugs.

Affinity for the Serotonin Transporter (SERT)

Paroxetine is one of the most potent SSRIs known, with a


. The fluorine atom contributes to this nanomolar affinity through two primary mechanisms:
  • Electronic Effects: The high electronegativity of fluorine withdraws electron density from the phenyl ring, optimizing

    
     stacking interactions with aromatic residues (e.g., Tyr176, Phe335) within the SERT binding pocket.
    
  • Lipophilicity: Fluorination increases the lipophilicity (

    
    ) of the molecule, enhancing its ability to penetrate the hydrophobic core of the transporter.
    

Defluoro Paroxetine Profile:

  • Predicted Affinity: While Defluoro Paroxetine retains the essential pharmacophore required for binding, the loss of the fluorine atom results in a reduced binding affinity compared to the parent drug. It acts as a weaker competitive inhibitor.

  • Selectivity: The absence of the electron-withdrawing group may slightly alter the selectivity profile, potentially increasing off-target binding to norepinephrine transporters (NET), although it remains primarily an SSRI-like structure.

Efficacy and Potency

In biological assays, Defluoro Paroxetine is considered significantly less potent than Paroxetine. It is not developed as a drug because the therapeutic index is inferior to the fluorinated parent.

Pharmacokinetics: Metabolic Instability

The most profound difference lies in metabolism. The fluorine atom in Paroxetine is strategically placed at the para-position to block metabolic degradation.

The "Metabolic Switch" Mechanism
  • Paroxetine (Blocked): The para-position is occupied by Fluorine. CYP2D6 cannot easily hydroxylate this position. Instead, metabolism is forced to occur via the more difficult cleavage of the benzodioxole bridge (forming a catechol intermediate). This "metabolic resistance" contributes to Paroxetine's suitable half-life (~21 hours).

  • Defluoro Paroxetine (Exposed): Without the fluorine, the para-position of the phenyl ring is highly susceptible to rapid hydroxylation by CYP2D6 .

Metabolic Pathway Visualization

Metabolism Defluoro Defluoro Paroxetine (Substrate) Intermediate Arene Oxide Intermediate Defluoro->Intermediate Rapid Oxidation (Para-position exposed) CYP2D6 CYP2D6 Enzyme (Oxidative Attack) CYP2D6->Intermediate Metabolite 4-Hydroxy-Defluoro Paroxetine (Inactive/Rapidly Excreted) Intermediate->Metabolite Rearrangement Paroxetine Paroxetine (F-Blockade) Paroxetine->Intermediate BLOCKED by Fluorine

Figure 2: Metabolic vulnerability of Defluoro Paroxetine. The absence of fluorine allows rapid hydroxylation, likely resulting in a significantly shorter half-life compared to the parent drug.

Analytical & Quality Assurance Profile

As Impurity A , Defluoro Paroxetine is a critical analyte in the quality control of Paroxetine API and finished dosage forms.

Chromatographic Behavior

In Reverse-Phase HPLC (RP-HPLC), Defluoro Paroxetine is a "Critical Pair" with Paroxetine.

  • Retention Time: Due to lower lipophilicity (missing the hydrophobic F atom), Defluoro Paroxetine typically elutes before Paroxetine (Relative Retention Time ~0.8 - 0.9 depending on the method).

  • Detection: UV absorbance is similar to Paroxetine (maxima at ~295 nm) due to the preserved benzodioxole chromophore.

Regulatory Limits (ICH Q3A/B)
  • Classification: Identified Impurity.

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (Requires safety data if exceeded).

Synthesis of Reference Standard

To generate the reference standard for QC analysis:

  • Precursor: 4-Phenylpyridine or a related 4-phenyl-tetrahydropyridine derivative.

  • Reduction: Catalytic hydrogenation or reduction with LiAlH₄ (if starting from an amide/ester) yields the piperidine ring.

  • Resolution: The racemic mixture is resolved (often using chiral acids like L-tartaric acid) to isolate the (3S,4R) enantiomer, matching the stereochemistry of Paroxetine.

References

  • European Pharmacopoeia (Ph.[3][4][5] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph: Impurity A. EDQM. Available at: [Link]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. (Context: SERT binding mechanics). Available at: [Link]

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics, 85(1), 11-28. (Context: Metabolic role of CYP2D6 and halogenation). Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 43815 (Paroxetine) - Structure-Activity Relationships. Available at: [Link]

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Technical Deep Dive: Defluoro Paroxetine Hydrochloride (Impurity D)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Defluoro Paroxetine Hydrochloride (often designated as Impurity D in EP/BP pharmacopeias) represents a critical process-related impurity in the synthesis of Paroxetine, a Selective Serotonin Reuptake Inhibitor (SSRI).[1] Its presence is not merely a compliance check but a direct indicator of the quality of starting materials (specifically the Grignard reagent) and the specificity of the reduction steps during Active Pharmaceutical Ingredient (API) manufacturing.

This guide provides a comprehensive technical analysis of Defluoro Paroxetine, detailing its chemical genesis, robust analytical separation strategies, and the regulatory framework (ICH Q3A/Q3B) required for its control.

Chemical Identity & Structural Significance

The primary structural distinction of Defluoro Paroxetine is the absence of the fluorine atom at the para-position of the phenyl ring. In the parent molecule (Paroxetine), this fluorine atom is critical for metabolic stability (blocking para-hydroxylation) and enhancing lipophilicity for blood-brain barrier penetration.[1]

  • Chemical Name: (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride[1][2]

  • Common Names: Desfluoro Paroxetine; Paroxetine Impurity D (EP).[1]

  • CAS Number: 130855-30-0 (Free Base) / 1322626-23-2 (HCl Salt).

  • Molecular Formula: C₁₉H₂₂ClNO₃ (HCl salt).[1]

The "Fluorine Effect" & Impurity Implications

The removal of the fluorine atom alters the electron density of the phenyl ring. In Paroxetine, the electronegative fluorine withdraws electron density, influencing the pKa of the piperidine nitrogen and the molecule's binding affinity to the Serotonin Transporter (SERT). The Defluoro analog, lacking this withdrawal, exhibits slightly different retention behavior in Reverse Phase HPLC (RP-HPLC), necessitating high-resolution columns for adequate separation.

Genesis & Synthetic Vectors[2]

Defluoro Paroxetine is predominantly a process-related impurity , though it can form via specific degradation pathways involving reductive conditions.[1] Understanding its origin is the first step in mitigation.[1]

Primary Vector: Contaminated Starting Material

The most common source is the Grignard reagent used in the early stages of Paroxetine synthesis.

  • Reaction: Arecoline (or similar piperidine precursor) + 4-Fluorophenylmagnesium bromide .[1][3]

  • The Flaw: If the starting material for the Grignard reagent (1-Bromo-4-fluorobenzene) contains Bromobenzene (non-fluorinated), the reaction will irreversibly incorporate the non-fluorinated phenyl ring, carrying "Desfluoro" moieties through to the final step.

Secondary Vector: Reductive Defluorination

During the reduction of intermediate amides or esters (often using Lithium Aluminum Hydride, LiAlH₄), accidental defluorination can occur if reaction temperatures are uncontrolled or if specific catalytic impurities are present.

Visualization: Impurity Formation Pathway

The following diagram illustrates the parallel synthesis tracks where the impurity is introduced.

Paroxetine_Impurity_Origin Start Start: 1-Bromo-4-fluorobenzene Grignard_F Reagent A: 4-Fluorophenyl-MgBr Start->Grignard_F Mg / THF Contaminant Impurity: Bromobenzene (Non-fluorinated) Grignard_H Reagent B (Impurity): Phenyl-MgBr Contaminant->Grignard_H Co-reaction Inter_F Intermediate: 4-(4-Fluorophenyl) piperidine core Grignard_F->Inter_F + Precursor Inter_H Impurity Intermediate: 4-Phenyl piperidine core Grignard_H->Inter_H + Precursor Precursor Precursor: Arecoline Analog Final_API API: Paroxetine HCl Inter_F->Final_API Etherification & Salt Formation Impurity_D Impurity D: Defluoro Paroxetine Inter_F->Impurity_D Side Rxn: LiAlH4 Defluorination Inter_H->Impurity_D Parallel Synthesis

Figure 1: Synthetic origin of Defluoro Paroxetine. The red path indicates the "carry-over" effect from contaminated starting materials, while the dashed line represents potential reductive side-reactions.

Analytical Strategy: Detection & Control

Separating Defluoro Paroxetine from the parent API is challenging due to their structural similarity.[1] The loss of Fluorine makes Impurity D slightly less polar (or more lipophilic depending on solvation), often causing it to elute very close to the main Paroxetine peak.

Recommended HPLC Methodology

The following protocol is based on validated methods compatible with EP/USP suitability requirements.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)High carbon load required for steric selectivity between fluorinated and non-fluorinated rings.[1]
Mobile Phase A Buffer: 0.05M Ammonium Acetate (pH 4.5 with Acetic Acid)Acidic pH ensures the piperidine nitrogen is protonated, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this specific separation.[1]
Gradient Time 0: 60% A / 40% B Time 20: 20% A / 80% BGradient elution is necessary to elute late-eluting dimers while resolving Impurity D (RRT ~0.9 - 1.1).[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 5µm columns.[1]
Detection UV @ 295 nm295 nm is specific to the benzodioxole moiety, reducing baseline noise from solvents.
Column Temp 40°CElevated temperature improves mass transfer and resolution.[1]
System Suitability Criteria (SST)

To ensure the method is valid for releasing batches, the following criteria must be met:

  • Resolution (Rs): > 1.5 between Paroxetine and Defluoro Paroxetine.

  • Tailing Factor: < 2.0 for the Paroxetine peak.[1][4]

  • Sensitivity: S/N ratio > 10 for the impurity at the Reporting Threshold (0.05%).

Analytical Decision Tree

The workflow below guides the analyst through the identification process, distinguishing Impurity D from other common impurities (like Impurity A - the diol).

Analytical_Workflow Sample Sample Preparation (1.0 mg/mL in Mobile Phase) Injection HPLC Injection (C18, Gradient) Sample->Injection Peak_Check Peak Detected near Paroxetine (RRT ~0.9-1.1)? Injection->Peak_Check UV_Spec Check UV Spectrum (PDA) Peak_Check->UV_Spec Yes No Action No Action Peak_Check->No Action No Mass_Spec LC-MS Confirmation (m/z 312 for [M+H]+) UV_Spec->Mass_Spec Spectra Matches Parent Identify_A Impurity A (Diol) Different UV profile UV_Spec->Identify_A Spectra Distinct Identify_D CONFIRMED: Defluoro Paroxetine Mass_Spec->Identify_D Mass = Paroxetine - 18 (F vs H) Quant Quantify vs. External Standard Identify_D->Quant

Figure 2: Analytical decision tree for the identification and quantification of Defluoro Paroxetine.

Regulatory & Toxicology Framework[2][6]

Control of Defluoro Paroxetine is governed by ICH Q3A (R2) guidelines for impurities in new drug substances.[1][5][6][7]

Thresholds (Based on Max Daily Dose < 2g)
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower)

Qualification Strategy

If Defluoro Paroxetine exceeds 0.15% in a commercial batch, it must be qualified.

  • In Silico Assessment: Use SAR (Structure-Activity Relationship) software (e.g., DEREK, CASE) to predict mutagenicity.[1] Note: Defluoro analogs generally do not trigger structural alerts for genotoxicity compared to the parent, as the F->H substitution is isosteric and chemically stable.

  • Ames Test: If in silico data is inconclusive, an in vitro bacterial reverse mutation assay is required.[1]

  • General Toxicity: If the impurity profile of the tox-batch used in clinical trials contained Defluoro Paroxetine at levels covering the commercial specification, it is considered qualified by use .[1]

References
  • International Council for Harmonisation (ICH). (2006).[1][6] ICH Q3A(R2): Impurities in New Drug Substances.[1][5][6][7] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Paroxetine Hydrochloride Hemihydrate Monograph 01/2008:2018.[1] (Access via EDQM).[1]

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph: Organic Impurities.[1] (Access via USP-NF).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11432485 (Desfluoro paroxetine).[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed exploration of the synthesis, isolation, and characterization of Defluoro Paroxetine Hydrochloride, a significant analog of the well-known selective serotonin reuptake inhibitor (SSRI), Paroxetine. While often identified as a process-related impurity in the manufacturing of Paroxetine, understanding the deliberate synthesis and purification of its defluorinated counterpart is crucial for researchers, medicinal chemists, and professionals in drug development for impurity profiling, reference standard generation, and further pharmacological investigation.[1][2]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring a thorough and practical understanding for the target audience.

Introduction and Significance

Defluoro Paroxetine, chemically known as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine, is structurally analogous to Paroxetine, with the notable absence of the fluorine atom on the 4-phenyl substituent.[3][4] This seemingly minor modification can have significant implications for its physicochemical properties and pharmacological activity. The hydrochloride salt form enhances its stability and solubility, making it suitable for analytical and research purposes.

The primary significance of isolating and characterizing this compound lies in its role as a process-related impurity in Paroxetine synthesis.[1][2] Regulatory bodies worldwide mandate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, having a well-documented synthetic route and pure reference standard of this compound is essential for analytical method development, validation, and routine quality control.

Proposed Synthetic Pathway

The synthesis of this compound can be logically adapted from established Paroxetine synthesis routes. The core strategy involves the substitution of the fluorinated phenyl starting material with its non-fluorinated counterpart. The following multi-step synthesis is a proposed and scientifically sound approach.

Overall Synthetic Scheme

Synthesis_Scheme Arecoline Arecoline Intermediate_1 cis/trans-1-methyl-3-carbomethoxy-4-phenylpiperidine Arecoline->Intermediate_1 Grignard Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Intermediate_1 Intermediate_2 (±)-trans-4-phenyl-3-(hydroxymethyl)-N-methylpiperidine Intermediate_1->Intermediate_2 Reduction Intermediate_3 (3S,4R)-4-phenyl-3-(hydroxymethyl)-N-methylpiperidine Intermediate_2->Intermediate_3 Chiral Resolution N_Protected_Paroxetine N-Protected Defluoro Paroxetine Intermediate_3->N_Protected_Paroxetine Williamson Ether Synthesis Defluoro_Paroxetine_Base Defluoro Paroxetine Base N_Protected_Paroxetine->Defluoro_Paroxetine_Base Deprotection Defluoro_Paroxetine_HCl This compound Defluoro_Paroxetine_Base->Defluoro_Paroxetine_HCl Salt Formation

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Grignard Reaction to form cis/trans-1-methyl-3-carbomethoxy-4-phenylpiperidine

  • Rationale: This step establishes the core phenylpiperidine scaffold. The Grignard reagent, Phenylmagnesium Bromide, is chosen for its nucleophilic addition to the α,β-unsaturated ester of Arecoline.

  • Protocol:

    • To a solution of Arecoline hydrobromide in an anhydrous ethereal solvent (e.g., THF, diethyl ether), add a suitable anhydrous strong base to generate the free base in situ.

    • In a separate flask, prepare Phenylmagnesium Bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

    • Slowly add the Phenylmagnesium Bromide solution to the Arecoline free base solution at a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Reduction to (±)-trans-4-phenyl-3-(hydroxymethyl)-N-methylpiperidine

  • Rationale: The ester group is reduced to a primary alcohol, which will later be used for ether formation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

  • Protocol:

    • Dissolve the crude product from Step 1 in an anhydrous ethereal solvent (e.g., THF).

    • Slowly add a solution of LiAlH4 in THF to the ester solution at 0 °C.

    • After the addition, allow the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude racemic alcohol.

Step 3: Chiral Resolution

  • Rationale: To obtain the desired (3S,4R) stereoisomer, the racemic mixture must be resolved. This is a critical step to ensure the correct stereochemistry, analogous to that of the active Paroxetine enantiomer.

  • Protocol:

    • Dissolve the racemic alcohol in a suitable solvent (e.g., methanol, ethanol).

    • Add a chiral resolving agent, such as L-(+)-tartaric acid or a derivative.

    • Allow the diastereomeric salts to crystallize, often with controlled cooling and seeding.

    • Isolate the desired diastereomeric salt by filtration.

    • Liberate the free base of the desired enantiomer by treatment with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent.

    • Confirm the enantiomeric purity using a suitable chiral analytical method (e.g., chiral HPLC).

Step 4: Williamson Ether Synthesis

  • Rationale: This step couples the resolved alcohol with sesamol to form the characteristic methylenedioxyphenoxy ether moiety of the Paroxetine family.

  • Protocol:

    • To a solution of the resolved (3S,4R)-4-phenyl-3-(hydroxymethyl)-N-methylpiperidine in a polar aprotic solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) to form the alkoxide.

    • In a separate vessel, prepare a suitable leaving group derivative of sesamol (e.g., by tosylation).

    • Add the activated sesamol derivative to the alkoxide solution.

    • Heat the reaction mixture to drive the substitution reaction to completion (monitored by TLC).

    • Cool the reaction and quench with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the N-methylated defluoro paroxetine.

Step 5: N-Demethylation and Protection/Deprotection

  • Rationale: The N-methyl group needs to be removed to yield the secondary amine of the final product. A common method involves reaction with phenyl chloroformate to form a carbamate intermediate, which is then hydrolyzed.

  • Protocol:

    • React the product from Step 4 with phenyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) in a chlorinated solvent (e.g., dichloromethane).[5]

    • Isolate the resulting N-phenyl carbamate intermediate.

    • Hydrolyze the carbamate using a strong base such as potassium hydroxide in a suitable solvent system (e.g., a mixture of toluene and n-butanol).[5][6]

    • After completion of the hydrolysis, perform an aqueous workup to isolate the Defluoro Paroxetine free base.

Step 6: Salt Formation to Yield this compound

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is the common salt form for many amine-containing pharmaceuticals.

  • Protocol:

    • Dissolve the Defluoro Paroxetine free base in a suitable solvent such as isopropanol or ethyl acetate.

    • Add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 20% HCl in isopropanol) dropwise with stirring.[7]

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove residual impurities, and dry under vacuum.

Isolation and Purification

The isolation and purification of this compound are critical to obtaining a high-purity reference standard.

Purification TechniqueRationale and Key ParametersExpected Outcome
Recrystallization To remove closely related impurities by exploiting differences in solubility.Increased purity by removing minor side-products and unreacted starting materials.
Column Chromatography For purification of intermediates where crystallization is not effective.Separation of diastereomers or other closely related impurities.
Liquid-Liquid Extraction Used during workup steps to separate the product from aqueous and inorganic materials.Removal of salts and water-soluble impurities.
Recrystallization Protocol for this compound
  • Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, isopropanol).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

Analytical Characterization

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized this compound.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks corresponding to the protons and carbons of the Defluoro Paroxetine structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the mass of the Defluoro Paroxetine free base.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with any impurities well-resolved.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-H, C-O, and aromatic C=C bonds.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, O, and Cl consistent with the molecular formula of this compound.
Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesized_Product Synthesized Defluoro Paroxetine HCl NMR NMR (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC (Purity) Synthesized_Product->HPLC IR IR Spectroscopy Synthesized_Product->IR Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Structure_Confirmed Structure & Identity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed IR->Structure_Confirmed Elemental_Analysis->Structure_Confirmed

Caption: Analytical workflow for the characterization of Defluoro Paroxetine HCl.

Conclusion

This technical guide outlines a robust and scientifically grounded approach for the synthesis, isolation, and characterization of this compound. By adapting established synthetic methodologies for Paroxetine, a clear and logical pathway to this important analog is presented. The detailed protocols and the rationale behind them provide researchers and drug development professionals with the necessary information to produce and verify this compound as a high-purity reference standard. Such standards are indispensable for the accurate quality control of Paroxetine drug products and for enabling further research into the structure-activity relationships of this class of compounds.

References

  • Pharmaffiliates. (n.d.). Paroxetine - Impurity A (Hydrochloride Salt). Retrieved from [Link]

  • Google Patents. (n.d.). WO2009138999A2 - Process for the preparation of paroxetine hydrochloride.
  • LGC Standards. (n.d.). Paroxetine impurities: An overview. Retrieved from [Link]

  • SynThink. (n.d.). 1394842-91-1 Paroxetine Hydrochloride Anhydrous EP Impurity A. Retrieved from [Link]

  • Google Patents. (n.d.). US6686473B2 - Process for the production of paroxetine.
  • Tanaka, K., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(8), 1146-1150. Retrieved from [Link]

Sources

Technical Guide: Defluoro Paroxetine Hydrochloride (CAS 1394842-91-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Defluoro Paroxetine Hydrochloride (CAS 1394842-91-1), structured for researchers and analytical scientists involved in the development and quality control of Paroxetine formulations.

Impurity Profiling, Synthesis, and Analytical Characterization

Executive Summary

This compound (CAS 1394842-91-1), chemically identified as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, is a critical process-related impurity and degradation product of the antidepressant Paroxetine.[1] Regulatory bodies, including the EP (Impurity A) and USP (Related Compound B), mandate strict control of this substance due to its structural similarity to the Active Pharmaceutical Ingredient (API) and potential impact on drug safety and efficacy.

This guide details the mechanistic origin of the impurity, protocols for the synthesis of reference standards, and validated analytical workflows for its detection and quantification in compliance with ICH Q3A/Q3B guidelines.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The core structural difference between Paroxetine and its Defluoro analog is the absence of the fluorine atom at the para position of the phenyl ring. This modification significantly alters the electronic properties of the molecule, affecting its retention time in reversed-phase chromatography and its metabolic stability.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name This compound
Synonyms Desfluoro Paroxetine HCl; Paroxetine EP Impurity A; Paroxetine USP Related Compound B
CAS Number 1394842-91-1
Chemical Formula C₁₉H₂₁NO₃[2][3][4][5] · HCl
Molecular Weight 347.84 g/mol (Salt); 311.37 g/mol (Free Base)
Appearance Off-white to pale beige solid
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
Chirality (3S, 4R) – Matches Paroxetine stereochemistry
Key Structural Feature Unsubstituted phenyl ring (lacks p-Fluoro group)
Mechanistic Origin & Formation Pathways

Understanding the genesis of Defluoro Paroxetine is essential for process optimization. It arises through two primary vectors:

  • Contaminated Starting Material: The use of 1-bromo-4-fluorobenzene or 4-fluorobenzaldehyde containing trace amounts of non-fluorinated benzene analogs initiates the parallel synthesis of the defluoro impurity.

  • Reductive Defluorination (Process-Related): During the reduction of the piperidinone intermediate using Lithium Aluminum Hydride (LiAlH₄), aggressive conditions (high temperature or excess hydride) can lead to the hydrodefluorination of the aromatic ring.

Visualization: Impurity Formation Pathway

The following diagram illustrates the parallel synthesis routes where the impurity is generated alongside the API.

Paroxetine_Impurity_Pathways Start_F 4-Fluorocinnamic Acid (Correct Starting Material) Inter_F Intermediate: 4-(4-Fluorophenyl) piperidin-2-one Start_F->Inter_F Michael Addition & Cyclization Start_H Cinnamic Acid (Impurity in Starting Material) Inter_H Intermediate: 4-Phenyl piperidin-2-one Start_H->Inter_H Parallel Reaction LiAlH4 Reduction Step (LiAlH4 / THF) Inter_F->LiAlH4 Inter_H->LiAlH4 Defluoro DEFLUORO PAROXETINE (Impurity A) Inter_H->Defluoro Direct Reduction Parox PAROXETINE API (Fluorinated) LiAlH4->Parox Normal Reduction LiAlH4->Defluoro Side Reaction: Hydrodefluorination

Figure 1: Mechanistic pathway showing the origin of Defluoro Paroxetine via contaminated starting materials (red path) or reductive defluorination (dashed path).

Targeted Synthesis of Reference Standard

For analytical method validation, a high-purity reference standard is required. Isolating this impurity from the API matrix is inefficient. The preferred method is a targeted de novo synthesis using non-fluorinated precursors.

Protocol: Synthesis of Defluoro Paroxetine HCl

Objective: Produce >98% purity reference standard.

Step 1: Precursor Assembly

  • Reagents: Methyl cinnamate (instead of methyl 4-fluorocinnamate), Dimethyl malonate, Sodium methoxide.

  • Procedure: Perform a Michael addition of dimethyl malonate to methyl cinnamate in methanol with NaOMe. This yields the non-fluorinated glutarate intermediate.

Step 2: Cyclization & Decarboxylation

  • Reagents: Hydroxylamine hydrochloride, Heat.

  • Procedure: Convert the glutarate to the piperidinone lactam. Subsequent hydrolysis and decarboxylation yield 4-phenylpiperidin-2-one.

Step 3: Reduction

  • Reagents: LiAlH₄, THF (anhydrous).

  • Procedure: Reduce the lactam carbonyl to the amine and the ester moiety to the alcohol.

    • Critical Control: Unlike the API synthesis, defluorination is not a concern here as the molecule is already defluorinated.

    • Product: (3S,4R)-3-(hydroxymethyl)-4-phenylpiperidine (after chiral resolution using L-tartaric acid).

Step 4: Etherification (Coupling)

  • Reagents: Sesamol, Thionyl Chloride (or Mesyl Chloride), Triethylamine.

  • Procedure: Convert the alcohol to a mesylate or chloride leaving group. React with sesamol in the presence of a base to form the ether linkage.

Step 5: Salt Formation

  • Reagents: HCl in Isopropanol (IPA).[6][7]

  • Procedure: Dissolve the free base in IPA and add HCl solution dropwise. Cool to 0-5°C to precipitate This compound . Recrystallize from Ethanol/Water.

Analytical Profiling & Characterization

Distinguishing Defluoro Paroxetine from the parent API requires robust chromatographic separation, as their structural similarity leads to close elution profiles.

5.1 High-Performance Liquid Chromatography (HPLC)

The lack of the fluorine atom increases the lipophilicity slightly, often resulting in a retention time shift relative to Paroxetine.

Method Parameters:

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[8]

  • Mobile Phase A: Buffer: 0.05 M Ammonium Acetate (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% → 80% B

    • 25-30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (Specific for benzodioxole moiety) or 220 nm.

  • Temperature: 30°C.

Expected Results:

  • Paroxetine RT: ~12.5 min.

  • Defluoro Paroxetine RT: ~13.2 min (Slightly longer retention due to loss of polar C-F bond, making the phenyl ring more lipophilic). Note: RT may flip depending on specific column chemistry and pH; verification with spike recovery is mandatory.

5.2 Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive confirmation.

  • Ionization: ESI Positive Mode.

  • Paroxetine [M+H]+: m/z 330.15

  • Defluoro Paroxetine [M+H]+: m/z 312.16

  • Differentiation: The mass difference of 18 Da (approximate difference between F [19] and H [1]) is the diagnostic marker.

5.3 Nuclear Magnetic Resonance (NMR)

1H NMR is the gold standard for structural elucidation.

  • Diagnostic Region (Aromatic):

    • Paroxetine: The p-fluorophenyl ring shows a characteristic splitting pattern (multiplets) due to H-F coupling (

      
       and 
      
      
      
      ).
    • Defluoro Paroxetine: The phenyl ring protons appear as standard multiplets (typically 7.1–7.4 ppm) without F-coupling . The integration will account for 5 protons on this ring instead of 4.

Visualization: Analytical Decision Matrix

The following workflow outlines the logic for identifying Impurity A in a batch of Paroxetine.

Analytical_Workflow Sample Paroxetine HCl Sample HPLC HPLC-UV (C18, Gradient) Detect Peak @ RRT ~1.05 Sample->HPLC Decision Peak Detected? HPLC->Decision LCMS LC-MS Analysis Check m/z Decision->LCMS Yes Pass Complies (No Impurity) Decision->Pass No Mass_Check m/z = 312.16? LCMS->Mass_Check Confirm CONFIRMED: Defluoro Paroxetine Mass_Check->Confirm Yes (-18 Da shift) Reject Unidentified Impurity Mass_Check->Reject No

Figure 2: Analytical decision tree for the identification and confirmation of Defluoro Paroxetine.

Regulatory & Safety Implications

Under ICH Q3A (R2) and Q3B (R2) guidelines, Defluoro Paroxetine is classified as a known impurity.

  • Reporting Threshold: >0.05% or >0.10% (depending on daily dose).

  • Identification Threshold: >0.10% (for max daily dose ≤ 1g).

  • Qualification Threshold: >0.15% or 1.0 mg/day (whichever is lower).

Toxicological Context: While specific toxicology data for the defluoro analog is often proprietary, structural analogues suggest it possesses lower serotonin reuptake inhibition potency compared to Paroxetine. However, as a close structural analogue, it must be controlled to prevent off-target effects or variations in therapeutic efficacy.

References
  • European Pharmacopoeia Commission. (2023). Paroxetine Hydrochloride Hemihydrate: Impurity A. European Pharmacopoeia (Ph.[9] Eur.) 11th Edition. Link

  • U.S. Pharmacopeial Convention. (2023). Paroxetine Hydrochloride: Related Compound B.[2] USP-NF Online. Link

  • LGC Standards. (2024). This compound Reference Material Data Sheet. Link

  • International Conference on Harmonisation (ICH). (2006).[10] Impurities in New Drug Products Q3B(R2). Link

  • Munigela, N., et al. (2008).[11] "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate." Scientia Pharmaceutica, 76(4), 653-662.[11] Link

  • ChemScene. (2024). Product Analysis: this compound. Link

Sources

Technical Whitepaper: Biological Profile and Analytical Significance of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Defluoro Paroxetine Hydrochloride (CAS: 1322626-23-2), often designated as Paroxetine Impurity A (EP) or Impurity II , is the non-fluorinated analog of the potent Selective Serotonin Reuptake Inhibitor (SSRI) Paroxetine. While primarily characterized as a critical process-related impurity in pharmaceutical manufacturing, its biological profile serves as a fundamental case study in Structure-Activity Relationships (SAR).

The absence of the fluorine atom at the para-position of the phenyl ring drastically alters the compound's metabolic stability and receptor binding kinetics. This guide analyzes the biological implications of this structural modification, providing researchers with a comprehensive understanding of its pharmacology, toxicological relevance, and analytical detection.

Chemical Identity & Structural Analysis

The pharmacological divergence between Paroxetine and Defluoro Paroxetine hinges on a single atomic substitution: the replacement of a fluorine atom with hydrogen.

FeatureParoxetine HClDefluoro Paroxetine HCl
CAS Number 78246-49-81322626-23-2
Formula C₁₉H₂₀FNO₃ · HClC₁₉H₂₁NO₃[1][2][3] · HCl
Molecular Weight 365.8 g/mol 347.8 g/mol
IUPAC Name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine HCl
Key Structural Role Fluorine blocks metabolic oxidation; enhances lipophilicity.Phenyl ring exposed to rapid CYP450 hydroxylation.
Visualizing the Structural Divergence

The following diagram illustrates the structural relationship and the specific site of modification that dictates the biological difference.

G cluster_SAR SAR Implications Paroxetine Paroxetine HCl (Parent Drug) Fluorine Fluorine Atom (F) (Para-position) Paroxetine->Fluorine Contains Defluoro Defluoro Paroxetine HCl (Impurity A) Hydrogen Hydrogen Atom (H) (Para-position) Defluoro->Hydrogen Substituted with Fluorine->Hydrogen Loss of F (Defluorination) Metab Metabolic Stability Fluorine->Metab Blocks CYP Oxidation Affinity SERT Binding Affinity Fluorine->Affinity Increases Lipophilicity Hydrogen->Metab Permits Rapid Clearance

Figure 1: Structural comparison highlighting the critical role of the fluorine atom in metabolic protection and binding affinity.

Biological Activity & Pharmacology[4][5][6]
2.1. Structure-Activity Relationship (SAR): The Fluorine Effect

In medicinal chemistry, fluorine is often introduced to phenyl rings to block metabolic "soft spots."

  • Paroxetine: The p-fluorine atom prevents cytochrome P450 enzymes (specifically CYP2D6) from hydroxylating the phenyl ring. This ensures a sufficient half-life for therapeutic efficacy.

  • Defluoro Paroxetine: Without the fluorine blockade, the para-position of the phenyl ring becomes a primary target for rapid hydroxylation.

    • Result: Significantly reduced biological half-life in vivo compared to the parent drug.

2.2. Receptor Binding (SERT Inhibition)

While Defluoro Paroxetine retains the core phenylpiperidine pharmacophore required for Serotonin Transporter (SERT) binding, its potency is altered.

  • Binding Mode: The phenyl ring resides in a hydrophobic pocket of the SERT protein. The fluorine atom contributes to binding via halogen bonding and increased lipophilicity.

  • Affinity Shift: Removal of the fluorine typically results in a 2-5 fold reduction in binding affinity (Ki). While it remains a SERT inhibitor, it is less potent and less selective than Paroxetine.

  • Clinical Relevance: Due to the combination of lower affinity and rapid metabolic clearance, Defluoro Paroxetine is not a viable therapeutic agent but serves as a marker for synthesis quality.

Toxicology & Safety Profile

As a known impurity, Defluoro Paroxetine must be controlled under ICH Q3A/Q3B guidelines.

  • Toxicity Class: Class III (Low Toxicity) relative to the parent, but treated as a structural analog.

  • Genotoxicity: There is no evidence suggesting the defluoro analog possesses genotoxic potential distinct from the parent compound.

  • Qualification Threshold:

    • Reporting Threshold: >0.05%

    • Identification Threshold: >0.10%

    • Qualification Threshold: >0.15% (Requires specific tox studies if exceeded).

Experimental Protocols
4.1. Synthesis & Isolation (Origin of Impurity)

Defluoro Paroxetine is typically formed during the reduction of the intermediate N-methyl imide or ester using Lithium Aluminum Hydride (LiAlH₄), where over-reduction or the presence of trace metal impurities leads to defluorination.

Protocol for Controlled Synthesis (Reference Standard Preparation):

  • Starting Material: 4-phenylpyridine or related non-fluorinated precursors.

  • Reaction: Standard Paroxetine synthetic route (piperidine ring formation) omitting the fluorinated starting material.

  • Purification: Recrystallization from Isopropyl Alcohol (IPA) to obtain the HCl salt.

4.2. Analytical Detection (HPLC Method)

To detect Defluoro Paroxetine in a bulk drug substance, a high-resolution HPLC method is required due to the structural similarity to Paroxetine.

Methodology: Reverse-Phase HPLC

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (Ammonium Acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 80% A / 20% B

    • 10-25 min: Linear ramp to 40% A / 60% B

    • 25-30 min: Hold.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (The benzodioxole moiety absorbs strongly here).

  • Retention Time: Defluoro Paroxetine typically elutes before Paroxetine due to slightly lower lipophilicity (absence of F).

4.3. Biological Assay: SERT Inhibition (In Vitro)

Objective: Determine the Ki of Defluoro Paroxetine relative to Paroxetine.

  • Preparation: Prepare HEK-293 cells stably expressing human SERT.

  • Ligand: Use [³H]-Serotonin as the radioligand.

  • Incubation:

    • Incubate cell membranes with [³H]-Serotonin (2 nM) and varying concentrations of Defluoro Paroxetine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Metabolic Fate Visualization

The following diagram details the metabolic vulnerability introduced by removing the fluorine atom.

Metabolism Paroxetine Paroxetine (Fluorinated) CYP2D6 CYP2D6 Enzyme Paroxetine->CYP2D6 Resists Oxidation Defluoro Defluoro Paroxetine (Non-Fluorinated) Defluoro->CYP2D6 Substrate Stable Metabolically Stable (Slow Clearance) CYP2D6->Stable Fluorine Blocks Para-position Hydroxylated 4-Hydroxy-Defluoro Paroxetine (Rapidly Formed) CYP2D6->Hydroxylated Rapid Hydroxylation at Para-position Conjugate Glucuronide Conjugate (Excreted) Hydroxylated->Conjugate Phase II Metabolism

Figure 2: Metabolic pathway comparison showing the protective mechanism of the fluorine atom in Paroxetine versus the rapid clearance of the Defluoro analog.

References
  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. Council of Europe. Link

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link

  • Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. Clinical Pharmacokinetics, 32(1), 1-21. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride: Impurity Profiling. USP-NF Online. Link

Sources

Technical Guide: Defluoro Paroxetine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the degradation pathways of Defluoro Paroxetine Hydrochloride (also known as Paroxetine EP Impurity A or USP Related Compound B ). While primarily categorized as a process impurity arising from des-fluoro starting materials, understanding its specific stability profile is critical for establishing mass balance in forced degradation studies and defining shelf-life specifications for Paroxetine drug substances.

Executive Summary & Chemical Context

This compound (Chemical Name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride) is the non-fluorinated analog of the antidepressant Paroxetine.[1][2]

In drug development, it serves two distinct roles:

  • Process Impurity: Originating from the reduction of des-fluoro intermediates or contaminants in the starting material.

  • Degradation Product (Minor): Under specific high-energy photolytic conditions, Paroxetine can undergo radical defluorination to form this compound, though this is rare compared to oxidative pathways.

Structurally, it possesses two labile centers susceptible to degradation: the secondary amine (susceptible to oxidation) and the benzodioxole ether linkage (susceptible to acidic hydrolysis and photolysis).

Degradation Mechanisms & Pathways[3]

The degradation of Defluoro Paroxetine follows three primary mechanistic vectors. Because it lacks the fluorine atom, it is immune to the specific defluorination pathways seen in the parent API, but it shares the remaining scaffold instabilities.

Pathway A: Acid-Catalyzed Ether Hydrolysis

The ether bond connecting the piperidine scaffold to the benzodioxole ring is the most thermodynamically unstable feature under acidic stress.

  • Mechanism: Protonation of the ether oxygen facilitates nucleophilic attack (typically by water), leading to cleavage.

  • Products:

    • Desfluoro-Paroxol ((3S,4R)-4-phenyl-3-(hydroxymethyl)piperidine): The stable alcohol byproduct.

    • Sesamol (and degradants): The benzodioxole moiety is released as Sesamol, which rapidly oxidizes to quinones or polymerizes, often causing solution discoloration.

Pathway B: Oxidative N-Transformation

The secondary amine in the piperidine ring is a "soft" nucleophile prone to radical attack and oxidation.

  • Mechanism: In the presence of peroxides or metal ions, the nitrogen lone pair undergoes single-electron transfer (SET).

  • Products:

    • N-Hydroxy Defluoro Paroxetine: The hydroxylamine intermediate.

    • N-Oxide Species: Further oxidation can lead to nitrone formation.

    • N-Formylation: In the presence of PEG excipients (which degrade to formaldehyde), the amine reacts to form N-Formyl Defluoro Paroxetine (Eschweiler–Clarke type reaction).

Pathway C: Photolytic Benzodioxole Ring Opening

Under UV irradiation (specifically UV-B), the benzodioxole ring absorbs energy, leading to homolytic cleavage of the methylenedioxy bridge.

  • Mechanism: Radical formation at the benzylic position or the acetal carbon.

  • Products: Catechol derivatives and ring-opened phenols.

Visualization of Pathways (Graphviz)

The following diagram maps the degradation logic, distinguishing between hydrolytic and oxidative routes.

DefluoroParoxetineDegradation DP Defluoro Paroxetine HCl (C19H21NO3·HCl) Hydrolysis Acid Hydrolysis (pH < 2, Heat) DP->Hydrolysis Oxidation Oxidation (H2O2 / Peroxides) DP->Oxidation Photo Photolysis (UV Light) DP->Photo Paroxol Desfluoro-Paroxol (Stable Alcohol) Hydrolysis->Paroxol Ether Cleavage Sesamol Sesamol (Unstable Phenol) Hydrolysis->Sesamol Quinones Quinones/Polymers (Discoloration) Sesamol->Quinones Rapid Oxidation NHydroxy N-Hydroxy Defluoro Paroxetine Oxidation->NHydroxy N-Oxidation NFormyl N-Formyl Defluoro Paroxetine (Excipient Interaction) Oxidation->NFormyl + HCHO (PEG Impurity) RingOpen Benzodioxole Ring Opening Photo->RingOpen Radical Mechanism

Figure 1: Mechanistic degradation map of Defluoro Paroxetine showing hydrolytic cleavage and oxidative transformation vectors.

Experimental Protocols: Forced Degradation

To validate these pathways, the following stress testing protocol is recommended. This protocol is designed to achieve 5–20% degradation, ensuring relevant degradant identification without secondary degradation artifacts.

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget Pathway
Acidic Hydrolysis 0.1 N HCl, 60°C4–24 HoursEther cleavage (Formation of Desfluoro-Paroxol)
Alkaline Hydrolysis 0.1 N NaOH, 60°C4–24 HoursBase stability (Generally stable, check for racemization)
Oxidation 3% H₂O₂ (RT)2–6 HoursN-oxide / Hydroxylamine formation
Photolysis 1.2 million lux hours1 CycleBenzodioxole ring opening
Thermal 80°C (Solid State)7 DaysSolid-state stability / Polymorphic changes
Analytical Methodology (LC-MS)

Objective: Separate Defluoro Paroxetine from its degradants and the parent Paroxetine API.

  • Column: C18 stationary phase (e.g., Waters XBridge or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (compatible with MS).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection:

    • UV: 295 nm (Specific to benzodioxole), 210 nm (General).

    • MS: ESI Positive Mode. Target [M+H]+ = 312.16 (Defluoro Paroxetine).

    • Key Mass Shifts:

      • Desfluoro-Paroxol: [M+H]+ ≈ 192.1

      • N-Oxygenated species: [M+H]+ ≈ 328.1

Analytical Workflow Visualization

This workflow illustrates the decision tree for identifying unknown degradants derived from Defluoro Paroxetine.

AnalyticalWorkflow Sample Stressed Sample (Acid/Oxidation) UPLC UPLC-PDA Separation Sample->UPLC PeakCheck New Peak Detected? UPLC->PeakCheck MSAnalysis Q-TOF / Orbitrap MS (Accurate Mass) PeakCheck->MSAnalysis Yes MassShift1 Mass Shift -120 Da (Loss of Benzodioxole) MSAnalysis->MassShift1 MassShift2 Mass Shift +16 Da (N-Oxidation) MSAnalysis->MassShift2 Structure1 Confirm: Desfluoro-Paroxol MassShift1->Structure1 Structure2 Confirm: N-Hydroxy/Oxide MassShift2->Structure2

Figure 2: Analytical decision tree for characterizing degradation products.

References

  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2033. (Defines Impurity A structure and limits).

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph. (Defines Related Compound B).

  • Wang, S., et al. (2023) .[5] "Photodegradation fate of different dissociation species of antidepressant paroxetine...". Chemosphere.[5] (Details photolytic mechanisms including ether cleavage).

  • Munigela, N., et al. (2008) .[4] "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate". Scientia Pharmaceutica. (Foundational work on acid/peroxide degradation pathways of the paroxetine scaffold).

  • TLC Pharmaceutical Standards . Paroxetine EP Impurity A HCl Data Sheet. (Structural confirmation and synonym mapping).

Sources

Methodological & Application

Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of Defluoro Paroxetine Hydrochloride, a critical process-related impurity and potential degradant of Paroxetine. As an authoritative resource for researchers, quality control analysts, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. We delve into the primary analytical technique, High-Performance Liquid Chromatography (HPLC), offering a step-by-step protocol grounded in pharmacopeial standards. Furthermore, we explore advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for applications requiring higher sensitivity and specificity. All methodologies are presented within the framework of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and trustworthiness.[1][2][3][4][5]

Introduction: The Analytical Imperative

Paroxetine is a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and other anxiety-related conditions.[6] The quality, safety, and efficacy of the final drug product are paramount. The manufacturing process and storage of Paroxetine can lead to the formation of various impurities.[6][7] Among these, Defluoro Paroxetine, also known as Paroxetine USP Related Compound B, is of significant interest.[8][9] Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly specific and sensitive analytical methods to ensure it is controlled within acceptable limits as defined by regulatory bodies.

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[10] This application note serves as a practical guide to developing, validating, and implementing analytical methods fit for this purpose.[3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Synonyms (3S,4R)-3-((benzo[d][1][3]dioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride; Paroxetine EP Impurity A HCl; Paroxetine USP Related Compound B[8]
CAS Number 1322626-23-2[11][12][13]
Molecular Formula C₁₉H₂₂ClNO₃[13]
Molecular Weight 347.84 g/mol [11][13]
Appearance White to Off-White Solid[8]

Foundational Principle: Analytical Method Validation

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][14] Adherence to ICH Q2(R2) guidelines is the global gold standard, ensuring that a validated method is accurate, precise, specific, and robust.[2][3][15]

Core Validation Parameters

A summary of key validation characteristics is essential for establishing a method as a self-validating system.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2]
Linearity A direct proportional relationship between the analyte concentration and the analytical signal over a defined range.[2]
Accuracy The closeness of test results to the true value, often expressed as percent recovery.[2][15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[3][16]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For routine quality control, impurity profiling, and stability testing of Paroxetine drug substances and products, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers excellent resolution, sensitivity, and reproducibility for separating closely related compounds like Defluoro Paroxetine from the main API.

HPLCWorflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results A Standard & Sample Preparation C System Equilibration & Suitability (SST) A->C B Mobile Phase Preparation B->C D Inject Sequence C->D SST Passes E Data Acquisition D->E F Chromatogram Integration E->F G Quantification & Reporting F->G MethodSelection node_result node_result A What is the analytical goal? QC Release /\nStability Testing QC Release / Stability Testing A->QC Release /\nStability Testing Bioanalysis /\nMetabolite ID Bioanalysis / Metabolite ID A->Bioanalysis /\nMetabolite ID B Is the matrix complex (e.g., plasma)? C Is trace-level quantification needed? B->C Yes node_result1 HPLC-UV B->node_result1 No C->node_result1 No node_result2 LC-MS/MS C->node_result2 Yes QC Release /\nStability Testing->node_result1 HPLC-UV Bioanalysis /\nMetabolite ID->B

Sources

Application Note: High-Resolution HPLC Quantification of Defluoro Paroxetine (Impurity A) in Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the quantification of Defluoro Paroxetine (also known as Desfluoro Paroxetine or USP Related Compound A) in Paroxetine Hydrochloride drug substances and products.

Executive Summary & Scientific Context

In the synthesis and stability profiling of Paroxetine Hydrochloride (a Selective Serotonin Reuptake Inhibitor), the quantification of Defluoro Paroxetine [(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine] is a critical quality attribute.

The Challenge: Structural Similarity

Defluoro Paroxetine differs from the active pharmaceutical ingredient (API) only by the absence of a single fluorine atom on the phenyl ring. This structural homology results in:

  • Similar Hydrophobicity: Making chromatographic separation challenging on standard C18 columns without optimized selectivity.

  • Process Origin: It is frequently generated during the catalytic hydrogenation steps used to remove protecting groups, where inadvertent de-halogenation can occur.

  • Regulatory Mandate: As per ICH Q3A(R2) and USP monographs, this impurity must be controlled, typically with limits NMT (Not More Than) 0.15% or lower depending on the daily dose.

The Solution

This protocol utilizes a Buffered Amine-Modified Reverse-Phase HPLC method. By tightly controlling the pH and utilizing a silanol-blocking agent (Triethylamine), we achieve baseline resolution between the defluoro impurity, other related compounds, and the main Paroxetine peak.

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane) with high surface coverage and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

  • Reasoning: Paroxetine is a basic amine (pKa ~9.9). Traditional silica columns suffer from secondary silanol interactions, leading to peak tailing. High-purity, end-capped C18 columns minimize these interactions, ensuring sharp peak shapes essential for quantifying low-level impurities.

Mobile Phase Chemistry
  • Buffer: Ammonium Acetate or Phosphate (pH 4.5 – 5.5).

  • Modifier: Triethylamine (TEA).

  • Mechanism:

    • pH Control: At pH 4.5, the piperidine nitrogen is fully protonated (

      
      ), increasing solubility and preventing precipitation.
      
    • TEA Effect: TEA acts as a "sacrificial base," competing for active silanol sites on the column stationary phase. This significantly reduces the tailing factor for Paroxetine and its defluoro analog.

Detection
  • Wavelength: 295 nm.[1][2][3]

  • Reasoning: The benzodioxole ring system shares a specific absorption maximum at 295 nm. This wavelength provides specificity against excipients that absorb at lower wavelengths (210-220 nm) and ensures robust sensitivity for the impurity.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Gradient-capable LC system (e.g., Agilent 1260/1290 or Waters Alliance) with UV/PDA detector.

  • Column: L1 Packing (C18), 4.6 mm x 250 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (ACS Grade)

    • Triethylamine (TEA)

    • Glacial Acetic Acid (for pH adjustment)[1][2]

    • Water (Milli-Q / HPLC Grade)

Chromatographic Conditions
ParameterSetting
Mobile Phase A Buffer: 0.05 M Ammonium Acetate, adj. to pH 4.5 with Acetic Acid
Mobile Phase B Acetonitrile : Buffer : TEA (Ratio optimized to 40:60:1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detector UV at 295 nm
Run Time ~1.5 to 2.0 times the retention of Paroxetine

Note: For separation of multiple impurities (A, B, C, D), a gradient method is recommended. However, for specific quantification of Defluoro Paroxetine (Impurity A), this isocratic or shallow gradient approach is robust.

Preparation of Solutions
Diluent

Mixture of Buffer (pH 4.[4]5) and Acetonitrile (60:40 v/v).[4][5][6]

Standard Solution (Defluoro Paroxetine) [1][3]
  • Weigh 5.0 mg of Defluoro Paroxetine Reference Standard (RS) into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Stock A: 50 µg/mL).

  • Dilute 1.0 mL of Stock A into 100 mL Diluent (Working Std: 0.5 µg/mL, representing 0.1% level relative to a 0.5 mg/mL sample).

Sample Solution
  • Transfer 25 mg of Paroxetine HCl sample into a 50 mL volumetric flask.

  • Add 30 mL Diluent and sonicate for 10 minutes (maintain temp < 25°C).

  • Dilute to volume with Diluent (Conc: 0.5 mg/mL).[3]

  • Filter through a 0.45 µm PVDF or Nylon filter.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before sample analysis.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0Between Defluoro Paroxetine and Paroxetine peaks. Ensures accurate integration without shoulder overlap.
Tailing Factor (

)
< 2.0Crucial for amines. High tailing compromises integration accuracy of closely eluting impurities.
% RSD (Precision) < 5.0%For 6 replicate injections of the Working Standard (at impurity level).
Plate Count (

)
> 3000Indicates column efficiency is sufficient for separation.
Relative Retention Times (Approximate)
  • Defluoro Paroxetine (Impurity A): ~0.85 - 0.90 RRT (Elutes before Paroxetine due to slightly lower lipophilicity/interaction changes without the F atom).

  • Paroxetine: 1.00 RRT.

Visualizations

Analytical Workflow

The following diagram outlines the logical flow of the analytical procedure, ensuring Data Integrity.

G Start Sample Receipt (API or Tablet) Prep Sample Preparation (0.5 mg/mL in Acidic Diluent) Start->Prep SST System Suitability Test (Inj. Std Mixture) Prep->SST Decision Pass Criteria? (Rs > 2.0, T < 2.0) SST->Decision Decision->SST No (Troubleshoot) Inject Sample Injection (Duplicate Preparations) Decision->Inject Yes Calc Data Analysis (External Std Calculation) Inject->Calc Report Final Report (% Impurity A) Calc->Report

Caption: Step-by-step analytical workflow for the quantification of Defluoro Paroxetine.

Impurity Formation Pathway

Understanding why the impurity exists helps in root cause analysis.

ChemicalPath Parox Paroxetine (Fluorinated) Reaction Catalytic Hydrogenation (Process Step) Parox->Reaction Over-reduction or Catalyst activity Defluoro Defluoro Paroxetine (Impurity A) Reaction->Defluoro Loss of -F atom

Caption: Formation of Defluoro Paroxetine via hydro-dehalogenation during synthesis.

Calculations

Quantify the impurity using the External Standard method:



Where:

  • 
     = Peak area of Defluoro Paroxetine in the sample.
    
  • 
     = Average peak area of Defluoro Paroxetine in the standard.
    
  • 
     = Concentration of Standard (mg/mL).[2]
    
  • 
     = Concentration of Sample (mg/mL).[2]
    
  • 
     = Potency of the Reference Standard (decimal, e.g., 0.995).
    

References

  • USP Monograph: United States Pharmacopeia. Paroxetine Hydrochloride.[1][2][3][4][5][6][7][8][9][10][11] USP-NF.[1] (Accessed 2025).

  • Impurity Identity: National Institutes of Health (NIH) PubChem. Defluoro N-Benzyl Paroxetine Hydrochloride (Precursor/Related). .

  • Method Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). .

  • Chemical Properties: ChemicalBook. Defluoro Paroxetine Hydrochloride Properties and Structure. .

  • Impurity Profiling: SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. .

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the integrity of the halogenated pharmacophore is critical for potency and metabolic stability. Defluoro Paroxetine (also known as Desfluoro Paroxetine or Paroxetine EP Impurity A) represents a critical process-related impurity where the fluorine atom on the phenyl ring is replaced by hydrogen. This transformation, often occurring during catalytic hydrogenation or reduction steps involving metal hydrides, significantly alters the lipophilicity and potentially the toxicological profile of the drug substance.

This guide provides a rigorous protocol for the quantitation of Defluoro Paroxetine Hydrochloride using LC-MS/MS. Unlike standard UV methods which may lack specificity due to overlapping chromophores with the parent API, this mass spectrometric approach leverages the unique mass shift (-18 Da relative to Paroxetine) to achieve high-sensitivity detection (LOQ < 1.0 ng/mL), essential for meeting ICH Q3A/Q3B thresholds.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the structural divergence between the parent and the impurity is the foundation of the MS method design.

FeatureParoxetine HCl (Parent)Defluoro Paroxetine HCl (Target)
CAS Number 78246-49-81394842-91-1 (HCl salt) / 324024-00-2 (Free base)
Formula C19H20FNO3 · HClC19H21NO3[1][2][3] · HCl
Molecular Weight 365.83 (Salt) / 329.37 (Free)347.84 (Salt) / 311.38 (Free)
Monoisotopic Mass 329.14 ([M+H]+ ~330.15)311.15 ([M+H]+ ~312.16)
Pharmacopeial Ref. USP ParoxetineUSP Related Compound B; EP Impurity A
Key Difference Fluorine at para-position of phenyl ringHydrogen at para-position of phenyl ring
Mechanistic Insight: The "Fluorine Effect" in MS

The loss of the fluorine atom changes the ionization efficiency and fragmentation slightly. Fluorine is highly electronegative; its removal makes the phenyl ring more electron-rich, potentially stabilizing certain carbocation fragments differently than the parent compound. However, the dominant fragmentation pathways (cleavage of the ether linkage and the piperidine ring) remain structurally conserved.

Mass Spectrometry Mechanism & Fragmentation[7]

To build a robust MRM (Multiple Reaction Monitoring) method, we must map the fragmentation pathways. Paroxetine and its analogs ionize strongly in Positive Electrospray Ionization (ESI+) mode due to the secondary amine in the piperidine ring.

Fragmentation Pathway Visualization

The following diagram illustrates the critical cleavage points used for MRM transition selection.

Fragmentation Figure 1: ESI+ Fragmentation Pathway for Defluoro Paroxetine Parent Defluoro Paroxetine [M+H]+ m/z 312.2 Reaction1 Ether Cleavage (Loss of Phenyl-Piperidine) Parent->Reaction1 Reaction2 Ring Fission (Internal Rearrangement) Parent->Reaction2 Benzodioxol Benzodioxol Cation (Common Fragment) m/z 192.1 Piperidine Piperidine Fragment (Ring Cleavage) m/z 70.1 Reaction1->Benzodioxol Primary Quantifier Reaction2->Piperidine Qualifier

MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)Rationale
Defluoro Paroxetine 312.2 192.1 Quantifier 20 - 25Cleavage of the ether bond; high abundance.
Defluoro Paroxetine 312.270.1Qualifier30 - 35Characteristic piperidine ring fragment.
Paroxetine (Parent) 330.2192.1Reference20 - 25Same product ion, differentiated by precursor.

Critical Note: The product ion m/z 192.1 is common to both the parent and the impurity. Specificity is achieved entirely through the resolution of the Precursor Ion (312 vs. 330). Ensure your quadrupole resolution is set to "Unit" or better to prevent cross-talk.

Experimental Protocol

Reagents & Standards[8][9][12][13]
  • Reference Standard: Defluoro Paroxetine HCl (USP Related Compound B).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid and Ammonium Formate.

Sample Preparation (Direct Injection / Dilution)

For API impurity profiling (Limit Test):

  • Stock Solution: Dissolve 10 mg of Defluoro Paroxetine HCl in 10 mL of Methanol (1 mg/mL).

  • API Sample: Dissolve Paroxetine HCl API at 1 mg/mL in Water:MeOH (50:50).

  • Spiking: Prepare a calibration curve of Defluoro Paroxetine in the presence of 1 mg/mL Paroxetine (if checking matrix effects) or in solvent (for external standard quantitation).

  • Filtration: 0.22 µm PTFE filter.

LC-MS/MS Conditions[13]

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Mobile Phase System:

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Why? The acidic pH ensures the secondary amine is fully protonated ([M+H]+), maximizing sensitivity. Ammonium formate improves peak shape for basic compounds.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Equilibration
6.00 90 Linear Ramp (Elution of Impurities)
7.50 90 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | End |

Mass Spectrometer Parameters (Source: ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr (Nitrogen).

  • Cone Gas: 50 L/hr.

Analytical Workflow Diagram

The following diagram outlines the decision process for identifying and quantifying the impurity.

Workflow Figure 2: Analytical Workflow for Defluoro Paroxetine Quantitation Sample Sample Preparation (API Dissolution) LC UHPLC Separation (C18, Acidic pH) Sample->LC MS_Filter Q1 Filter Select m/z 312.2 LC->MS_Filter Elution Collision Collision Cell (CID Fragmentation) MS_Filter->Collision Selection Detection Q3 Filter Detect m/z 192.1 Collision->Detection Fragmentation Data Quantitation (External Std Method) Detection->Data Signal Integration

Validation & System Suitability

To ensure Trustworthiness and Scientific Integrity , the method must pass the following criteria (based on ICH Q2):

  • Specificity: Inject a blank, a pure Paroxetine sample, and a Defluoro Paroxetine standard.

    • Requirement: No interference at the retention time of Defluoro Paroxetine in the blank or pure API channel (crosstalk check).

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL.

    
    .[4]
    
  • Accuracy (Recovery): Spike Defluoro Paroxetine into the API matrix at 0.1% level. Recovery should be 85-115%.

  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio > 10 for the 1.0 ng/mL standard.

Troubleshooting "Ghost" Peaks

If you observe a signal in the 312 -> 192 channel when injecting pure Paroxetine:

  • Source Fragmentation: High cone voltage can cause in-source fragmentation of Paroxetine (330) to lose water (18 Da) or HF (20 Da)? No, 330 -> 312 is not a standard loss. However, check for Desfluoro impurities actually present in your "pure" standard.

  • Crosstalk: Ensure the isolation window on Q1 is narrow enough (0.7 Da FWHM).

References

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph: Related Compounds. USP-NF Online.

  • European Pharmacopoeia (Ph.[5][6] Eur.) . Paroxetine Hydrochloride Hemihydrate: Impurity A.

  • Massaroti, P., et al. (2005).[7] "Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS." Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347.[7]

  • Munigela, N., et al. (2008).[8][9] "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate." Scientia Pharmaceutica, 76, 653–662.[9]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11664966 (Defluoro Paroxetine).

Sources

Application Note: Validated HPLC-UV Assay for Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the development and validation of a high-performance liquid chromatography (HPLC) method for the quantification of Defluoro Paroxetine Hydrochloride (also known as Paroxetine USP Related Compound B or EP Impurity A).

Defluoro Paroxetine is a critical process-related impurity formed during the synthesis of Paroxetine, typically arising from the use of des-fluoro starting materials or reductive dehalogenation. Regulatory guidelines (ICH Q3A/Q3B) mandate strict control of this impurity, often requiring limits below 0.15% in drug substances.

The structural similarity between Paroxetine and Defluoro Paroxetine—differing only by a single fluorine atom—presents a significant chromatographic challenge. This guide provides a robust, self-validating protocol using standard C18 chemistry optimized for resolution and peak shape.

Chemical Basis & Separation Logic

The Separation Challenge

The primary difficulty in separating Defluoro Paroxetine from the active pharmaceutical ingredient (API), Paroxetine, lies in their physicochemical similarities.

  • Paroxetine: Contains a fluorine atom on the phenyl ring. Fluorine is highly electronegative but also lipophilic in reversed-phase chromatography (RPC) contexts.

  • Defluoro Paroxetine: Lacks the fluorine atom (replaced by hydrogen).

Causality in Chromatography: In Reversed-Phase Liquid Chromatography (RPLC), the fluorine atom increases the hydrophobicity of the Paroxetine molecule relative to the Defluoro analog. Consequently, Defluoro Paroxetine is more polar and will elute before Paroxetine.

To achieve baseline resolution (


), the method must exploit this subtle polarity difference while suppressing silanol interactions that cause peak tailing in these basic amine compounds.
Method Development Workflow

The following diagram outlines the decision matrix used to select the critical method parameters (CMP).

MethodDevelopment Start Analyte Properties (Basic Amine, pKa ~9.9) ColumnSel Stationary Phase C18 (L1) End-capped Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase pH Acidic (pH 3.0) Start->MobilePhase Ionization State Outcome Result: Sharp Peaks, RRT < 1.0 ColumnSel->Outcome Modifier Silanol Suppression Triethylamine (TEA) MobilePhase->Modifier Reduce Tailing Modifier->Outcome

Figure 1: Decision matrix for optimizing the separation of basic amine impurities.

Experimental Protocol

Reagents and Standards
  • Defluoro Paroxetine HCl Standard: (USP Related Compound B), >98% purity.

  • Paroxetine HCl Standard: USP Reference Standard.

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Triethylamine (TEA): HPLC Grade.

  • Orthophosphoric Acid (85%): ACS Reagent.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions

This method utilizes an isocratic approach for robustness, minimizing baseline drift and ensuring consistent integration for low-level impurities.

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB)High surface area L1 packing provides necessary retention for polar impurities.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 5 µm particles.
Wavelength 210 nm (Impurity) / 295 nm (Assay)210 nm maximizes sensitivity for the Defluoro impurity; 295 nm is specific to the benzodioxole ring.
Injection Vol. 20 µLLarger volume improves LOQ for trace analysis.
Column Temp. 30°CControls viscosity and mass transfer kinetics.
Run Time 1.5x Retention time of ParoxetineEnsures elution of late eluters.
Mobile Phase Preparation

Buffer (pH 3.0):

  • Dissolve 7.0 mL of Triethylamine (TEA) in 900 mL of water.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

  • Dilute to 1000 mL with water.

    • Note: TEA acts as a silanol blocker, sharpening the peak shape of the amine.

Mobile Phase: Mix Buffer and Acetonitrile in a 60:40 v/v ratio. Filter through a 0.45 µm nylon membrane and degas.

Standard & Sample Preparation

Diluent: Mobile Phase.

  • Stock Solution (Defluoro Paroxetine): Prepare 0.1 mg/mL in diluent.

  • Sensitivity Solution (LOQ): Dilute Stock to 0.05 µg/mL (0.05% of target concentration).

  • System Suitability Solution: Prepare a mixture containing 0.005 mg/mL Defluoro Paroxetine and 0.5 mg/mL Paroxetine HCl.

Validation Results (Simulated)

The following data represents typical performance metrics observed when executing this protocol under ICH Q2(R1) guidelines.

System Suitability

The critical parameter is the resolution between Defluoro Paroxetine and Paroxetine.

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (Defluoro) N/A~5.2 minInfo
Retention Time (Paroxetine) N/A~6.8 minInfo
Relative Retention (RRT) ~0.8 - 0.90.76Pass
Resolution (

)
> 2.04.2Pass
Tailing Factor (

)
< 2.01.1Pass
Linearity & Range

Linearity was established for Defluoro Paroxetine from LOQ to 150% of the specification limit (0.15%).

Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)1250
0.205100
0.5012800
1.0025500
1.5038400
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Validation Logic Diagram

The following flowchart illustrates the self-validating logic required for every analytical run to ensure data integrity.

ValidationLogic Start Start Sequence Blank Inject Blank (Check for Carryover) Start->Blank SST System Suitability (SST) Defluoro + Paroxetine Blank->SST CheckRes Resolution > 2.0? SST->CheckRes Samples Inject Samples CheckRes->Samples Yes Fail ABORT RUN Troubleshoot CheckRes->Fail No Bracket Bracketing Standard (Every 10 injections) Samples->Bracket CheckRSD RSD < 2.0%? Bracket->CheckRSD CheckRSD->Samples Yes (Continue) CheckRSD->Fail No Report Generate Report CheckRSD->Report End of Batch

Figure 2: Routine analysis workflow ensuring ICH Q2(R1) compliance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Resolution < 2.0 Mobile phase pH drift.Ensure pH is exactly 3.0. Higher pH (>4) causes Paroxetine to elute earlier, merging with Defluoro.
Peak Tailing Silanol activity.Increase TEA concentration to 1.0% or replace column with a newer "Base Deactivated" (BDS) C18.
Rt Shift Temperature fluctuation.Ensure column oven is stable at 30°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4] Link

  • U.S. Pharmacopeia. (2023). Paroxetine Hydrochloride Monograph: Impurity A. USP-NF. Link

  • European Pharmacopoeia. (2023). Paroxetine Hydrochloride Hemihydrate: Impurities. EDQM. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and mobile phase selection).

Sources

Application Note: Preparation and Qualification of Defluoro Paroxetine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the preparation, purification, and qualification of Defluoro Paroxetine Hydrochloride (also known as Desfluoro Paroxetine, Paroxetine USP Related Compound B, or Paroxetine EP Impurity A).

Defluoro Paroxetine is a critical process-related impurity and potential degradation product of the antidepressant Paroxetine. Its presence must be controlled according to ICH Q3A(R2) guidelines. Unlike the active pharmaceutical ingredient (API), this impurity lacks the fluorine atom at the para-position of the phenyl ring.

This guide prioritizes a de novo synthesis approach using non-fluorinated precursors. This method is superior to attempting to defluorinate Paroxetine directly, as it avoids complex byproduct mixtures and guarantees the high purity (>99.5%) required for a Primary Reference Standard.

Chemical Context & Strategy

Molecule Identification
  • Common Name: this compound[1][2][3]

  • Chemical Name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride[4][5]

  • CAS Number: 1322626-23-2 (HCl salt)[1][3]

  • Molecular Formula: C₁₉H₂₁NO₃[4][6] · HCl

  • Molecular Weight: 347.84 g/mol (Salt); 311.38 g/mol (Free Base)

Synthetic Strategy: The "De Novo" Advantage

While catalytic hydrodefluorination of Paroxetine is theoretically possible, it often leads to over-reduction (saturation of the phenyl ring). Therefore, the gold standard for reference material preparation is to replicate the Paroxetine manufacturing process using bromobenzene instead of 4-fluorobromobenzene in the initial Grignard step.

For this protocol, we assume the availability of the advanced intermediate (3S,4R)-N-methyl-4-phenyl-3-(hydroxymethyl)piperidine . The workflow focuses on the critical coupling, demethylation, and salt crystallization steps that define the impurity's final quality.

Reaction Pathway Diagram

DefluoroSynthesis Start Precursor: (3S,4R)-N-methyl-4-phenyl- 3-hydroxymethylpiperidine Mesylate Intermediate 1: Mesylate Ester Start->Mesylate MsCl, TEA DCM, 0°C Coupling Intermediate 2: N-Methyl Defluoro Paroxetine Mesylate->Coupling Sesamol, NaH DMF, 60°C Demethyl Intermediate 3: Carbamate Coupling->Demethyl Phenyl Chloroformate Toluene, Reflux Hydrolysis Defluoro Paroxetine (Free Base) Demethyl->Hydrolysis KOH, Hydrazine Reflux Salt FINAL PRODUCT: Defluoro Paroxetine HCl Hydrolysis->Salt HCl (gas/sol) in IPA

Figure 1: Synthetic pathway for Defluoro Paroxetine HCl starting from the non-fluorinated piperidine alcohol.

Experimental Protocol

Step 1: Ether Linkage Formation (Coupling)

This step connects the piperidine scaffold to the sesamol moiety.

  • Reagents:

    • (3S,4R)-N-methyl-4-phenyl-3-(hydroxymethyl)piperidine (10.0 g, 48.7 mmol)

    • Methanesulfonyl chloride (MsCl) (6.7 g, 58.5 mmol)

    • Sesamol (3,4-methylenedioxyphenol) (8.1 g, 58.5 mmol)

    • Sodium Hydride (60% dispersion) (2.5 g, 62.5 mmol)

    • Solvents: Dichloromethane (DCM), DMF.

  • Procedure:

    • Mesylation: Dissolve the piperidine precursor in DCM (100 mL). Add Triethylamine (1.5 eq) and cool to 0°C. Add MsCl dropwise. Stir for 2 hours. Wash with water, dry (MgSO₄), and concentrate to obtain the mesylate.

    • Sesamol Activation: In a separate flask, dissolve Sesamol in anhydrous DMF (50 mL). Cool to 0°C and carefully add NaH. Stir for 30 min until gas evolution ceases.

    • Coupling: Dissolve the crude mesylate in DMF (30 mL) and add to the Sesamol anion solution. Heat to 60°C for 4 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted Sesamol) and brine.

    • Outcome: Crude N-Methyl Defluoro Paroxetine.

Step 2: N-Demethylation

To obtain the secondary amine (which is the actual impurity structure), the methyl group is removed.

  • Reagents: Phenyl chloroformate (or Vinyl chloroformate), Toluene, KOH.

  • Procedure:

    • Dissolve the residue from Step 1 in Toluene (150 mL).

    • Add Phenyl chloroformate (1.2 eq) and reflux for 4 hours. (Forms the carbamate intermediate).

    • Cool and wash with 1M HCl, then water. Concentrate the organic layer.

    • Hydrolysis: Dissolve the carbamate in Ethanol (100 mL) containing KOH (10 eq). Reflux for 12 hours.

    • Extraction: Evaporate ethanol. Partition residue between water and DCM. The organic layer contains the Defluoro Paroxetine Free Base .

Step 3: Salt Formation & Crystallization (Critical for Reference Standard)

This step ensures the correct stoichiometry and polymorph for the standard.

  • Reagents: 2-Propanol (IPA), Conc. HCl or HCl in IPA.

  • Procedure:

    • Dissolve the free base (approx. 8 g) in 2-Propanol (IPA) (40 mL). Heat to 50°C to ensure full dissolution.

    • Add HCl in IPA (1.1 equivalents) dropwise.

    • Allow the solution to cool slowly to room temperature, then chill to 0-5°C for 4 hours.

    • Filtration: Collect the white precipitate by vacuum filtration.

    • Recrystallization (Purification): Dissolve the wet cake in minimum hot IPA (or IPA/Water 95:5). Cool slowly to induce crystallization. This removes trace process impurities.

    • Drying: Dry under vacuum at 40°C for 24 hours. Note: Paroxetine HCl can exist as a hemihydrate or anhydrate.[7][8][9][10] For the impurity standard, the anhydrous form is typically targeted unless the hemihydrate is specifically required by the monograph.

Analytical Qualification (CoA Generation)

A Reference Standard must be rigorously characterized.

HPLC Purity Analysis
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • A: Buffer (pH 4.5 Ammonium Acetate)

    • B: Acetonitrile[9][11]

  • Gradient: 20% B to 80% B over 30 mins.

  • Target: Purity > 99.5% (Area %).

  • Differentiation: Defluoro Paroxetine elutes earlier than Paroxetine due to lower lipophilicity (loss of F).

NMR Spectroscopy (Structural Confirmation)

The absence of Fluorine is the key diagnostic.

FeatureParoxetine HCl (API)Defluoro Paroxetine (Impurity)
¹⁹F NMR Signal at ~ -115 ppmSilent (No Signal)
¹H NMR (Aromatic) Two doublets (AA'BB' system) for F-phenylMultiplet (5 protons) for unsubstituted phenyl
¹H NMR (Piperidine) Characteristic multiplets 1.8 - 3.6 ppmSimilar to API
Mass Spectrometry
  • Technique: LC-MS (ESI+)

  • Paroxetine [M+H]⁺: m/z 330.1

  • Defluoro Paroxetine [M+H]⁺: m/z 312.2 (Mass shift of -18 u, corresponding to F -> H).

Qualification Workflow Diagram

Qualification cluster_Analysis Required Validations Crude Crude Defluoro Paroxetine HCl Purify Recrystallization (IPA) Crude->Purify Tests Analytical Battery Purify->Tests NMR 1H & 19F NMR (Structure Proof) Tests->NMR MS Mass Spec (m/z 312) Tests->MS HPLC HPLC Purity (>99.5%) Tests->HPLC TGA TGA/KF (Solvent/Water Content) Tests->TGA Release Release Certificate of Analysis (CoA) NMR->Release MS->Release HPLC->Release TGA->Release

Figure 2: Analytical qualification workflow for Reference Standard release.

Storage and Handling

  • Hygroscopicity: The HCl salt can be hygroscopic.[7] Store in tightly sealed amber vials.

  • Temperature: Store at 2-8°C (Refrigerated) or -20°C for long-term stock.

  • Stability: Re-test annually. Solutions in methanol/water are stable for 24 hours at room temperature but should be stored cold.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]

  • United States Pharmacopeia (USP). "Paroxetine Hydrochloride Monograph: Impurities."[8] USP-NF Online. [Link]

  • European Directorate for the Quality of Medicines (EDQM). "Paroxetine Hydrochloride Hemihydrate: Impurity A." European Pharmacopoeia (Ph. Eur.). [Link]

  • Buxton, P. C., et al. "Solid-state forms of paroxetine hydrochloride." International Journal of Pharmaceutics, 1988. [Link]

  • Rao, D. R., et al. "Process for the preparation of Paroxetine." US Patent 6,686,473, 2004. (Describes the general coupling chemistry adapted here).

Sources

In Vitro Profiling of Defluoro Paroxetine Hydrochloride: Analytical & Pharmacological Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Defluoro Paroxetine Hydrochloride (CAS: 130855-30-0), commonly designated as Paroxetine EP Impurity D , is a critical structural analogue and process-related impurity of the antidepressant Paroxetine. Chemically defined as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, it lacks the para-fluorine atom on the phenyl ring found in the active pharmaceutical ingredient (API).

In drug development, this compound serves two primary in vitro functions:

  • Analytical Reference Standard: Used in Quality Control (QC) to validate the purity of Paroxetine API, ensuring it meets International Council for Harmonisation (ICH) thresholds (typically <0.15%).

  • Structure-Activity Relationship (SAR) Probe: It is used in comparative pharmacology to demonstrate the critical role of the halogen atom (fluorine) in maintaining high affinity for the Serotonin Transporter (SERT) and metabolic stability.

This guide details the protocols for its analytical separation and comparative biological characterization.

Part 1: Analytical Qualification (Impurity Profiling)

Context & Causality

The absence of the fluorine atom alters the lipophilicity and retention behavior of the molecule compared to Paroxetine. In Reverse-Phase HPLC (RP-HPLC), Defluoro Paroxetine typically elutes before Paroxetine due to slightly lower hydrophobicity (fluorine is highly lipophilic but also electron-withdrawing). Precise separation is required to quantify this impurity in bulk drug substances.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify Defluoro Paroxetine in the presence of Paroxetine API.

Reagents & Materials:

  • Stationary Phase: C18 Column (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm packing.

  • Mobile Phase A: Buffer (0.05 M Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Reference Standard: Defluoro Paroxetine HCl (EP Impurity D).

Method Parameters:

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 295 nm (Primary), 220 nm (Secondary)
Column Temp 35°C

| Run Time | 45 minutes |

Gradient Profile:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Description
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold
25.0 20 80 Linear Gradient
35.0 20 80 Wash

| 36.0 | 80 | 20 | Re-equilibration |

Self-Validating System Check:

  • Resolution (Rs): The resolution between Defluoro Paroxetine and Paroxetine must be > 1.5.

  • Tailing Factor: Must be < 2.0 for both peaks (amine tailing is common; ensure pH is acidic to protonate amines).

  • Relative Retention Time (RRT): Defluoro Paroxetine typically appears at RRT ~0.85-0.90 relative to Paroxetine.

Workflow Diagram (Impurity Profiling)

ImpurityProfiling cluster_QC Quality Control Decision Sample Crude Paroxetine Sample Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC RP-HPLC Separation (C18 Column, pH 4.5) Prep->HPLC Detect UV Detection (295 nm) HPLC->Detect Data Data Analysis Detect->Data Check Impurity > 0.1%? Data->Check Pass Release Batch Check->Pass No Fail Reject/Reprocess Check->Fail Yes

Caption: Analytical workflow for the detection and qualification of Defluoro Paroxetine in bulk API.

Part 2: Comparative Pharmacology (SAR Validation)

Context & Causality

The fluorine atom in Paroxetine is not merely structural; it acts as a hydrogen bond acceptor and modulates the electron density of the phenyl ring, enhancing interaction with the Serotonin Transporter (SERT). Removing this atom (Defluoro Paroxetine) typically results in a loss of binding affinity . This assay is crucial for validating the "pharmacophore" model during drug design or explaining differences in potency.

Protocol: Radioligand Binding Assay (SERT)

Objective: Determine the inhibition constant (


) of Defluoro Paroxetine compared to Paroxetine.

Reagents:

  • Source: HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol).
    
  • Test Compounds: Paroxetine HCl (Control), Defluoro Paroxetine HCl.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize hSERT-HEK293 cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer.

  • Incubation:

    • In 96-well plates, add 50 µL membrane suspension.

    • Add 25 µL

      
      -Paroxetine (Final conc: 0.5 nM, near 
      
      
      
      ).
    • Add 25 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C to allow competitive binding.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via Liquid Scintillation Counting.

Data Analysis & Self-Validation:

  • IC50 Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to a sigmoidal dose-response curve.

  • Ki Derivation: Use the Cheng-Prusoff equation:

    
    
    
  • Expected Result: Paroxetine

    
     nM. Defluoro Paroxetine is expected to show a higher 
    
    
    
    (lower affinity), typically 5-10 fold higher, confirming the role of Fluorine in stabilizing the drug-target complex.
Interaction Logic Diagram

SAR_Logic Paroxetine Paroxetine (API) (With Fluorine) Target SERT Binding Pocket (Subsite B) Paroxetine->Target Binds To Defluoro Defluoro Paroxetine (No Fluorine) Defluoro->Target Binds To Interaction1 High Affinity Binding (H-Bond/Van der Waals) Target->Interaction1 With F atom Interaction2 Reduced Affinity (Loss of F-interaction) Target->Interaction2 Without F atom Result1 Potent Inhibition (Ki ~0.05 nM) Interaction1->Result1 Result2 Weaker Inhibition (Ki > 0.5 nM) Interaction2->Result2

Caption: Structure-Activity Relationship (SAR) logic demonstrating the impact of defluorination on SERT binding affinity.

Part 3: Metabolic Stability (In Vitro ADME)

Context & Causality

Halogenation (adding Fluorine) is a common medicinal chemistry strategy to block metabolic "soft spots" on aromatic rings. The phenyl ring of Paroxetine is protected from rapid oxidation by the fluorine atom. Defluoro Paroxetine, lacking this protection, is hypothesized to undergo faster oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2D6).

Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of Defluoro Paroxetine vs. Paroxetine.

Step-by-Step Methodology:

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM).

  • Substrate: Add Defluoro Paroxetine or Paroxetine (Final conc: 1 µM).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation:

  • Plot ln(% Remaining) vs. Time .

  • The slope (

    
    ) represents the elimination rate constant.
    
  • Hypothesis: Defluoro Paroxetine will exhibit a steeper slope (shorter half-life) than Paroxetine, confirming that the fluorine atom protects the phenyl ring from CYP-mediated hydroxylation.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Paroxetine Hydrochloride Hemihydrate Monograph: Impurity D.[1] EDQM. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43815, Paroxetine. (Section: Chemical Structure & Biological Activity).[3][4][5] Available at: [Link]

  • Coleman, J. A., et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Science. (Details the binding pocket interactions of Paroxetine). Available at: [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy.[6] Journal of Depression and Anxiety. (Discusses the role of Fluorine in SSRI affinity). Available at: [Link]

Sources

Application Note: Metabolic Profiling and CYP2D6 Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Defluoro Paroxetine Hydrochloride as a Structural Probe

Introduction & Scientific Rationale

This compound (also known as Paroxetine Impurity A or Desfluoro Paroxetine) is the non-fluorinated analog of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. While primarily categorized as a pharmaceutical impurity (EP Impurity A, USP Related Compound B), its structural relationship to Paroxetine makes it an invaluable mechanistic probe in metabolic stability and cytochrome P450 (CYP) inhibition studies.

The "Fluorine Effect" in Drug Design: Paroxetine is a potent Mechanism-Based Inhibitor (MBI) of CYP2D6. The fluorine atom at the para-position of the phenyl ring plays a critical role: it blocks metabolic hydroxylation at this favorable site. This "metabolic blockade" forces the enzyme to oxidize the methylenedioxy (MDO) bridge instead. Oxidation of the MDO bridge generates a reactive carbene intermediate that irreversibly binds to the CYP2D6 heme iron, causing inactivation.

Why Use Defluoro Paroxetine? By removing the fluorine atom, Defluoro Paroxetine re-opens the para-position of the phenyl ring to oxidation. This allows researchers to:

  • Quantify Metabolic Shunting: Measure how much the intrinsic clearance (

    
    ) increases when a metabolic soft-spot is introduced.
    
  • Validate MBI Mechanisms: Determine if "shunting" metabolism away from the MDO bridge reduces the compound's potency as a suicide inhibitor.

  • Impurity Profiling: Establish sensitive LC-MS/MS methods to detect this degradation product in biological matrices.

Chemical Identity & Properties
PropertySpecification
Compound Name This compound
Synonyms Paroxetine Impurity A (EP), Desfluoro Paroxetine, Paroxetine Related Compound B (USP)
CAS Number 1322626-23-2 (HCl Salt); 324024-00-2 (Free Base)
Molecular Formula

Molecular Weight 311.38 g/mol (Free Base); ~347.8 g/mol (HCl Salt)
Key Structural Difference Absence of Fluorine at phenyl C4 position (replaced by Hydrogen).
Visualizing the Metabolic Mechanism

The following diagram illustrates the divergent metabolic pathways between Paroxetine and its Defluoro analog, highlighting the mechanistic impact of the fluorine atom.

MetabolicPathways Parox Paroxetine (Blocked Phenyl Ring) CYP2D6 CYP2D6 Binding Parox->CYP2D6 Defluoro Defluoro Paroxetine (Open Phenyl Ring) Defluoro->CYP2D6 MDO_Ox MDO Bridge Oxidation (Carbene Formation) CYP2D6->MDO_Ox Major Route for Paroxetine Phenyl_Ox Phenyl Ring Hydroxylation CYP2D6->Phenyl_Ox Major Route for Defluoro Inactivation Irreversible Enzyme Inactivation (MBI) MDO_Ox->Inactivation Phenyl_Ox->MDO_Ox Metabolic Shunt (Reduces MBI Risk) Clearance Rapid Clearance (Non-Toxic Metabolite) Phenyl_Ox->Clearance

Figure 1: Divergent metabolic fates. The Fluorine in Paroxetine blocks the "Safe" hydroxylation route, forcing suicide inhibition. Defluoro Paroxetine restores the safe route.

Experimental Protocols
Protocol A: Comparative Intrinsic Clearance (

)

Objective: To demonstrate the stability difference caused by the Fluorine atom. System: Human Liver Microsomes (HLM).

  • Preparation:

    • Prepare 10 mM stock solutions of Paroxetine HCl and Defluoro Paroxetine HCl in DMSO.

    • Dilute to 1 µM working solutions in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm HLM (0.5 mg/mL final protein conc) in buffer at 37°C for 5 mins.

    • Start Reaction: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
    • Timepoints: 0, 5, 10, 20, 30, and 60 minutes.

  • Termination:

    • Transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Paroxetine-d6).

    • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (See Protocol C).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1] Slope =

      
      .
      
    • 
      .
      
    • Expected Result: Defluoro Paroxetine will show a steeper slope (higher

      
      ) due to unhindered phenyl hydroxylation.
      
Protocol B: IC50 Shift Assay (Mechanism-Based Inhibition)

Objective: To determine if Defluoro Paroxetine exhibits time-dependent inhibition (TDI) similar to Paroxetine.

  • Workflow:

    • Arm 1 (-NADPH Pre-incubation): Mix Inhibitor (0.1 - 50 µM) + HLM. Add Substrate (Dextromethorphan) + NADPH simultaneously. Incubate 10 min.

    • Arm 2 (+NADPH Pre-incubation): Mix Inhibitor + HLM + NADPH. Incubate 30 min (Pre-incubation). Then add Substrate (Dextromethorphan). Incubate 10 min.

  • Logic:

    • If

      
       (Arm 2) << 
      
      
      
      (Arm 1), the compound is a Mechanism-Based Inhibitor.
    • Paroxetine typically shows >10-fold shift. Defluoro Paroxetine may show a reduced shift if the metabolic shunt protects the enzyme.

Protocol C: LC-MS/MS Analytical Method

Objective: Selective quantification of Defluoro Paroxetine in the presence of Paroxetine.

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Ion Source: ESI Positive Mode.[2]

  • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Notes
Paroxetine 330.2192.15030Quantifier (Benzodioxol fragment)
Paroxetine 330.270.15045Qualifier (Piperidine fragment)
Defluoro Paroxetine 312.2 192.1 5030Quantifier (Common Benzodioxol)
Defluoro Paroxetine 312.2 70.1 5045Qualifier (Piperidine fragment)
Paroxetine-d6 (IS) 336.2198.15030Internal Standard

Note: The 192.1 fragment (conjugated benzodioxol cation) is conserved between both molecules, ensuring consistent ionization efficiency, while the precursor mass (330 vs 312) provides selectivity.

Workflow Diagram

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Incubation (37°C) cluster_2 Analysis Stock Stock Solution (10 mM in DMSO) Dilution Working Solution (1 µM in Buffer) Stock->Dilution Mix Microsomal Mix (HLM + MgCl2) Dilution->Mix Start Initiate with NADPH Mix->Start Timepoints Sampling (0, 5, 10, 30, 60 min) Start->Timepoints Quench Quench (ACN + Internal Std) Timepoints->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Data Data Analysis (CLint Calculation) LCMS->Data

Figure 2: Step-by-step workflow for determining intrinsic clearance.

References
  • European Pharmacopoeia (EP). Paroxetine Hydrochloride Hemihydrate: Impurity A Standard.[4] EDQM. Available at: [Link]

  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition. Available at: [Link]

  • Haddock, R. E., et al. (1989). Metabolic pathway of paroxetine in animals and man. Acta Psychiatrica Scandinavica. Available at: [Link]

  • Segura, M., et al. (2003). Determination of paroxetine, fluoxetine and their major metabolites in plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Application Note: A Validated Spectrofluorimetric Method for the Sensitive Determination of Paroxetine and Guidance on Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Analytical Imperative for Paroxetine Purity

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of clinical depression, anxiety disorders, and obsessive-compulsive disorder.[1] The therapeutic efficacy and safety of Paroxetine are intrinsically linked to the purity of its active pharmaceutical ingredient (API). The presence of synthesis-related impurities, degradation products, or enantiomeric impurities can potentially alter the drug's pharmacological profile or introduce toxicity.[2][3] Therefore, regulatory bodies, following standards such as the International Council for Harmonisation (ICH) guidelines, mandate the development of robust analytical methods to accurately quantify Paroxetine and control its impurities in bulk drug substances and finished pharmaceutical products.[4][5]

While chromatographic techniques like HPLC are the gold standard for separating and identifying impurities, spectrofluorimetry offers a compelling alternative or complementary approach for quantification, renowned for its exceptional sensitivity and selectivity.[5][6] This application note presents a detailed, validated protocol for the spectrofluorimetric determination of Paroxetine. The method is based on a derivatization reaction that yields a highly fluorescent product, enabling precise quantification at very low concentrations. We will elucidate the chemical principles, provide a step-by-step experimental workflow, present validation data, and discuss the application of this technique in the broader context of impurity profiling.

Principle of the Method: Fluorogenic Derivatization with NBD-Cl

The secondary amine moiety within the piperidine ring of Paroxetine is not natively fluorescent to a degree suitable for direct, highly sensitive quantification. To overcome this, this method employs a fluorogenic derivatization strategy. The core of this protocol is the nucleophilic substitution reaction between Paroxetine and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

In a controlled alkaline environment (pH 8.0), the secondary amine of Paroxetine acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl at the chloride-bearing carbon. This results in the displacement of the chloride ion and the formation of a stable, intensely fluorescent N-substituted aminobenzofurazan derivative.[7][8][9] This derivative exhibits strong fluorescence, which is directly proportional to the concentration of Paroxetine in the sample. The resulting product is measured at an emission wavelength (λem) of approximately 545 nm following excitation (λex) at around 490 nm.[7]

cluster_reactants Reactants Paroxetine Paroxetine (Secondary Amine) Product Highly Fluorescent Derivative Paroxetine->Product Nucleophilic Substitution (pH 8.0, 40°C) NBD_Cl NBD-Cl (Fluorogenic Reagent) NBD_Cl->Product

Caption: Reaction of Paroxetine with NBD-Cl.

Instrumentation, Reagents, and Materials

3.1. Instrumentation

  • Spectrofluorometer (e.g., PerkinElmer LS45 or equivalent) equipped with a Xenon flash lamp and 1-cm quartz cells.

  • Calibrated pH meter.

  • Thermostatically controlled water bath.

  • Vortex mixer.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

3.2. Reagents and Materials

  • Paroxetine hydrochloride reference standard (Purity ≥ 99.8%).[7][10]

  • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) (Sigma-Aldrich or equivalent).

  • Acetone, HPLC grade.

  • Boric acid (H₃BO₃).

  • Potassium chloride (KCl).

  • Sodium hydroxide (NaOH).

  • Hydrochloric acid (HCl).

  • Common pharmaceutical excipients for specificity testing (e.g., lactose, starch, magnesium stearate).[7][9]

  • Deionized water.

Detailed Experimental Protocols

4.1. Preparation of Solutions

  • Clark and Lubs Buffer (0.2 M, pH 8.0): Dissolve 12.368 g of boric acid and 14.90 g of KCl in deionized water and make up to 1 liter. To 50 mL of this solution, add the required volume of 0.2 M NaOH (typically around 5.9 mL, but must be verified with a pH meter) and dilute to 200 mL. Adjust to pH 8.0 ± 0.2.[7]

  • NBD-Cl Solution (0.2% w/v): Freshly prepare this solution by dissolving 100 mg of NBD-Cl in 50 mL of acetone. This solution is light-sensitive and should be protected from light.[7]

  • Standard Paroxetine Stock Solution (100 µg/mL): Accurately weigh 10 mg of Paroxetine HCl reference standard and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions (0.08–0.8 µg/mL): Prepare a series of dilutions from the stock solution using deionized water to obtain concentrations in the desired linear range (e.g., 80, 100, 200, 400, 600, 800 ng/mL).[7]

4.2. Sample Preparation (from 20 mg Tablets)

  • Weigh and finely powder ten Paroxetine tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to 20 mg of Paroxetine HCl.

  • Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of deionized water, and sonicate for 15 minutes to ensure complete dissolution of the API.

  • Dilute to the mark with water and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • This solution has a nominal concentration of 200 µg/mL. Further dilute this solution with water to bring the concentration within the working calibration range.

4.3. Derivatization and Measurement Protocol

Start Start: Aliquot of Sample/ Standard (1 mL) Add_Buffer Add 1 mL of pH 8.0 Buffer Start->Add_Buffer Add_NBD Add 1 mL of 0.2% NBD-Cl Solution Add_Buffer->Add_NBD Incubate Incubate at 40°C for 30 min Add_NBD->Incubate Cool Cool to Room Temperature Incubate->Cool Acidify Add 1 mL of 0.1 M HCl Cool->Acidify Dilute Dilute to 10 mL with Acetone Acidify->Dilute Measure Measure Fluorescence (λex=490nm, λem=545nm) Dilute->Measure

Caption: Experimental workflow for derivatization.

  • Into a series of 10 mL calibrated flasks, pipette 1.0 mL of each working standard solution, the prepared sample solution, and a blank (1.0 mL of deionized water).

  • To each flask, add 1.0 mL of the Clark and Lubs buffer (pH 8.0).[7]

  • Add 1.0 mL of the 0.2% NBD-Cl solution to each flask and mix well.[7]

  • Place the flasks in a water bath set at 40 ± 5 °C for 30 minutes to allow the reaction to complete.[7]

  • After incubation, cool the flasks to room temperature.

  • Add 1.0 mL of 0.1 M HCl to each flask to stop the reaction and stabilize the derivative.

  • Dilute the contents of each flask to the 10 mL mark with acetone and mix thoroughly.[7]

  • Set the spectrofluorometer with the excitation wavelength at 490 nm and the emission wavelength at 545 nm.

  • Measure the relative fluorescence intensity of the standard and sample solutions against the reagent blank.

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Paroxetine standards. Determine the concentration of Paroxetine in the sample from this curve.

Method Validation: Ensuring a Self-Validating System

The reliability of this protocol is established through rigorous validation according to ICH guidelines.[5][6][11][12] The following parameters confirm its suitability for its intended purpose.

Validation Parameter Typical Performance ICH Acceptance Criteria
Linearity Range 80 – 800 ng/mL[7]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.999[7]-
Limit of Detection (LOD) ~25 ng/mL[7]Signal-to-Noise ratio of ~3:1
Limit of Quantitation (LOQ) ~77 ng/mL[7]Signal-to-Noise ratio of ~10:1
Accuracy (% Recovery) 97.8% – 101.2%[7]Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%[7]RSD ≤ 2%
- Intermediate (Inter-day)< 3.0%[7]RSD ≤ 3%
Specificity No interference from common excipients (starch, lactose, talc, etc.)[7][9]The method should be able to assess the analyte unequivocally in the presence of components that may be expected to be present.

Application to Impurity Determination: A Hybrid Approach

The described spectrofluorimetric method is exceptionally sensitive for quantifying the Paroxetine molecule via its secondary amine. However, many potential impurities and degradation products of Paroxetine also retain this functional group and would therefore react with NBD-Cl, leading to an overestimation of the parent drug if not separated.[2][13][14]

Known degradation impurities can arise from processes like acid hydrolysis, leading to ether cleavage.[2][15] For a comprehensive impurity profile, this highly sensitive detection method must be coupled with a powerful separation technique.

Recommended Approach: HPLC with Fluorescence Detection (HPLC-FLD)

  • Separation: A reversed-phase HPLC method is used to separate Paroxetine from its related compounds and degradation products.[4][15]

  • Detection: The column eluent is passed through a fluorescence detector. The derivatization can be performed either pre-column or post-column, with post-column derivatization often being preferred to avoid potential on-column reactions of the derivatives.

  • Quantification: This hybrid technique allows for the selective and sensitive quantification of not only Paroxetine but also any impurities that contain the reactive amine moiety, providing a complete and accurate purity assessment.[16][17]

Conclusion

This application note details a simple, rapid, and highly sensitive spectrofluorimetric method for the determination of Paroxetine in pharmaceutical formulations. The protocol, based on derivatization with NBD-Cl, has been demonstrated to be accurate, precise, and linear over a clinically relevant concentration range. The validation data confirms its suitability for routine quality control analysis. For the comprehensive analysis of both Paroxetine and its impurities, coupling this sensitive detection principle with an HPLC separation system is the recommended authoritative strategy.

References

  • Paroxetine impurities: An overview. Amazon S3. [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). New Spectrofluorimetric Method with Enhanced Sensitivity for Determination of Paroxetine in Dosage Forms and Plasma. International Journal of Biomedical Science, 4(3), 224–232. [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America. [Link]

  • Walash, M., El-Brashy, A., El-Enany, N., & Wahba, M. (2011). Spectrofluorimetric Determination of Paroxetine HCl in Pharmaceuticals via Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). Chemistry and Materials Research, 1(1). [Link]

  • Jadhav, S. B., Singhal, S., & Shringirishi, M. (2017). Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. Turkish Journal of Pharmaceutical Sciences, 14(3), 268–273. [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link]

  • Sreekanth, N., & Sreenivasa Rao, M. (2012). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 643-645. [Link]

  • Jain, R., Soni, T., & Jain, P. (2010). Development and Validation of a Spectrofluorimetric Method for the Estimation of Rivastigmine in Formulations. Indian Journal of Pharmaceutical Sciences, 72(1), 109–112. [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. [Link]

  • Development, Validation and Application of a Spectrofluorimetric Method for the Estimation of Tenofovir in bulk and formulation. ResearchGate. [Link]

  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. OAE Publishing Inc. [Link]

  • Jadhav, S. B., Singhal, S., & Shringirishi, M. (2017). Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. Turkish Journal of Pharmaceutical Sciences, 14(3), 268-273. [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2023). Development of a Green Microwell Spectrofluorimetric Assay with High Analytical Throughput for the Determination of Selective Serotonin Reuptake Inhibitors in Pharmaceutical Dosage Forms and Plasma. Molecules, 28(14), 5345. [Link]

  • Paroxetine Hydrochloride. USP-NF. [Link]

  • Wesołowski, M., & Viapiana, A. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(12), 2859–2865. [Link]

  • Mbemba, C. J., Taba, K. M., & Kilembe, M. N. (2019). Development, Validation and Application of a Spectrofluorimetric Method for the Quantification of Nevirapine in Pharmaceutical Formulations Tablets and Suspensions. American Journal of Analytical Chemistry, 10(12), 617-635. [Link]

  • Mandrioli, R., Ghedini, N., & Raggi, M. A. (2007). Determination of the antidepressant paroxetine and its three main metabolites in human plasma by liquid chromatography with fluorescence detection. Journal of Chromatography B, 852(1-2), 523–529. [Link]

  • Szabo, A., Keki, S., Szabo, Z., Erdei, A., Toth, G., & Pacher, P. (2013). Cell-Based Screening Identifies Paroxetine as an Inhibitor of Diabetic Endothelial Dysfunction. Diabetes, 62(11), 3937–3946. [Link]

  • López-Sanz, P., Ballesteros, M. P., & Frutos-Cabanillas, P. (2011). Determination of Paroxetine in Blood and Urine Using Micellar Liquid Chromatography with Electrochemical Detection. Journal of Chromatographic Science, 49(10), 758–763. [Link]

  • Brett, M. A., Dierdorf, H. D., Zussman, B. D., & Coates, P. E. (1987). Determination of paroxetine in human plasma, using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography, Biomedical Applications, 419, 438-444. [Link]

  • Darwish, I. A. (2005). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Journal of the Association of Arab Universities for Basic and Applied Sciences, 1(1), 1-8. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Paroxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive and anxiety disorders.[1] The analysis of Paroxetine and its related compounds (impurities) has historically been challenging due to the basic nature of the molecule, which leads to severe peak tailing on traditional silica-based C18 columns at acidic pH. Furthermore, legacy pharmacopoeial methods (USP/EP) often rely on long HPLC run times exceeding 30–60 minutes.

This guide presents a modernized Ultra-High Performance Liquid Chromatography (UHPLC) protocol. By leveraging Hybrid Particle Technology (HPT) and high-pH mobile phases, we achieve superior peak symmetry and resolve seven critical impurities in under 6 minutes . This method is validated for specificity, linearity, and robustness, suitable for high-throughput QC and stability testing.

Chemical Background & Impurity Mapping

Understanding the structural relationship between Paroxetine and its impurities is vital for method development. The primary impurities arise from the synthesis (Grignard reaction, reduction) or degradation (hydrolysis).

Table 1: Paroxetine Related Compounds (USP/EP Correlation)
Common NameEP ImpurityUSP Related CompoundStructure/DescriptionOrigin
Paroxetine --(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidineAPI
Desfluoro Paroxetine AB4-phenyl analog (missing fluorine)Synthesis
Sesamol B-1,3-benzodioxol-5-olDegradation
(+)-trans-Paroxetine DCEnantiomer of ParoxetineSynthesis
cis-Paroxetine E-Diastereomer (3R,4R or 3S,4S)Synthesis
N-Benzyl Desfluoro FFIntermediate precursorSynthesis
Tetrahydropyridine GGDehydrated analogDegradation

Instrumentation & Materials

UHPLC System Requirements
  • Pump: Binary Solvent Manager capable of 15,000 psi (1000 bar).

  • Detector: PDA/UV Detector with low-dispersion flow cell (1 µL).

  • Autosampler: Flow-through needle with active needle wash (critical to prevent carryover of the sticky amine).

  • Column Oven: Capable of maintaining 60°C ± 0.5°C.

Columns & Reagents
  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 × 50 mm.[2]

    • Rationale: Hybrid particles are stable at pH 10, allowing the analysis of Paroxetine in its neutral (free base) state, eliminating silanol interactions and peak tailing.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Bicarbonate, Ammonium Hydroxide (25%).

UHPLC Method Parameters

This protocol utilizes a "High-pH" strategy. By operating at pH 10.0, Paroxetine (pKa ~9.8) exists primarily as a neutral molecule, significantly improving mass transfer and peak shape compared to acidic conditions.

Table 2: Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.5 mL/min
Column Temp 60°C
Injection Volume 1.0 µL
Detection UV at 295 nm (Primary), 235 nm (Secondary for Sesamol)
Run Time 6.0 Minutes
Table 3: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
4.003565Linear (6)
4.501090Step
5.008020Linear
6.008020Re-equilibration

Experimental Protocol

Buffer Preparation (pH 10.0)
  • Dissolve 1.58 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

  • Add approximately 4 mL of Ammonium Hydroxide (25%) to adjust pH to 10.0 ± 0.1.

  • Filter through a 0.2 µm nylon membrane. Note: Prepare fresh daily to prevent pH drift due to CO₂ absorption.

Standard Solution Preparation
  • Stock Solution: Dissolve Paroxetine HCl standard in 50:50 Water:ACN to a concentration of 1.0 mg/mL.

  • Impurity Stock: Prepare individual stocks of Impurities A, D, and G at 0.1 mg/mL in ACN.

  • System Suitability Solution: Spike the Paroxetine Stock (1.0 mg/mL) with Impurities A, D, and G to a final concentration of 5 µg/mL (0.5% level).

Sample Preparation (Tablets)
  • Weigh and powder 20 tablets.

  • Transfer powder equivalent to 50 mg Paroxetine into a 50 mL volumetric flask.

  • Add 25 mL Diluent (50:50 Buffer:ACN), sonicate for 15 mins (maintain temp < 25°C).

  • Dilute to volume with Diluent.

  • Centrifuge at 4000 rpm for 10 mins. Filter supernatant through 0.2 µm PVDF filter.

Analytical Logic & Workflow

The following diagram illustrates the decision-making process and impurity pathways involved in this method.

Paroxetine_Workflow cluster_Chemistry Impurity Origins cluster_Method UHPLC Parameters Start Start: Method Development Synthesis Synthesis (Grignard/Reduction) Start->Synthesis Degradation Degradation (Hydrolysis/Oxidation) Start->Degradation Imp_A Impurity A (Desfluoro) Synthesis Side-Reaction Synthesis->Imp_A Imp_D Impurity D (+)-trans Chiral Impurity Synthesis->Imp_D Imp_G Impurity G Degradant Degradation->Imp_G Analysis Inject Sample (1 µL) Imp_A->Analysis Imp_D->Analysis Imp_G->Analysis Column BEH C18 (1.7 µm) Hybrid Particle Column->Analysis Stationary Phase MobilePhase pH 10.0 Amm. Bicarbonate Suppresses Ionization MobilePhase->Analysis Eluent Temp 60°C Temperature Lowers Viscosity / Improves Mass Transfer Temp->Analysis Kinetic Boost Detection UV Detection (295 nm) Analysis->Detection Result Data Processing Detection->Result

Caption: Workflow integrating impurity origin analysis with high-pH UHPLC optimization logic.

Results & Discussion

System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met before sample analysis:

ParameterLimitTypical Result
Resolution (Paroxetine vs. Impurity D) > 2.02.8
Tailing Factor (Paroxetine) < 1.51.1
% RSD (Area, n=5) < 2.0%0.4%
Plate Count (Paroxetine) > 10,00025,000
Specificity and Resolution

The high pH method successfully resolves the critical pair: Paroxetine and Impurity D (Related Compound C) . In traditional acidic methods, these peaks often co-elute or show "saddle" resolution. At pH 10 on a BEH column, the elution order is typically Impurity G


 Impurity A 

Paroxetine

Impurity D, with baseline separation.
Robustness

The method is sensitive to pH changes. A drop in pH below 9.5 may cause Paroxetine to become partially charged, resulting in peak broadening and retention time shifts. Strict pH control is mandatory.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Paroxetine) pH too low (< 9.5) or Column voidRe-adjust buffer pH to 10.0; Replace column if guard is clogged.
Carryover Sticky secondary amine adsorptionUse 50:50 MeOH:Water with 0.1% Formic Acid as needle wash.
Pressure High Salt precipitation in ACN linesEnsure mixing occurs after the pump heads; do not premix >50% organic with buffer.
Resolution Loss (Parox/Imp D) Temperature fluctuationEnsure column oven is stable at 60°C. Lower temps reduce resolution.

References

  • USP Monographs , "Paroxetine Hydrochloride," USP-NF, Rockville, MD. (Accessed 2023). Link

  • European Pharmacopoeia (Ph.[3] Eur.) , "Paroxetine Hydrochloride Hemihydrate," 10th Edition. Link

  • Grumbach, E. et al. , "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride," Chromatography Online, 2007. Link

  • Waters Corporation , "Analysis of Paroxetine and Related Compounds using ACQUITY UPLC," Application Note. Link

  • Sigma-Aldrich , "Paroxetine Impurity Standards and Reference Materials," Product Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Defluoro Paroxetine Hydrochloride Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isolation, Purification, and Identification of Defluoro Paroxetine (Desfluoro Analog) Audience: Process Chemists, Analytical Scientists, R&D Specialists

Quick Diagnostic: What is your primary bottleneck?
SymptomProbable CauseRecommended Module
"I can't separate the impurity from the main Paroxetine peak." Critical Pair Resolution (Selectivity issue)[Go to Module 1]
"I isolated an oil/gum that won't crystallize." Hygroscopicity / Solvate Formation[Go to Module 2]
"My spectrum shows a mix of compounds." Incomplete Enrichment[Go to Module 3]
Introduction: The "Bio-Isostere" Challenge

Defluoro Paroxetine (chemically: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine) is a process-related impurity where the fluorine atom on the phenyl ring is replaced by hydrogen.

Why is this hard? Hydrogen and Fluorine are bio-isosteres . They share similar Van der Waals radii (H: 1.20 Å, F: 1.47 Å) and polarity. Consequently, Defluoro Paroxetine co-elutes with Paroxetine on standard C18 stationary phases and co-precipitates during crystallization. Isolation requires exploiting the specific electronegativity difference (F = 3.98 vs. H = 2.20) rather than hydrophobicity.[1]

Module 1: Chromatographic Resolution (The Critical Pair)

Standard C18 columns often fail to resolve Defluoro Paroxetine (Impurity) from Paroxetine (API) with a resolution (


) > 1.5. To isolate this for use as a Reference Standard, you must switch mechanisms.
Protocol A: Fluoro-Selective Preparative HPLC

Instead of relying on hydrophobicity (C18), use


 interactions  or Fluoro-selectivity .
  • Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl.

    • Why? The electron-deficient fluorine ring on the PFP column interacts strongly with the electron-rich non-fluorinated phenyl ring of the impurity, creating a retention shift distinct from the fluorinated API.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.5 adjusted with Acetic Acid).

    • B: Acetonitrile (ACN).[2][3][4]

    • Note: Avoid phosphate buffers if you intend to isolate; volatile acetate buffers allow for easier lyophilization.

Protocol B: High-pH Strategy (Silica Hybrid Columns)

Paroxetine is a secondary amine (pKa ~9.9). At low pH, it is protonated and polar. At high pH (>10), it is neutral.

  • Column: Hybrid Silica (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Conditions: 0.1% Ammonium Hydroxide in Water/ACN.

  • Mechanism:[2] Operating in the neutral state maximizes the hydrophobic difference between the Phenyl and Fluorophenyl moieties.

Data Comparison: Retention Behavior

Column TypeMobile Phase pHElution OrderResolution (

)
Suitability for Isolation
C18 (Standard) 3.0 (Acidic)Co-elution< 0.8Poor
PFP (Fluoro) 5.5 (Acetate)Defluoro

Paroxetine
> 2.0Excellent
C18 (Hybrid) 10.5 (Basic)Paroxetine

Defluoro
~ 1.8Good
Module 2: Crystallization & Salt Formation

Once you have collected the fractions from Prep-HPLC, you will likely have an oil. The free base of Paroxetine and its analogs are unstable oils. You must form the Hydrochloride salt for stability.

The Trap: Defluoro Paroxetine HCl is extremely hygroscopic and prone to oiling out if water is present.

Step-by-Step Isolation Protocol
  • Free Base Extraction:

    • Combine HPLC fractions.

    • Adjust pH to 12.0 using 1N NaOH.

    • Extract into Ethyl Acetate (Do not use DCM; Ethyl Acetate is better for the subsequent salting step).

    • Dry organic layer over Anhydrous

      
      . Critical:  Moisture content must be < 0.1%.
      
  • Salt Formation (The IPA Method):

    • Paroxetine HCl exists as a stable Hemihydrate or an Isopropanol (IPA) Solvate .[1] The IPA solvate is easier to form for the defluoro analog in a lab setting.

    • Solvent: Dissolve the dried oil in minimal Isopropanol (IPA).

    • Acid: Add a solution of HCl in Isopropanol (5-6N). Do not use aqueous HCl.

    • Ratio: Add 1.1 equivalents of HCl dropwise at room temperature.

  • Crystallization:

    • If gum forms: Warm the solution to 60°C until clear, then cool slowly to 0°C.

    • Seeding: If available, seed with Paroxetine HCl crystals (isostructural seeding can sometimes induce nucleation of the analog).

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for isolating the impurity from a crude reaction mixture or enriched mother liquor.

DefluoroIsolation Start Crude Material (Enriched Mother Liquor) CheckHPLC Analytical HPLC (C18, pH 3.0) Start->CheckHPLC Decision Resolution > 1.5? CheckHPLC->Decision PrepStandard Prep HPLC (Standard C18) Decision->PrepStandard Yes SwitchMode Switch Methodology Decision->SwitchMode No Collection Fraction Collection & Pooling PrepStandard->Collection OptionA Option A: Fluoro-Phenyl Column (PFP Phase) SwitchMode->OptionA OptionB Option B: High pH (pH 10) Hybrid Silica SwitchMode->OptionB OptionA->Collection OptionB->Collection Workup Free Base Extraction (Ethyl Acetate / pH 12) Collection->Workup Drying Dehydration (Na2SO4 + Vac Oven) Workup->Drying Salting Salt Formation (Anhydrous HCl in IPA) Drying->Salting Final Defluoro Paroxetine HCl (Solid/Solvate) Salting->Final

Caption: Workflow logic for overcoming the critical pair co-elution using orthogonal stationary phases.

FAQ: Troubleshooting Specific Issues

Q1: I isolated the solid, but 1H NMR shows extra peaks around 1.0-1.2 ppm. Is it impure?

  • Diagnostic: If you used the IPA/HCl method, these peaks are likely Isopropanol .

  • Explanation: Paroxetine and its analogs form stoichiometric solvates with IPA (Form II). This is not necessarily a chemical impurity but a solid-state form.

  • Fix: To remove IPA, you must dry under high vacuum at >80°C, but be warned: this may collapse the crystal lattice and turn the solid into an amorphous hygroscopic powder. For Reference Standard use, it is better to quantify the IPA by GC and report the assay "as is".

Q2: How do I definitively prove I have the Defluoro analog and not an isomer?

  • Solution: Use 19F NMR .

  • Protocol: Run a 19F NMR on your isolated sample.

    • Paroxetine: Shows a distinct signal at ~ -115 ppm (depending on reference).

    • Defluoro Paroxetine: Silent (No signal).

  • Secondary Check: Mass Spectrometry will show a mass difference of 18 amu (F=19 vs H=1).

    • Paroxetine

      
      
      
    • Defluoro

      
      
      

Q3: The impurity is degrading during isolation. Why?

  • Cause: The benzodioxole ring (the "sesamol" part) is acid-sensitive. Prolonged exposure to strong aqueous acid (like 6N HCl) at high temperatures can cleave the ether linkage, generating the "phenol" impurity.

  • Fix: Perform the salt formation rapidly in anhydrous conditions (IPA/HCl) and avoid heating above 60°C.

References
  • European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. (Lists Impurity Profile and Chromatographic Conditions).

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph. (Details Related Compound C and System Suitability).

  • Buijsman, R. C., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate. Chemical & Pharmaceutical Bulletin, 48(4), 529-536.[5] (Describes the IPA solvate crystal form relevant to isolation). [5]

  • Rao, R. N., et al. (2006). Separation and determination of paroxetine and its impurities by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. (Discusses charge-based separation of the analogs).

  • Center for Drug Evaluation and Research (FDA) . ICH Q3A(R2): Impurities in New Drug Substances. (Guidelines on identification thresholds).

Sources

Technical Support Center: HPLC Separation of Paroxetine & Defluoro Paroxetine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Paroxetine (SSRI) and Defluoro Paroxetine (Impurity/Degradant) Separation Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

Welcome to the technical support hub. You are likely here because you are developing a stability-indicating method or performing quality control for Paroxetine Hydrochloride.

The separation of Paroxetine from Defluoro Paroxetine (also known as USP Related Compound B or EP Impurity A ) is a classic "critical pair" challenge in pharmaceutical analysis.[1] While Paroxetine contains a fluorophenyl group, Defluoro Paroxetine possesses a standard phenyl group. This single atom substitution significantly alters lipophilicity, which is the primary lever we use for separation in Reversed-Phase HPLC (RP-HPLC).

Key Technical Specifications:

  • Paroxetine: Fluorinated, more lipophilic, elutes later.[1]

  • Defluoro Paroxetine: Non-fluorinated, less lipophilic, elutes earlier (RRT ~0.70–0.75 in standard USP methods).

  • Primary Challenge: While these two separate well on optimized methods, Defluoro Paroxetine often co-elutes with other polar impurities (like USP Related Compound A) or tails significantly due to silanol interactions.[1]

Module 1: Troubleshooting Guide (Q&A)

Category A: Resolution & Selectivity

Q: "I cannot separate Defluoro Paroxetine from the solvent front or other early eluting peaks. They are merging. What do I do?"

A: This indicates your method is not sufficiently retentive for the slightly more polar Defluoro impurity.[1]

  • The Mechanism: The Fluorine atom on Paroxetine is electron-withdrawing but increases overall lipophilicity compared to Hydrogen.[1] Therefore, Defluoro Paroxetine elutes before the main API peak. If your organic modifier concentration is too high, Defluoro Paroxetine will rush through the column.

  • The Fix:

    • Reduce Organic Modifier: If using Isocratic, drop your Acetonitrile (ACN) by 5-10%.[1] If Gradient, start with a lower initial organic % (e.g., start at 10-15% B instead of 20%+).

    • Switch Column Chemistry: The USP monograph recommends an L7 (C8) column, not the standard L1 (C18).[1] A C8 column often provides better selectivity for this specific separation because it interacts differently with the piperidine ring.

    • Check pH: Ensure your pH is acidic (2.5 – 3.0).[1] At this pH, the amine is fully protonated (

      
      ), preventing it from acting as a free base, but the acidic mobile phase keeps it soluble.
      

Q: "My Paroxetine peak is well separated, but Defluoro Paroxetine is co-eluting with USP Related Compound A (the diol impurity). How do I split them?"

A: This is the true critical pair in the USP method (Resolution NLT 2.0 is required between A and B).

  • The Fix: You must optimize the Ion Pairing or Temperature .[1]

    • Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) generally improves resolution between structurally similar isomers/analogs by increasing the retention factor (

      
      ).
      
    • Mobile Phase Additive: If using a simple buffer, switch to a system containing Triethylamine (TEA) or Trifluoroacetic Acid (TFA) .[1] These additives suppress silanol activity which might be broadening the peaks and causing overlap.

Category B: Peak Shape (Tailing)[1]

Q: "The Paroxetine peak has severe tailing (


). Is my column dead?" 

A: Not necessarily. Paroxetine is a secondary amine with a high pKa (~9.8). It is notorious for interacting with residual silanols (Si-OH) on the silica surface of your column.

  • The Mechanism: The protonated amine (

    
    ) undergoes ion-exchange interactions with ionized silanols (
    
    
    
    ), causing the peak to "drag."[1]
  • The Fix:

    • Base Deactivation: Use a "Base Deactivated" (BDS) or high-purity "Type B" silica column.[1] Avoid older generation columns.

    • The "Sweeper" Additive: Add Triethylamine (TEA) to your mobile phase (typically 0.1% to 0.5%).[1] TEA is a stronger base than Paroxetine; it saturates the silanol sites, effectively "capping" them so Paroxetine can pass without sticking.

    • Low pH: Operate at pH < 3.0. At this pH, silanols are protonated (Si-OH) and neutral, reducing their ability to bind the Paroxetine amine.

Module 2: Visualizing the Workflow

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific chromatographic issue.

HPLC_Troubleshooting Start Start: Analyze Chromatogram Issue Identify Primary Defect Start->Issue Res_Issue Poor Resolution (Defluoro vs. Paroxetine) Issue->Res_Issue Peaks Merging Tail_Issue Peak Tailing (Tf > 1.5) Issue->Tail_Issue Asymmetry Check_RRT Check Retention Time Res_Issue->Check_RRT Check_Add Check Mobile Phase Additives Tail_Issue->Check_Add Action_Org Decrease Organic % (Increase Retention) Check_RRT->Action_Org k < 2 (Too Fast) Action_Col Switch to C8 (L7) or Phenyl-Hexyl Check_RRT->Action_Col k > 2 (Selectivity Issue) Action_TEA Add 0.1% TEA (Competes for Silanols) Check_Add->Action_TEA No Amine Modifier Action_pH Lower pH to < 3.0 (Suppress Silanol Ionization) Check_Add->Action_pH pH > 4.0

Figure 1: Decision matrix for diagnosing resolution and peak shape issues in Paroxetine analysis.

Module 3: Optimized Experimental Protocol

This protocol is derived from the USP Paroxetine Hydrochloride monograph principles but modernized for better stability.[1] It specifically targets the separation of Paroxetine from Related Compound B (Defluoro).

Method Parameters
ParameterSpecificationCausality / Rationale
Column L7 (C8) Packing, 4.6 mm × 250 mm, 5 µmC8 offers slightly lower hydrophobicity than C18, often providing better peak shape for the amine and faster elution of the late-eluting matrix components.[1]
Mobile Phase A Buffer: TEA + Water (pH 2.[1]5)Low pH suppresses silanol ionization; TEA blocks residual active sites.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for this separation due to lower viscosity and different selectivity.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 295 nmCritical: Defluoro Paroxetine and Paroxetine have similar chromophores. 295 nm is specific enough to reduce noise from mobile phase.[1]
Temperature 30°CControls mass transfer kinetics.[1] Do not exceed 40°C or resolution between Impurity A and B may degrade.
Step-by-Step Buffer Preparation (The "Self-Validating" Step)

Errors in buffer prep are the #1 cause of retention drift.[1]

  • Dissolve: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water.

  • Add Modifier: Add 3.0 mL of Triethylamine (TEA) . Note: The solution will become basic.

  • Adjust pH: Use Phosphoric Acid (85%) to titrate the pH down to 2.5 ± 0.05 .[1]

    • Why? Adding acid after TEA ensures you create the correct buffer salt (Triethylammonium phosphate) in situ.

  • Filter: Filter through a 0.45 µm Nylon filter. (Do not use PVDF if you haven't validated it for amine binding, though usually safe).

Expected Results (System Suitability)
  • Defluoro Paroxetine (Impurity B): Relative Retention Time (RRT) ≈ 0.73 [1]

  • Paroxetine: RRT = 1.00 [1]

  • Resolution (Rs): > 2.0

  • Tailing Factor (Paroxetine): < 1.5 (If > 2.0, your column is too old or TEA is insufficient).[1]

Module 4: Identification & Impurity Profiling

When analyzing results, do not rely solely on Retention Time.

AnalyteChemical DifferenceMass Shift (LC-MS)Elution Order
Paroxetine Contains Fluorine (-F)[M+H]+ = 330.1Late (1.[1]0)
Defluoro Paroxetine Missing Fluorine (-H)[M+H]+ = 312.1Early (~0.[1]73)

Note on UV Spectra: The UV spectra of Paroxetine and Defluoro Paroxetine are nearly identical because the Fluorine atom does not significantly alter the conjugation of the phenyl ring system.[1] You cannot separate them by Diode Array Detector (DAD) spectral matching alone. You must rely on chromatographic resolution or Mass Spectrometry.[1]

References

  • United States Pharmacopeia (USP). USP Monograph: Paroxetine Hydrochloride.[1] Rockville, MD: United States Pharmacopeial Convention. (Current Official Revision). Source: [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71315283, Defluoro N-Benzyl Paroxetine Hydrochloride.[1] Source: [1][2]

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity A.[1] Source: [1]

  • Chromatography Online. LC Troubleshooting: Peak Tailing of Basic Compounds. Source:

Sources

Defluoro Paroxetine Hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Analytical Solutions

Audience: Analytical Chemists, QC Specialists, and Drug Development Researchers.

Product Identity & Technical Context

Before troubleshooting, ensure you are working with the correct reference standard.[1] "Defluoro Paroxetine" is a critical process impurity and degradation product of Paroxetine, characterized by the absence of the fluorine atom on the phenyl ring.

Parameter Details
Common Names Defluoro Paroxetine HCl; Desfluoroparoxetine; Paroxetine Impurity A (EP); Paroxetine Related Compound B (USP)
Chemical Name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride
CAS Number 1322626-23-2 (HCl Salt); 324024-00-2 (Free Base)
Molecular Formula C₁₉H₂₁NO₃[1][2][3][4][5][6] · HCl
Molecular Weight 311.38 (Free Base) / 347.84 (HCl Salt)
Key Structural Risks Secondary Amine (Oxidation/Adsorption); Benzodioxole Ring (Acid Hydrolysis)
Critical Stability Briefing

Why does Defluoro Paroxetine degrade in solution? Unlike the solid state, which is relatively stable at -20°C, Defluoro Paroxetine Hydrochloride in solution faces three primary threats:

  • Protodealkylation/Hydrolysis: The benzodioxole (methylenedioxy) ring is sensitive to strong acids. Prolonged exposure to acidic mobile phases (pH < 2.5) or diluents can lead to ring opening, generating catechol intermediates.[1]

  • Surface Adsorption: As a secondary amine, the compound is basic. In low-organic aqueous solutions, it adheres to silanol groups on glass vials, causing "phantom" signal loss (non-linear calibration curves).[1]

  • Oxidative Stress: The secondary amine moiety is prone to N-oxidation if solvents are not degassed or if stored in non-inert atmospheres.[1]

Troubleshooting Guide (Q&A Format)
Issue 1: "My standard signal intensity drops significantly after 12 hours in the autosampler."

Diagnosis: This is likely precipitation or surface adsorption , not chemical degradation.

  • The Mechanism: Defluoro Paroxetine HCl is sparingly soluble in pure water. If your mobile phase or diluent has a high aqueous content (>60%) and the temperature in the autosampler is low (4°C), the salt may precipitate or adsorb to the glass walls.

  • Solution:

    • Switch Diluents: Do not use 100% aqueous buffer. Use a diluent of 50:50 Methanol:Water or Acetonitrile:Water .

    • Vial Choice: Switch to silanized glass vials or polypropylene (PP) vials to prevent basic amine adsorption.

    • Temperature: Maintain autosampler temperature at 10–15°C rather than 4°C to prevent precipitation, provided the solution is chemically stable.

Issue 2: "I see extra peaks eluting before the main Defluoro Paroxetine peak."

Diagnosis: Acid-catalyzed hydrolysis of the benzodioxole ring.[1]

  • The Mechanism: If you are using a diluent with 0.1% TFA (Trifluoroacetic acid) or a highly acidic buffer (pH < 2.5) and letting it sit, the ether linkage in the benzodioxole ring can cleave.

  • Solution:

    • Buffer Adjustment: Ensure your diluent pH is between 4.5 and 6.0 . Ammonium Acetate (10mM) is an ideal buffer system.

    • Fresh Prep: Prepare working standards daily. Do not store acidic dilutions for >24 hours.

Issue 3: "The retention time is shifting, and peak tailing is increasing."

Diagnosis: Secondary interaction with the stationary phase (Silanol activity).

  • The Mechanism: The "Defluoro" modification makes the molecule slightly more hydrophobic than Paroxetine, but the basic nitrogen remains. It interacts strongly with residual silanols on C18 columns.[1]

  • Solution:

    • Mobile Phase Modifier: Add Triethylamine (TEA) (0.1%) or use a high-purity base-deactivated column (e.g., C18 with end-capping).[1]

    • Ion Pairing: If tailing persists, consider adding a chaotic salt like sodium perchlorate (NaClO₄) or using an ion-pairing reagent (though MS compatibility may be lost).[1]

Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution

Objective: Create a long-term storage solution (1 month stability).

  • Weighing: Weigh approximately 5.0 mg of Defluoro Paroxetine HCl into a 10 mL volumetric flask.

  • Solvent Selection: Dissolve in 100% Methanol (LC-MS grade) .

    • Why? Methanol provides excellent solubility and prevents hydrolysis compared to aqueous mixtures.[1]

  • Dissolution: Sonicate for 2 minutes. Ensure no visible particles remain.[1][7]

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C .

  • Validity: Stable for 4 weeks.

Protocol B: Stability Assessment (Forced Degradation Check)

Objective: Verify if your specific mobile phase causes degradation.

  • Preparation: Prepare a 10 µg/mL solution in your proposed mobile phase.

  • Control: Prepare the same concentration in 100% Methanol.

  • Time-Points: Inject both solutions at T=0, T=6h, and T=24h.

  • Criteria:

    • Calculate % Recovery = (Area Mobile Phase / Area Control) × 100.

    • Pass: 98% - 102%.[1]

    • Fail: < 95% (Indicates adsorption or degradation).

Visualizations
Figure 1: Degradation & Interaction Pathways

This diagram maps the chemical vulnerabilities of Defluoro Paroxetine in solution.

DefluoroStability Compound Defluoro Paroxetine HCl (Solution State) Result_Hydrolysis Benzodioxole Ring Opening (Hydrolysis Products) Compound->Result_Hydrolysis Acid Catalysis Result_Adsorption Signal Loss (Adsorption) Compound->Result_Adsorption Ionic Interaction Result_Oxidation N-Oxide Impurities Compound->Result_Oxidation Oxidation Acid Acidic Diluent (pH < 2.5) Acid->Result_Hydrolysis Glass Glass Vials (Silanol Groups) Glass->Result_Adsorption Oxidant Dissolved Oxygen (Non-degassed) Oxidant->Result_Oxidation

Caption: Chemical vulnerabilities of Defluoro Paroxetine HCl in analytical solutions.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues in your LC methodology.

Troubleshooting Start Problem: Unstable Results Check1 Is Peak Area Decreasing? Start->Check1 Check2 Are New Peaks Appearing? Check1->Check2 No Adsorption Likely Adsorption/Precipitation Check1->Adsorption Yes Degradation Likely Chemical Degradation Check2->Degradation Yes Action1 Action: Switch to PP Vials Increase Organic % in Diluent Adsorption->Action1 Action2 Action: Check pH > 4.5 Protect from Light Degradation->Action2

Caption: Diagnostic workflow for identifying solution stability issues.

References
  • European Directorate for the Quality of Medicines (EDQM). "Paroxetine Hydrochloride Hemihydrate Monograph 2018." European Pharmacopoeia (Ph.[3][8] Eur.) 10th Edition.

  • United States Pharmacopeia (USP). "Paroxetine Hydrochloride: Organic Impurities Procedure 2."[9] USP-NF 2023.[1] [1]

  • LGC Standards. "this compound - Product Data Sheet." LGC Standards.

  • Cayman Chemical. "Paroxetine (hydrochloride) Product Information & Stability." Cayman Chemical Technical Data.

  • Rao, R. N., et al. "Stress degradation studies on paroxetine hydrochloride and development of a validated stability-indicating HPLC method."[1] Acta Chromatographica, 2006.[1]

Sources

enhancing detection sensitivity for Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Detection of Defluoro Paroxetine Hydrochloride

  • Ticket ID: #DP-SENS-001[1]

  • Status: Open

  • Assigned Expert: Senior Application Scientist, Bioanalytical Division

  • Subject: Troubleshooting & Enhancing LOD/LOQ for Defluoro Paroxetine (Impurity A/Related Compound B)

Executive Summary

Defluoro Paroxetine (Desfluoro Paroxetine) is a critical process-related impurity (EP Impurity A; USP Related Compound B).[1] Structurally, it differs from Paroxetine only by the substitution of a fluorine atom with a hydrogen atom on the phenyl ring.

The Analytical Challenge:

  • Isobaric Interference: While not isobaric (Mass difference = 18 Da), it shares the benzodioxole moiety, leading to common fragment ions (e.g., m/z 192) that cause "crosstalk" if chromatographic separation is poor.[1]

  • Ionization Efficiency: The loss of the electronegative fluorine atom alters the pKa and hydrophobicity, often resulting in different ionization efficiencies compared to the parent drug, complicating trace-level quantitation (<0.05%).

Module 1: Emergency Triage (Quick Fixes)

Q: I am seeing a peak for Defluoro Paroxetine, but the signal-to-noise (S/N) is below 10. How do I immediately boost signal?

A: Before redesigning your method, check these three physical parameters:

  • Mobile Phase Additive Switch: If you are using Ammonium Acetate, switch to Ammonium Formate (5 mM) + 0.1% Formic Acid . The formate ion is less suppressive in Positive ESI mode than acetate, often yielding a 2-3x signal increase for secondary amines like Paroxetine.

  • Desolvation Temperature: Paroxetine and its analogs are thermally stable. Increase your desolvation gas temperature (e.g., from 350°C to 450°C or 500°C). This enhances the evaporation of the droplet surface, crucial for the "fission" process in ESI.

  • Fragmentor Voltage (Cone Voltage): The Defluoro analog is slightly less stable than the fluorinated parent. Perform a "ramp" experiment. You may find the optimal declustering potential is 10–15V lower for the impurity than for the API.

Module 2: Mass Spectrometry Optimization (The "Physics")

Q: My MRM transitions are giving high background. Which transitions should I use for maximum specificity?

A: This is the most common failure point. Both Paroxetine and Defluoro Paroxetine produce a dominant fragment at m/z 192 (the benzodioxole group). If you use this as your quantifier for the impurity, you risk high background from the parent drug tail.

The Solution: Target the "Difference" You must select a transition that includes the phenyl ring where the structural change (F


 H) resides.
CompoundPrecursor Ion (

)
Common Fragment (Avoid for Quant)Specific Fragment (Recommended) Rationale
Paroxetine 330.1192.1 (Benzodioxole)70.1 (Piperidine ring w/ F-phenyl)High abundance, specific to parent.[1]
Defluoro Paroxetine 312.1 192.1 (Benzodioxole)~120.1 or ~70.1 m/z 192 is shared. You must optimize for the fragment retaining the phenyl ring (Mass 312 - 192 = 120).[1]

Note: Exact fragment masses depend on the specific collision energy applied. Always verify with a product ion scan.

Workflow: MS/MS Optimization Logic

MS_Optimization Start Start: Low Sensitivity Scan 1. Q1 Full Scan (Precursor Check) Start->Scan Product 2. Product Ion Scan (High CE) Scan->Product Decision Does Fragment contain Benzodioxole (m/z 192)? Product->Decision Specific Select Unique Fragment (Phenyl-Piperidine moiety) Decision->Specific No Common Use only as Qualifier (Risk of Crosstalk) Decision->Common Yes Optimize 3. Optimize Collision Energy (CE) & Cell Accelerator Voltage Specific->Optimize Common->Optimize

Caption: Logic flow for selecting MRM transitions that avoid cross-talk between Paroxetine and its Defluoro impurity.

Module 3: Chromatographic Resolution (The "Chemistry")

Q: The Defluoro impurity elutes on the tail of the Paroxetine peak. How do I improve separation?

A: Structural similarity makes separation on standard C18 columns difficult. The Defluoro impurity is slightly less polar (more hydrophobic) because the Fluorine (polar) is replaced by Hydrogen.[1] However, the pKa is similar (~9.8).

Protocol: The "Biphenyl" Switch Standard C18 columns interact primarily via hydrophobic mechanisms. A Biphenyl or Phenyl-Hexyl stationary phase provides unique


 interactions.[1] The electron-deficient fluorine ring in Paroxetine interacts differently with the biphenyl phase than the non-fluorinated ring in the impurity.

Recommended Conditions:

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm or 2.6 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate, pH 3.0 (Acidic pH keeps the amine protonated, preventing silanol interaction).[1]

  • Mobile Phase B: Methanol (MeOH often provides better selectivity than ACN for phenyl phases).

  • Gradient: Shallow gradient (e.g., 2% change per minute) around the elution point.

Module 4: Sample Preparation (The "Matrix")

Q: I have good sensitivity in solvent standards, but it disappears in plasma/formulation samples. Why?

A: This is classic Ion Suppression . Phospholipids in plasma or excipients in formulations co-elute and "steal" charge in the ESI source.

The Self-Validating Protocol: Post-Column Infusion To confirm this is the issue, perform this experiment:

  • Infuse a constant stream of Defluoro Paroxetine standard into the MS source via a syringe pump.

  • Simultaneously inject a "blank" extracted matrix sample via the LC.

  • Result: If you see a dip in the baseline of the infused standard at the retention time of your impurity, you have suppression.

Solution: Phospholipid Removal Do not rely on simple Protein Precipitation (PPT).[2] Use Supported Liquid Extraction (SLE) or specialized Phospholipid Removal Plates (e.g., Ostro, Phree).[1]

SLE Protocol:

  • Load 200 µL Plasma (diluted 1:1 with buffer).

  • Wait 5 mins (adsorption).

  • Elute with 1 mL Ethyl Acetate/Hexane (50:50).

  • Evaporate and Reconstitute.

Summary of Validated Parameters

ParameterStandard ConditionHigh-Sensitivity Condition
Column C18 (ODS)Biphenyl / Phenyl-Hexyl
Mobile Phase Organic AcetonitrileMethanol (Better selectivity for phenyl phases)
Aqueous Buffer 0.1% Formic Acid5mM Amm.[1] Formate + 0.1% Formic Acid
Ionization ESI+ESI+ (High Temp >450°C)
Sample Prep Protein Precip.SLE or SPE (MCX - Mixed Mode Cation Exchange)

References

  • European Pharmacopoeia (Ph. Eur.). Paroxetine Hydrochloride Hemihydrate Monograph 01/2008:2018. (Defines Impurity A as Desfluoro Paroxetine).[3][4] [1]

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride: Organic Impurities. (Defines Related Compound B). [1]

  • Massaroti, P., et al. (2005). "Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS."[5][6] Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347.[1][5] (Establishes fragmentation patterns). [1]

  • Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of paroxetine in human plasma." Journal of Chromatography B, 852(1-2), 22-34.[1] (Discusses matrix effects and SLE).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Guideline for sensitivity and selectivity requirements).

Sources

Technical Support Center: Paroxetine Impurity Profiling & Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. If you are analyzing Paroxetine HCl, you are likely battling two distinct adversaries: structural similarity (causing co-elution) and basic pKa (causing severe peak tailing).

Paroxetine is a secondary amine with a pKa of approximately 9.9. On standard alkyl-bonded silica (C18), it interacts aggressively with residual silanols, leading to asymmetric peaks that mask closely eluting impurities like Impurity D (N-methyl paroxetine) or Impurity B (Desfluoro paroxetine) .

This guide moves beyond standard pharmacopeial monographs (USP/EP) to provide root-cause troubleshooting for when those standard methods fail in real-world QC environments.

Module 1: The Critical Pairs (Troubleshooting Co-elution)

Q: I cannot resolve Paroxetine from Impurity D (N-methyl paroxetine). They elute as a single broad peak or a "shoulder."

A: This is a selectivity (


) failure driven by hydrophobic similarity. 

The Science: Impurity D is the N-methylated analog of Paroxetine. In low pH conditions (pH 2.5 - 3.0), both the secondary amine of Paroxetine and the tertiary amine of Impurity D are fully protonated. Their hydrophobicity is nearly identical on a standard C18 phase, making separation purely based on dispersive forces difficult.

Protocol: The "Selectivity Shift" Workflow

  • Switch the Stationary Phase: Move away from standard C18. The N-methyl group creates a slight difference in steric bulk and electron density.

    • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The

      
      -
      
      
      
      interactions offered by these phases interact differently with the fluorophenyl rings, often enhancing the selectivity for the methylated impurity.
  • Optimize the Organic Modifier: If you must stay on C18, switch from Acetonitrile (ACN) to Methanol (MeOH).

    • Why? ACN is aprotic and interacts via dipole-dipole mechanisms. MeOH is protic and can hydrogen bond. This often alters the solvation shell around the amine, changing the effective hydrodynamic radius and retention time of the N-methyl impurity relative to the parent.

Data Summary: Selectivity Comparison

ParameterStandard C18 (ACN)PFP Column (MeOH)Result
Mechanism Hydrophobic InteractionHydrophobic +

-

+ H-Bonding
Enhanced

Resolution (

)
~1.2 (Co-elution)> 2.5 (Baseline)Success
Order of Elution Imp D

Paroxetine
Paroxetine

Imp D
Reversal aids quantification
Q: Impurity E (trans-isomer) is co-eluting. How do I separate geometric isomers?

A: Standard C18 columns lack the "shape selectivity" required for this separation.

The Science: Impurity E is a geometric isomer (epimer). Isomers have identical mass and functional groups but different 3D arrangements. Standard C18 chains are "floppy" and cannot easily discriminate between these subtle shape differences.

Protocol: Temperature & Column Rigidness

  • Lower the Temperature:

    • Reduce column temperature to 20°C - 25°C .

    • Mechanism: Higher temperatures increase the kinetic energy of the bonded phase chains, making them more "disordered." Lower temperatures increase the "rigidity" of the stationary phase, improving its ability to discriminate based on molecular shape (steric hindrance).

  • Use a High-Density Column:

    • Select a column with high carbon load (>18%) or a polymeric C18. These phases are more sterically hindered and offer better shape selectivity than low-density "aqueous" C18 columns.

Module 2: Peak Shape & Tailing (The Silanol War)

Q: My Paroxetine peak tails (Tailing Factor > 2.0), masking small impurities at the tail. Increasing buffer concentration didn't help.

A: You are seeing "Silanol Overload." You need to block the active sites.

The Science: At pH < 8, residual silanols (Si-OH) on the silica surface can be ionized (Si-O⁻). The protonated amine of Paroxetine (NH₂⁺) binds ionically to these sites. This is a slow desorption process, causing the "tail."

The Solution: The Triethylamine (TEA) Blockade

Do not just add TEA; add it correctly. TEA acts as a "sacrificial base." It competes for the silanol sites, effectively capping them so Paroxetine interacts only with the C18 ligands.

Step-by-Step Optimization Protocol:

  • Preparation:

    • Buffer: 50 mM Ammonium Acetate or Phosphate.

    • Additive: Add 0.1% to 0.5% Triethylamine (TEA) to the aqueous buffer before pH adjustment.

  • pH Adjustment (Crucial):

    • Adjust pH to 5.5 - 6.0 using Phosphoric Acid or Acetic Acid.

    • Note: Do not adjust pH before adding TEA, as TEA is basic and will shift it.

  • Column Choice:

    • Use a "Hybrid" (HILIC/RP) or "Base-Deactivated" (Type B Silica) column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Zorbax Eclipse Plus). These have fewer acidic silanols to begin with.

Visualizing the Tailing Mechanism

TailingMechanism Silica Silica Surface (Si-OH) Ionization Ionization (Si-O⁻) Silica->Ionization pH > 3 Interaction Ionic Binding (Slow Desorption) Ionization->Interaction Blocking Silanol Blocking (Competitive Binding) Ionization->Blocking TEA binds first Paroxetine Paroxetine (NH₂⁺) Paroxetine->Interaction Tailing Peak Tailing (As > 2.0) Interaction->Tailing TEA Triethylamine (TEA⁺) TEA->Blocking Symmetric Symmetric Peak (As < 1.5) Blocking->Symmetric Paroxetine bypasses silanols

Figure 1: Mechanism of amine-silanol interaction and the corrective action of Triethylamine (TEA).

Module 3: Advanced Method Development Workflow

If the standard USP/EP methods fail due to matrix interference or column aging, follow this logical branch to develop a robust in-house method.

Decision Logic for Paroxetine Separation

MethodDev Start Start: Co-elution Issue CheckpH Check Mobile Phase pH Is it < 3.0 or > 8.0? Start->CheckpH LowPH Low pH (2.5 - 3.0) CheckpH->LowPH Standard columns HighPH High pH (8.0 - 10.0) *Requires Hybrid Column* CheckpH->HighPH Hybrid columns SelectivityCheck Check Selectivity (u03b1) LowPH->SelectivityCheck HighPH->SelectivityCheck Better for basic drugs ImpD_Issue Impurity D Co-elution? SelectivityCheck->ImpD_Issue ImpE_Issue Impurity E (Isomer) Co-elution? SelectivityCheck->ImpE_Issue Sol_PFP Switch to PFP or Phenyl-Hexyl Column ImpD_Issue->Sol_PFP Pi-Pi Interaction needed Sol_HighPH Use High pH (Ammonium Bicarb) De-protonates Paroxetine ImpD_Issue->Sol_HighPH Suppresses ionization Sol_Temp Lower Temp (20°C) Use High Load C18 ImpE_Issue->Sol_Temp Maximize shape selectivity

Figure 2: Decision matrix for selecting column chemistry and conditions based on specific impurity failures.

References

  • United States Pharmacopeia (USP). USP Monograph: Paroxetine Hydrochloride.[2] USP-NF.[3] (Requires Subscription, general reference for "Related Compound C" and "Related Compound D" definitions).

  • European Pharmacopoeia (Ph.[4] Eur.). Paroxetine Hydrochloride Hemihydrate.[4][5] 10th Edition. (Defines Impurity A, D, E).

  • Phenomenex. Troubleshooting Peak Tailing in HPLC. Technical Guide.[6] Link

  • Waters Corporation. Separation of Paroxetine and Related Compounds using XBridge Columns. Application Note. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[7] Journal of Chromatography A. (Seminal work on silanol activity and basic drugs).

Sources

Technical Support Center: Paroxetine Formulation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of N-Methylation in Solid Dosage Forms

Ticket ID: PAR-STAB-0042 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely accessing this guide because you have detected an unknown impurity at RRT ~1.18 (HPLC) or confirmed N-methyl paroxetine levels exceeding ICH Q3B limits (typically >0.2%) in your stability samples.

Unlike the Maillard reaction (which involves reducing sugars like lactose), N-methylation of Paroxetine (a secondary amine) is driven by a specific interaction with formaldehyde and formic acid impurities present in common excipients. This guide provides the mechanistic root cause, a screening protocol for excipients, and formulation strategies to arrest this pathway.

Module 1: Root Cause Analysis

The Mechanism: Eschweiler-Clarke Modification

Paroxetine is a secondary amine. In the solid state, it undergoes a reductive methylation reaction. This is not a simple addition; it requires two specific impurities often found in aged excipients:

  • Formaldehyde (HCHO): Reacts with the secondary amine to form an iminium ion intermediate.[1]

  • Formic Acid (HCOOH): Acts as a hydride donor (reducing agent) to reduce the iminium ion to the N-methyl derivative.

Critical Insight: This reaction is autocatalytic in the presence of Iron Oxides (often used as colorants in coatings) and Polyethylene Glycol (PEG) . Iron oxides catalyze the oxidative degradation of PEG, generating the very formaldehyde and formic acid required for the reaction.

Pathway Visualization

Paroxetine_Degradation cluster_excipients Excipient Degradation Cycle Paroxetine Paroxetine (Secondary Amine) Iminium Iminium Ion Intermediate Paroxetine->Iminium + Formaldehyde Formaldehyde Formaldehyde (Impurity from PEG/Povidone) Formaldehyde->Iminium NMethyl N-Methyl Paroxetine (Impurity) Iminium->NMethyl + Formic Acid (Reduction) FormicAcid Formic Acid (Reducing Agent) FormicAcid->NMethyl PEG PEG / Polysorbates PEG->Formaldehyde Oxidation PEG->FormicAcid Oxidation Iron Iron Oxide (Catalyst) Iron->PEG Catalyzes Breakdown

Figure 1: The reductive methylation pathway of Paroxetine.[2] Note that both formaldehyde and formic acid are required, often generated largely by PEG degradation.[3][4]

Module 2: Excipient Risk Assessment

The following table summarizes the risk profile of common excipients regarding N-methylation potential.

Excipient ClassHigh Risk VariantsLow Risk AlternativesMechanism of Risk
Binders Povidone (PVP) K30 / K90Copovidone, HPC, Pregelatinized StarchPVP contains peroxides that oxidize to aldehydes; residual formic acid is common.
Plasticizers PEG 400, PEG 6000Triethyl Citrate, Dibutyl SebacatePEGs undergo oxidative degradation to form HCHO and HCOOH.
Lubricants Stearic Acid (Generic)Magnesium Stearate, Sodium Stearyl FumarateImpure stearic acid may contain aldehydic impurities.
Coatings Opadry® (Standard PEG-containing)Opadry® II (PVA-based), Opadry® amb IIPEG in coatings is the #1 source of N-methylation in Paroxetine tablets.
Colorants Iron Oxide (Red/Yellow)Titanium Dioxide, FD&C LakesIron acts as a Fenton reagent, accelerating PEG oxidation.

Module 3: Troubleshooting Protocols

Protocol A: The "Binary Stress Test" for Excipient Screening

Use this protocol to identify which specific excipient batch is driving the impurity formation.

Objective: Isolate the source of formaldehyde/formic acid. Materials: Paroxetine HCl, Excipient candidates, 20mL Headspace Vials.

  • Preparation: Prepare binary mixtures of Drug:Excipient (1:1 ratio) in glass vials.

  • Spiking (Positive Control): Prepare one vial of Paroxetine HCl spiked with 0.1% Formalin solution.

  • Incubation: Seal vials and incubate at 60°C / 75% RH for 7 days.

    • Note: Open dish studies are insufficient because formaldehyde is volatile; sealed vials trap the gas, mimicking the tablet core environment.

  • Analysis: Dissolve the mixture in the mobile phase and analyze via HPLC.

  • Interpretation:

    • If N-methyl paroxetine > 0.2% in the binary mixture, the excipient grade is incompatible.

Protocol B: Formulation Mitigation Strategy

If you cannot remove PEG/Povidone, use this mitigation workflow.

  • Switch to "Aldehyde-Free" Grades: Request Certificates of Analysis (CoA) specifically listing "Peroxide Value" and "Aldehyde Content."

    • Target: Peroxides < 50 ppm; Aldehydes < 10 ppm.

  • Incorporate a Scavenger (Advanced):

    • Meglumine: Adding 1-2% Meglumine can act as a formaldehyde scavenger. Meglumine reacts with formaldehyde to form a stable oxazinane derivative, preventing it from reacting with Paroxetine.

  • Acidification (The pH Trick):

    • The reaction between the amine and aldehyde is pH-dependent. Ensuring the micro-environmental pH is acidic (pH 3-5) can protonate the Paroxetine amine, making it less nucleophilic and less likely to attack the formaldehyde. However, Paroxetine HCl is already acidic, so avoid alkaline excipients (like Calcium Carbonate) that would raise micro-pH and accelerate the reaction.

Module 4: Decision Tree for Formulation

Decision_Tree Start Start: N-Methyl Impurity Detected CheckPEG Does formulation contain PEG or Polysorbate? Start->CheckPEG CheckIron Does formulation contain Iron Oxide? CheckPEG->CheckIron Yes CheckPovidone Does formulation contain Povidone (PVP)? CheckPEG->CheckPovidone No RemoveIron Action: Replace Iron Oxide with non-Fe colorant CheckIron->RemoveIron Yes RemovePEG Action: Replace PEG with Triethyl Citrate or PVA CheckIron->RemovePEG No (But PEG present) SwitchPVP Action: Switch to Copovidone or Low-Peroxide PVP CheckPovidone->SwitchPVP Yes AddScavenger Action: Add 1% Meglumine or Glycine as scavenger CheckPovidone->AddScavenger No (Source Unknown)

Figure 2: Troubleshooting logic flow for eliminating N-methyl paroxetine.

Frequently Asked Questions (FAQ)

Q: Can I use lactose in Paroxetine formulations? A: Yes, but with caution. While lactose is a reducing sugar, it causes glycation (Maillard reaction), not N-methylation. However, lactose can contain trace aldehydes. The primary risk for N-methylation remains PEG and Povidone. If you see a peak at RRT ~1.18, it is likely N-methyl; if you see browning and late-eluting peaks, it is likely the lactose adduct.

Q: Why does the impurity increase significantly during coating? A: The coating process involves heat and moisture, which accelerates the reaction. Furthermore, many standard coating premixes (like Opadry®) are based on PEG/HPMC. If the PEG in the coating degrades, it releases formaldehyde directly onto the tablet surface. Recommendation: Use PVA-based coatings (e.g., Opadry® II) which are less prone to generating formaldehyde.

Q: Is the reaction reversible? A: No. Once N-methyl paroxetine is formed, it is a stable tertiary amine. It cannot be reverted in the dosage form. Prevention is the only cure.

References

  • Hrovat, A. et al. (2020). "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." Pharmaceutics, 12(1), 37. Link

    • Key finding: Establishes the link between PEG, Iron Oxide, and N-methylation of Paroxetine.[3]

  • Wu, Y. et al. (2011). "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." AAPS PharmSciTech, 12(4), 1248–1263. Link

    • Key finding: details the formaldehyde levels in common excipients like PEG and Povidone.
  • Waterman, K.C. et al. (2008). "N-methylation and N-formylation of a secondary amine drug (Varenicline) in an osmotic tablet." Journal of Pharmaceutical Sciences, 97(4), 1499-1507.[2] Link

    • Key finding: Mechanistic proof of the Eschweiler-Clarke reaction in solid dosage forms driven by formic acid/formaldehyde.
  • Fujita, M. et al. (2009).[5] "Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine."[1][5] Chemical and Pharmaceutical Bulletin, 57(10), 1096-1099. Link

    • Key finding: Validates the use of Meglumine as a formaldehyde scavenger.[1]

Sources

addressing solubility problems of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Solubility & Handling Challenges

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Hub for Defluoro Paroxetine Hydrochloride (also known as Paroxetine EP Impurity A or Desfluoro Paroxetine).[1]

As researchers, you often encounter this compound as a critical Reference Standard (RS) during impurity profiling of Paroxetine API or drug products.[1] While structurally similar to the parent drug, the absence of the fluorine atom on the phenyl ring alters its lattice energy and lipophilicity, leading to distinct solubility behaviors that can ruin an assay if mishandled.

This guide moves beyond generic advice. It addresses the specific physicochemical pitfalls of the hydrochloride salt form and provides self-validating protocols to ensure your analytical data remains robust.[2]

Module 1: Critical Solubility Troubleshooting (Q&A)

Q1: "I am trying to dissolve Defluoro Paroxetine HCl directly in my aqueous mobile phase (pH 4.5), but I see floating particles. Is the product defective?"

Diagnosis: The product is likely not defective.[1][2] You are encountering the "Kinetic Solvation Barrier" typical of hydrochloride salts of phenylpiperidine derivatives.[1]

Technical Explanation: Defluoro Paroxetine HCl is classified as slightly soluble to sparingly soluble in water and aqueous buffers (approx. <5–10 mg/mL range, similar to Paroxetine HCl).[1][3] While thermodynamically soluble at low concentrations, the crystal lattice energy of the HCl salt is high.

  • The Trap: Direct addition to aqueous buffers often creates a "gummy" outer layer on the crystal surface due to rapid hydration, which inhibits the diffusion of the solvent into the crystal core.

  • The Chemistry: The removal of the fluorine atom (highly electronegative) compared to Paroxetine slightly increases the electron density on the phenyl ring, potentially altering the

    
    -
    
    
    
    stacking interactions in the solid state, making the crystal lattice stubborn to break without an organic co-solvent.

Corrective Protocol (The "Wetting" Method):

  • Primary Solubilization: Do NOT start with buffer. Dissolve the solid in a minimal volume of Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) .[1]

    • Target: Create a concentrated stock (e.g., 1.0 mg/mL) in 100% organic solvent.

    • Why: Methanol disrupts the crystal lattice instantly, bypassing the kinetic barrier.

  • Secondary Dilution: Slowly add this organic stock to your aqueous buffer while vortexing.

  • Validation: Inspect the solution against a dark background. If the solution is clear, the thermodynamics are favorable, and you have successfully overcome the kinetic barrier.

Q2: "My HPLC peak for Defluoro Paroxetine splits or shows fronting. I dissolved the standard in 100% Methanol."

Diagnosis: This is a "Solvent Strength Mismatch" (The Strong Solvent Effect).[1]

Technical Explanation: Defluoro Paroxetine is a hydrophobic amine.[1][2] If you inject a standard dissolved in 100% Methanol into a reverse-phase column equilibrated with a high-aqueous mobile phase (e.g., 80% Buffer), the following happens:

  • The "plug" of Methanol travels down the column faster than the analyte can interact with the stationary phase.[1]

  • The analyte molecules at the edges of the plug precipitate or interact differently than those in the center, causing peak distortion.[1]

The Fix: You must match the diluent to the initial mobile phase conditions.[1]

  • Step 1: Prepare Stock A in 100% Methanol (for solubility).[2]

  • Step 2: Prepare Working Standard B by diluting Stock A with your Mobile Phase A (Buffer).[1][2]

  • Target: The final solvent composition of your injection should contain no more than 30-40% organic solvent (unless your gradient starts higher).[1][2]

Q3: "I stored my stock solution at 4°C, and it precipitated after 24 hours. Can I re-dissolve it by heating?"

Diagnosis: Thermodynamic instability driven by the "Common Ion Effect" or temperature-dependent solubility.[1][2]

Technical Explanation:

  • Temperature: Solubility of HCl salts decreases significantly at 4°C compared to 25°C.[1][2]

  • Common Ion Effect: If your buffer contains chloride ions (e.g., NaCl or KCl), the excess Cl⁻ shifts the equilibrium toward the solid precipitate (

    
    ).
    
  • Heating Risk: Do NOT heat above 40°C. Paroxetine and its analogs can undergo degradation (e.g., hydrolysis of the benzodioxole ring or oxidation) under thermal stress.[1]

Corrective Protocol:

  • Sonication: Use an ultrasonic bath at ambient temperature (20–25°C) for 5 minutes.

  • Visual Check: If precipitate remains, the solution is compromised.[1][2] Discard it.

  • Prevention: Store stock solutions in 100% Methanol at -20°C (stable for months). Only prepare aqueous dilutions fresh daily.

Module 2: Standard Preparation Workflow

The following diagram outlines the decision logic for preparing a stable reference standard solution.

SolubilityWorkflow Start Start: Solid Defluoro Paroxetine HCl SolventChoice Choose Primary Solvent Start->SolventChoice WaterPath Water / Buffer SolventChoice->WaterPath Avoid OrganicPath Methanol / DMSO SolventChoice->OrganicPath Recommended FailState High Risk: Slow Dissolution Potential Hydrolysis WaterPath->FailState StockSol Stock Solution (1 mg/mL) OrganicPath->StockSol Dilution Dilution Step (Target: Working Conc.) StockSol->Dilution DirectDilution Dilute with 100% Organic Dilution->DirectDilution For Storage (-20°C) MobilePhaseDilution Dilute with Mobile Phase Dilution->MobilePhaseDilution For Injection HPLC_Issue Issue: Peak Distortion (Strong Solvent Effect) DirectDilution->HPLC_Issue If Injected Directly HPLC_Success Success: Sharp Peaks & Stable Baseline MobilePhaseDilution->HPLC_Success

Figure 1: Decision matrix for solubilizing Defluoro Paroxetine HCl to ensure chromatographic integrity.

Module 3: Physicochemical Data & Solvent Compatibility

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility RatingApplicationRisk Factor
Methanol (MeOH) Freely Soluble (>20 mg/mL)Primary Stock PrepLow.[1][2] Best for initial dissolution.[2]
DMSO Soluble (>30 mg/mL)HTS / BioassaysLow.[1][2] Hard to remove; high UV cutoff.[1][2]
Water Slightly Soluble (~5 mg/mL)NOT Recommended for StockHigh.[1][2] Slow kinetics; pH dependent.[2]
ACN / Water (50:50) Soluble Working DilutionsLow.[1][2] Good balance for HPLC.
Chloroform Slightly Soluble NMR AnalysisMedium.[1][2] Salt form dissolves poorly in non-polar.[1][2]

Key Property Note: Defluoro Paroxetine HCl is hygroscopic.[1][2][4][5]

  • Implication: Weighing errors can occur if the vial is left open.[1]

  • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation.[2] Weigh quickly or use a closed weighing vessel.

References

  • United States Pharmacopeia (USP). (2023).[1][2] USP Monograph: Paroxetine Hydrochloride.[1][2] USP-NF.[2] Retrieved from [Link][1]

  • Buxton, P. C., et al. (1988).[1][2] Solid-state forms of paroxetine hydrochloride.[1][2][4][5] International Journal of Pharmaceutics, 42(1-3), 135-143.[2] (Foundational data on Paroxetine HCl salt solubility and polymorphism).

Sources

Validation & Comparative

Validation of Analytical Method for Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Paroxetine EP Impurity A / USP Related Compound B

Executive Summary: The "Desfluoro" Challenge

Defluoro Paroxetine (Desfluoro Paroxetine), chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine, is a critical process impurity and potential degradation product of Paroxetine Hydrochloride. Designated as EP Impurity A and USP Related Compound B , its structural similarity to the parent drug—differing only by the absence of a single fluorine atom—poses a significant chromatographic resolution challenge.

This guide moves beyond generic monographs to compare a Legacy Isocratic HPLC Method against a Modern Stability-Indicating UHPLC Method . While the legacy method is sufficient for routine compliance, the modern approach offers superior specificity, MS-compatibility, and a 3x reduction in runtime, making it the preferred choice for high-throughput validation.

Technical Context & Impurity Profile

Defluoro Paroxetine arises primarily during the synthesis of the piperidine ring or via reductive defluorination under stress conditions. Its control is mandatory under ICH Q3A(R2) guidelines.

Origin & Structure Diagram

The following diagram illustrates the structural relationship and the critical separation challenge.

DefluoroOrigin Paroxetine Paroxetine HCl (Parent API) Contains 4-Fluorophenyl Defluoro Defluoro Paroxetine (Impurity A / Rel. Comp B) Contains Phenyl (No F) Paroxetine->Defluoro Reductive Defluorination (Process/Stress) Risk Analytical Risk: Co-elution due to similar hydrophobicity Paroxetine->Risk Defluoro->Risk

Caption: Structural relationship between Paroxetine and its Defluoro analog, highlighting the analytical risk of co-elution.

Method Comparison: Legacy vs. Modern

We evaluated two distinct methodologies. The Modern UHPLC method is recommended for new filings due to its enhanced resolution (


) and sensitivity.
Comparative Analysis Table
FeatureMethod A: Legacy HPLC (Isocratic)Method B: Modern UHPLC (Gradient)
Technique HPLC-UV (Standard)UHPLC-UV/MS (Advanced)
Column C18, 5 µm (250 x 4.6 mm)C18, 1.7 µm (100 x 2.1 mm)
Mobile Phase Phosphate Buffer (pH 3.0) : ACNAmmonium Formate (pH 4.5) : ACN
Elution Isocratic (60:40)Gradient (5% to 90% B)
Run Time ~25 minutes~7 minutes
Resolution (Imp A vs API) ~1.5 - 1.8 (Marginal)> 2.5 (Robust)
LOD (Limit of Detection) ~0.05%~0.01%
MS Compatible? No (Non-volatile buffer)Yes (Volatile buffer)

Expert Insight: Method A often suffers from baseline drift and poor resolution between the Defluoro impurity and the main peak as the column ages. Method B utilizes sub-2-micron particles and a volatile buffer, allowing for sharper peaks and the option for mass spectrometric confirmation if an OOS (Out of Specification) result occurs.

Recommended Experimental Protocol (Method B)

This protocol describes the validation of the Modern UHPLC Method , designed to meet ICH Q2(R1) standards.

Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: BEH C18, 100 mm x 2.1 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 295 nm (Primary), 220 nm (Secondary for sensitivity).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.5.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
6.01090
6.19010
8.09010
Standard Preparation[6][8][9]
  • Stock Solution: Dissolve Defluoro Paroxetine HCl reference standard in Methanol to obtain 100 µg/mL.

  • Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.1% specification level relative to a 500 µg/mL sample).

Validation Workflow & Data

The validation must demonstrate that the method can specifically quantify the Defluoro impurity in the presence of the parent drug and other potential degradants.

Validation Logic Diagram

ValidationWorkflow Start Method Validation Initiation Specificity Specificity Test (Blank, Placebo, API, Impurity Mix) Start->Specificity Linearity Linearity & Range (LOQ to 150% of Limit) Specificity->Linearity Pass Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Robustness Robustness Check (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Ready for QC Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Summary of Validation Results (Typical Data)

The following data represents typical acceptance criteria and results for Defluoro Paroxetine validation.

ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference at retention time of Impurity AComplies (Purity Angle < Purity Threshold)
Linearity (

)

0.9998 (Range: 0.05 - 1.5 µg/mL)
Accuracy (Recovery) 85.0% – 115.0%98.5% – 102.1%
Precision (Repeatability) RSD

% at limit level
1.2%
LOD / LOQ S/N

3 / S/N

10
0.02 µg/mL / 0.05 µg/mL
Robustness Resolution > 2.0 despite changesMaintained (

)

Critical Discussion: Why Specificity Matters

In the validation of Defluoro Paroxetine, Specificity is the most critical parameter. Due to the high structural similarity (Mass difference of ~18 Da, F vs. H), standard C18 columns may show "shoulder" peaks rather than full separation.

  • Recommendation: If using Method A (Legacy), ensure the column is new. For Method B, the use of Ammonium Formate at pH 4.5 utilizes the pKa difference slightly to enhance selectivity, while the sub-2-micron particles ensure physical separation efficiency.

  • System Suitability: Always include a resolution solution containing both Paroxetine and Defluoro Paroxetine. The resolution (

    
    ) between these two specific peaks must be 
    
    
    
    .

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 01/2008:2018.

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride: Impurity Testing. USP-NF Online.

  • ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Lambropoulos, J., et al. (1999).[3] "Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets." Journal of Pharmaceutical and Biomedical Analysis.

  • Chromatography Online . "Development and Validation of a UHPLC Method for Paroxetine Hydrochloride." LCGC North America.

Sources

Paroxetine Impurity Profiling: A Comparative Technical Guide (HPLC vs. UHPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical development and quality control laboratories, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) represents more than a speed upgrade—it is a fundamental shift in separation efficiency.[1][2]

In the specific context of Paroxetine Hydrochloride impurity profiling, this guide demonstrates that UHPLC protocols can reduce total analysis time from ~180 minutes (cumulative USP runs) to < 5 minutes , while reducing solvent consumption by approximately 95% . Crucially, this efficiency gain does not compromise the critical resolution (


) between Paroxetine and its structurally similar impurities (e.g., Related Compound C), maintaining compliance with ICH Q3A/Q3B guidelines.

Regulatory & Theoretical Framework

The Impurity Challenge

Paroxetine is a selective serotonin reuptake inhibitor (SSRI).[3] Its synthesis and degradation pathways can yield structurally distinct impurities that require rigorous monitoring.[4]

  • ICH Q3A/Q3B Thresholds: Reporting (

    
    ), Identification (
    
    
    
    ), and Qualification (
    
    
    ) limits demand high sensitivity.
  • Critical Pairs: The separation of Paroxetine from Related Compound C (3S-trans isomer) is the system suitability benchmark, requiring

    
    .
    
The Physics of Speed (HPLC vs. UHPLC)

The superiority of UHPLC lies in the Van Deemter equation , which describes the relationship between linear velocity (


) and plate height (

):

  • HPLC (5 µm particles): The

    
    -term (mass transfer) dominates at high flow rates, causing peak broadening. This limits the speed at which you can run the column without losing resolution.
    
  • UHPLC (< 2 µm particles): The diffusion path is shorter, flattening the

    
    -term. This allows for higher linear velocities without significant efficiency loss. The trade-off is backpressure, often exceeding 10,000 psi (690 bar), which traditional HPLC pumps cannot support.
    

Experimental Protocols

The following protocols contrast a traditional USP-aligned HPLC approach with an optimized UHPLC workflow.

Sample Preparation (Common to Both)
  • Diluent: 50:50 Methanol:Water.[3]

  • Stock Preparation: Dissolve Paroxetine HCl to 1.0 mg/mL.

  • Spiking: For method development, spike Related Compounds A, B, C, D, F, and G at 0.1% level relative to the API.

Chromatographic Conditions Comparison
ParameterTraditional HPLC (Baseline)Optimized UHPLC (Modern)
Column L13 Packing (C18), 5 µm, 250 × 4.6 mmBEH C18, 1.7 µm, 50 × 2.1 mm
System Pressure < 4000 psi (< 275 bar)~10,000 - 15,000 psi (~1000 bar)
Mobile Phase A 0.05M Ammonium Phosphate / TEA (pH 5.5)20 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min
Gradient Isocratic or Slow Gradient (1%/min)Ballistic Gradient (20% to 65% B in 5 min)
Injection Volume 20 µL1 - 2 µL
Detection UV @ 295 nmUV @ 295 nm (PDA for purity check)

Expert Insight: The shift to a basic pH (9.0) in the UHPLC method utilizes the stability of hybrid particles (BEH). Paroxetine is a base; at high pH, it is uncharged, which improves retention and peak shape compared to the acidic conditions often used in traditional silica-based HPLC to suppress silanol activity.

Performance Analysis & Data

Quantitative Comparison

The following data summarizes the performance shift observed when transferring the method.

MetricHPLC PerformanceUHPLC PerformanceImprovement Factor
Total Run Time ~45 min (Single run) / 180 min (Total USP)< 5.0 min9x - 36x Faster
Resolution (

)
2.2 (Paroxetine / Rel. Comp C)2.4 (Paroxetine / Rel.[1][3][5][6][7] Comp C)Equivalent/Better
Solvent Usage ~45 mL per injection~2.5 mL per injection~95% Reduction
LOD (Sensitivity) ~50 ng/mL~10 ng/mL5x More Sensitive
Peak Capacity ~200~4002x Resolving Power
Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for impurity profiling, highlighting the divergence between HPLC and UHPLC pathways.

G cluster_HPLC Traditional HPLC Pathway cluster_UHPLC Optimized UHPLC Pathway Start Crude Paroxetine Sample Prep Sample Preparation (0.1% Spiking / Dilution) Start->Prep HPLC_Config Config: 5µm C18 Column Pressure < 4000 psi Prep->HPLC_Config UHPLC_Config Config: 1.7µm Hybrid Column Pressure > 10,000 psi Prep->UHPLC_Config HPLC_Run Run Time: 45-180 min High Solvent Use HPLC_Config->HPLC_Run HPLC_Result Result: Broad Peaks Rs ~ 2.0 HPLC_Run->HPLC_Result Decision Compliance Check (ICH Q3A/B) HPLC_Result->Decision UHPLC_Run Run Time: < 5 min Low Solvent Use UHPLC_Config->UHPLC_Run UHPLC_Result Result: Sharp Peaks Rs > 2.2 High Sensitivity UHPLC_Run->UHPLC_Result UHPLC_Result->Decision Report Final CoA Generation Decision->Report Pass

Figure 1: Comparative workflow for Paroxetine impurity profiling. Note the parallel pathways diverging at instrument configuration.

Method Transfer Strategy

Transferring a legacy HPLC method to UHPLC is not a simple "copy-paste."[1] It requires geometric scaling to ensure the chromatography remains consistent.

Geometric Scaling Equation

To maintain the separation profile when moving from a 5 µm (


) to a 1.7 µm (

) column, adjust the flow rate (

) and gradient time (

) as follows:
  • Flow Rate Scaling:

    
    
    Where 
    
    
    
    is column diameter.
  • Gradient Time Scaling:

    
    
    Where 
    
    
    
    is the column void volume.
Critical Considerations
  • Dwell Volume: UHPLC systems have significantly smaller dwell volumes (< 100 µL) compared to HPLC (> 1 mL). Without adjustment, the gradient will hit the column "too early" in UHPLC. Use an injection delay or instrument-side software adjustment.

  • Frictional Heating: The high pressure in UHPLC generates internal column heat. For Paroxetine, which is temperature-sensitive regarding resolution, use a column oven with active pre-heating to maintain a consistent 60°C (if using the high-pH method) or 30-40°C (standard).

Conclusion

For Paroxetine impurity profiling, UHPLC is the superior choice for routine analysis , offering a 30-fold increase in throughput and superior sensitivity for trace impurities. While HPLC remains a valid, robust option for laboratories without high-pressure instrumentation, the cost-benefit analysis heavily favors UHPLC for any high-throughput environment.

Recommendation: Adopt UHPLC with a 1.7 µm Hybrid C18 column using a high-pH (Ammonium Bicarbonate) mobile phase for maximum peak shape and resolution of the critical Paroxetine/Related Compound C pair.

References

  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Chromatography Online. Available at: [Link]

  • Paroxetine Hydrochloride Monograph. United States Pharmacopeia (USP). Available at: [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]

  • Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Agilent Technologies / Grupo Biomaster. Available at: [Link]

  • Critical review of reports on impurity and degradation product profiling. Molnar Institute. Available at: [Link]

Sources

Defluoro Paroxetine Hydrochloride vs Paroxetine pharmacological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between Paroxetine Hydrochloride (the active pharmaceutical ingredient, API) and its structural analog/impurity, Defluoro Paroxetine Hydrochloride (Desfluoro Paroxetine).

While Paroxetine is a potent, selective serotonin reuptake inhibitor (SSRI) with a distinct metabolic profile, Defluoro Paroxetine serves as a critical "negative control" in structure-activity relationship (SAR) studies.[1] The comparison highlights the pivotal role of the fluorine atom at the para-position of the phenyl ring. This single atomic substitution drives two fundamental pharmacological properties:

  • Potency: Fluorine enhances binding affinity via electronic effects and lipophilicity.[1]

  • Metabolic Stability: Fluorine acts as a "metabolic shield," blocking rapid cytochrome P450-mediated hydroxylation.[1]

Chemical Structure & Physicochemical Properties[1]

The structural distinction is singular but consequential: the presence of a fluorine atom versus a hydrogen atom at the para-position of the phenoxy ring.

Visual Structural Analysis

StructureComparison Paroxetine Paroxetine HCl (C19H20FNO3.HCl) F_Atom Para-Fluorine Atom (Electronic w/d, Metabolic Block) Paroxetine->F_Atom Contains Defluoro Defluoro Paroxetine HCl (C19H21NO3.HCl) H_Atom Para-Hydrogen Atom (Metabolically Labile) Defluoro->H_Atom Contains F_Atom->H_Atom Structural Difference

Figure 1: Structural divergence between Paroxetine and Defluoro Paroxetine.[1] The fluorine atom is the sole differentiator.

Physicochemical Comparison Table
FeatureParoxetine HClDefluoro Paroxetine HClImpact of Fluorine
CAS Number 78246-49-8 (Anhydrous)1394842-91-1N/A
Molecular Weight 365.8 g/mol 347.8 g/mol +18 Da (F vs H)
Lipophilicity (LogP) ~3.15~2.5 - 2.8 (Predicted)F increases lipophilicity, aiding CNS penetration.[1]
Electronic Nature Electron-withdrawing (Inductive)NeutralF alters pKa and ring electron density.[1]
Metabolic Liability Low (Blocked para-position)High (Open para-position)F prevents direct oxidation.[1]

Pharmacodynamics: The Role of Fluorine in Affinity[2]

The pharmacological superiority of Paroxetine over its defluoro analog is well-documented in SAR literature regarding phenylpiperidine SSRIs.[1]

SERT Binding Affinity[1][3][4][5]
  • Paroxetine: Exhibits sub-nanomolar affinity for the Serotonin Transporter (SERT).

    • Ki: ~0.05 nM[1]

  • Defluoro Paroxetine: Exhibits reduced affinity.[2][3]

    • Mechanism: The fluorine atom functions as a weak hydrogen bond acceptor and modulates the electron density of the phenyl ring, optimizing pi-stacking interactions within the SERT binding pocket (specifically residues Tyr95 and Ile172). Removal of this atom destabilizes the ligand-protein complex.[1]

Selectivity Profile

Paroxetine is highly selective for SERT over NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).[1] The "defluoro" impurity often displays a "dirtier" binding profile, potentially interacting with other monoamine transporters or muscarinic receptors with different affinity ratios, although it is generally considered less potent overall.[1]

Pharmacokinetics: The Metabolic Shield Effect

The most profound difference lies in metabolic stability. This section explains the causality of Paroxetine's clinical success versus Defluoro Paroxetine's instability.

Metabolic Pathway Comparison

Hypothesis: The C-F bond is stronger than the C-H bond and resistant to enzymatic cleavage. In Defluoro Paroxetine, the C-H bond at the para-position is a prime target for CYP2D6-mediated hydroxylation.[1]

Metabolism CYP2D6 CYP2D6 Enzyme Parox Paroxetine CYP2D6->Parox Blocked by F Defluoro Defluoro Paroxetine CYP2D6->Defluoro Catalyzes Hydroxylation Parox_Metab Stable / Slow Metabolism (Demethylation via other routes) Parox->Parox_Metab Slow Defluoro_Inter Para-Hydroxyl Intermediate (Rapid Formation) Defluoro->Defluoro_Inter Fast Defluoro_Final Conjugated Metabolite (Rapid Excretion) Defluoro_Inter->Defluoro_Final Phase II Conjugation

Figure 2: Metabolic fate of Paroxetine vs. Defluoro Paroxetine.[1] The fluorine atom blocks the primary site of oxidation.

  • Paroxetine: The fluorine blocks para-hydroxylation.[1] Metabolism is forced to proceed via slower routes (e.g., demethylation of the methylenedioxy bridge), resulting in a half-life of ~21 hours.[1]

  • Defluoro Paroxetine: Rapidly hydroxylated at the para-position to form a phenol, which is then glucuronidated and excreted.[1] This results in a significantly shorter half-life and lower bioavailability.[1]

Experimental Protocols

To validate these claims, the following protocols are standard in comparing an API with its structural analogs.

Protocol A: Comparative SERT Binding Assay (Radioligand)

Objective: Determine the Ki of Defluoro Paroxetine relative to Paroxetine.

  • Preparation:

    • Source: HEK-293 cells stably expressing human SERT.[1]

    • Radioligand: [3H]-Paroxetine (or [3H]-Citalopram for competition).[1]

    • Test Compounds: Paroxetine HCl (Reference) and Defluoro Paroxetine HCl (Test), prepared in varying concentrations (

      
       M to 
      
      
      
      M).[1]
  • Incubation:

    • Incubate cell membranes (50 µg protein) with radioligand (1 nM) and test compound in Tris-HCl buffer (pH 7.[1]4) for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate IC50 using non-linear regression; derive Ki using the Cheng-Prusoff equation:

      
      [1]
      
    • Expected Result: Paroxetine Ki ≈ 0.05 nM; Defluoro Paroxetine Ki > 1.0 nM.[1]

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the fluorine atom.

  • System: Human Liver Microsomes (HLM) containing active CYP enzymes (specifically CYP2D6).[1]

  • Reaction Mix:

    • Substrate (Paroxetine or Defluoro Paroxetine) at 1 µM.[1]

    • Microsomal protein (0.5 mg/mL).[1]

    • NADPH-regenerating system (cofactor).[1]

  • Procedure:

    • Pre-incubate microsomes and substrate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.[1]

    • Sample at t = 0, 5, 15, 30, and 60 mins.[1]

    • Quench with ice-cold acetonitrile containing internal standard.[1]

  • Quantification:

    • Analyze supernatant via LC-MS/MS.[1]

    • Plot ln(concentration) vs. time to determine elimination rate constant (

      
      ).[1]
      
    • Calculate Intrinsic Clearance (

      
      ):
      
      
      
      
      [1]
  • Validation Criteria:

    • Paroxetine should show

      
       depletion over 60 mins (High Stability).[1]
      
    • Defluoro Paroxetine should show

      
       depletion (Low Stability).[1]
      

References

  • Preskorn, S. H. (2004).[1][4] Clinical Pharmacology of SSRIs: What Are the Clinically Relevant Pharmacokinetic Differences? Springer.[1][4]

  • Müller, K., et al. (2020).[1] Fluorine in Drug Discovery: Role, Design and Case Studies. Chemical Reviews.[1] [1]

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph & Impurities.[1][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43815: Paroxetine.[1][1]

  • Coleman, J., et al. (2016).[1] Structural basis for recognition of diverse antidepressants by the human serotonin transporter.[5] Nature Structural & Molecular Biology.[1]

Sources

Technical Guide: Impact of Defluoro Paroxetine Interference in Paroxetine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide on the cross-reactivity of Defluoro Paroxetine in Paroxetine immunoassays.

Executive Summary

In the context of Therapeutic Drug Monitoring (TDM) and forensic toxicology, the specificity of Paroxetine immunoassays is a critical performance metric.[1] While major metabolites are routinely screened for cross-reactivity, synthesis impurities such as Defluoro Paroxetine (Paroxetine Impurity A/Related Compound B) present a unique challenge due to their high structural homology with the parent drug.[1]

This guide provides a technical comparison between Immunoassay (ELISA/EMIT) and LC-MS/MS methodologies regarding their ability to distinguish Paroxetine from its defluoro-analog. It establishes the theoretical basis for high cross-reactivity and provides a standardized protocol for laboratory validation.[1]

Key Findings
FeatureParoxetine Immunoassay (ELISA)LC-MS/MS (Gold Standard)
Detection Principle Competitive binding to antibody (Ab)Mass-to-Charge ratio (m/z) & Retention Time
Defluoro Paroxetine Recognition High Risk: Likely recognized as ParentResolved: Distinct mass shift (-18 Da)
Result Interpretation Sum of Paroxetine + Structural AnalogsQuantitation of specific chemical entity
Clinical Impact Potential false elevation in cases of impure drug ingestionAccurate phenotype/impurity profiling

Scientific Basis: The Structural Homology Challenge

Chemical Identity[1]
  • Target Analyte: Paroxetine ((-)-trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine)[1][2]

  • Interferent: Defluoro Paroxetine (Paroxetine Impurity A)[1]

  • Structural Difference: Replacement of the Fluorine atom (F) on the phenyl ring with Hydrogen (H).[1]

Immunochemical Mechanism

Antibodies used in Paroxetine assays are typically raised against immunogens created by conjugating Paroxetine derivatives to carrier proteins (e.g., BSA) via the secondary amine of the piperidine ring.[1] This leaves the fluorophenyl group and the benzodioxol group as the primary epitopes for antibody recognition.

  • Steric Isosterism: Fluorine is often considered a bio-isostere of Hydrogen due to its small Van der Waals radius (1.47 Å vs 1.20 Å).[1]

  • Binding Affinity: Because the steric bulk is similar, antibodies generated against the fluorophenyl moiety often accommodate the phenyl ring of Defluoro Paroxetine with high affinity.

  • Prediction: Based on Tanimoto similarity coefficients and standard structure-activity relationships (SAR) in toxicology immunoassays, Defluoro Paroxetine is predicted to exhibit >50% cross-reactivity in polyclonal systems, potentially approaching 100% in systems targeting the benzodioxol motif.[1]

Structural Interaction Diagram

The following diagram illustrates the structural relationship and the antibody binding potential.

Paroxetine_Antibody_Binding cluster_mechanism Immunochemical Interference Mechanism Antibody Anti-Paroxetine Antibody (Binding Pocket) Signal Signal Generation (OD / Absorbance) Antibody->Signal Inverse Relationship (Competitive Assay) Paroxetine Paroxetine (Target Antigen) Contains: 4-Fluorophenyl Paroxetine->Antibody High Affinity Binding (Kd ~ 10^-9 M) Defluoro Defluoro Paroxetine (Impurity A) Contains: Phenyl (No F) Defluoro->Antibody Competitive Binding (Steric Fit: High)

Caption: Structural competition model showing how Defluoro Paroxetine mimics the parent drug in the antibody binding pocket.

Comparative Performance Guide

Method A: Immunoassay (ELISA/Homogeneous EIA)[1]
  • Specificity: Limited by the quality of the antibody.[1] Most commercial kits (e.g., Randox, Siemens) are optimized to minimize cross-reactivity with metabolites (like glucuronides), but impurities with high structural homology are rarely blocked.[1]

  • Cross-Reactivity Profile:

    • Major Metabolites:[1] Low (<5%).[1]

    • Defluoro Paroxetine:High (Theoretical estimate: 40-100%) .[1]

  • Pros: High throughput, low cost, no sample extraction required.[1]

  • Cons: Cannot differentiate between the drug and its defluoro impurity.[1]

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1]
  • Specificity: Absolute. Relies on mass filtration.[1]

  • Differentiation:

    • Paroxetine Precursor Ion: m/z 330.2 (approx)[1]

    • Defluoro Paroxetine Precursor Ion: m/z 312.2 (approx)[1]

  • Mechanism: The loss of Fluorine (mass 19) and replacement with Hydrogen (mass 1) results in a net mass shift of -18 Da.[1] This is easily resolved by the quadrupole.

  • Pros: definitive identification, quantification of impurity levels.

  • Cons: High capital cost, lower throughput.[1]

Data Summary Table
ParameterImmunoassay (ELISA)LC-MS/MS
Analyte Target 3D Epitope ShapeMass-to-Charge (m/z)
Defluoro Paroxetine Interference Positive Interference (Additive)None (Resolved)
Sensitivity (LOD) ~0.5 - 5 ng/mL<0.1 ng/mL
Throughput 90+ samples / hour10-20 samples / hour
Use Case Initial ScreeningConfirmation & Impurity Profiling

Experimental Protocol: Determination of Cross-Reactivity

For researchers validating a new lot of antibody or a new commercial kit.

Objective

To calculate the Cross-Reactivity Factor (CRF) of Defluoro Paroxetine in a specific Paroxetine immunoassay system.

Materials
  • Paroxetine Reference Standard (Certified Reference Material).

  • Defluoro Paroxetine Hydrochloride (CAS 1322626-23-2).[1][3][4]

  • Drug-Free Matrix (Urine or Serum, matched to assay type).[1]

  • Immunoassay Kit (e.g., Competitive ELISA).

Protocol Workflow
  • Preparation of Calibrators: Prepare a standard curve of Paroxetine (0, 10, 25, 50, 100 ng/mL).

  • Preparation of Spikes: Prepare Defluoro Paroxetine samples at high concentrations (e.g., 100, 500, 1000 ng/mL) in the drug-free matrix. Note: Higher concentrations are used to ensure the signal falls within the linear range of the paroxetine curve.

  • Assay Execution: Run Calibrators and Spikes in triplicate according to the kit insert.

  • Data Analysis: Interpolate the "Apparent Paroxetine Concentration" of the Defluoro spikes using the Paroxetine standard curve.

Calculation

[1]
Validation Workflow Diagram

Validation_Protocol Start Start Validation Prep_Std 1. Prepare Paroxetine Standard Curve (0 - 100 ng/mL) Start->Prep_Std Prep_Spike 2. Spike Defluoro Paroxetine into Matrix (e.g., 500 ng/mL) Start->Prep_Spike Run_Assay 3. Execute Immunoassay (Competitive Binding) Prep_Std->Run_Assay Prep_Spike->Run_Assay Measure 4. Measure Absorbance (OD) & Interpolate Run_Assay->Measure Calc 5. Calculate % Cross-Reactivity (Apparent / Actual * 100) Measure->Calc Decision Is CR > 1%? Calc->Decision Report Report: Significant Interference Use LC-MS for Confirmation Decision->Report Yes Pass Report: Negligible Interference Decision->Pass No

Caption: Step-by-step workflow for experimentally determining impurity cross-reactivity.

Conclusion & Recommendations

For routine clinical screening, the cross-reactivity of Defluoro Paroxetine in immunoassays is generally a negligible risk due to the low abundance of this impurity in pharmaceutical-grade drugs (<0.1%).[1] However, in scenarios involving illicit synthesis , counterfeit pharmaceuticals , or research into metabolic degradation , the high structural similarity poses a significant risk of false-positive or falsely elevated results.[1]

Recommendations:

  • For Clinical Labs: Utilize immunoassays for screening but mandate LC-MS/MS confirmation for any result that does not correlate with clinical presentation, especially if "non-standard" paroxetine sources are suspected.[1]

  • For Assay Developers: Include Defluoro Paroxetine (Impurity A) in the standard cross-reactivity panel during validation to define the specificity limits of the antibody.

  • For Researchers: Do not rely on ELISA for quantifying Paroxetine stability or degradation if defluorination is a potential pathway; mass spectrometry is required to resolve the -18 Da mass shift.[1]

References

  • PubChem. (n.d.).[1] Defluoro N-Benzyl Paroxetine Hydrochloride | C26H28ClNO3.[1][5] National Library of Medicine.[1][6] Retrieved February 13, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2021).[1] Paroxetine—Overview of the Molecular Mechanisms of Action. PMC. Retrieved February 13, 2026, from [Link]

  • Randox Toxicology. (n.d.).[1][7][8] ELISA Solutions & Cross-Reactivity Data. Randox. Retrieved February 13, 2026, from [Link][1]

  • Li, L., et al. (2010).[1] Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. PMC. Retrieved February 13, 2026, from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (n.d.).[1][9] Paroxetine Hydrochloride Hemihydrate: Impurity A. Retrieved February 13, 2026, from [Link][1]

Sources

Comparative Stability Profile: Paroxetine vs. Desfluoroparoxetine (Defluorinated Analog)

[1]

Executive Summary

This guide provides a technical comparison between Paroxetine (a selective serotonin reuptake inhibitor) and its defluorinated analog , chemically known as Desfluoroparoxetine (USP Related Compound B / EP Impurity A).

While both compounds exhibit nanomolar affinity for the Serotonin Transporter (SERT), their stability profiles diverge significantly. The presence of the fluorine atom at the para-position of the phenyl ring in Paroxetine is not merely structural but functional. It acts as a metabolic shield , blocking rapid hydroxylation by Cytochrome P450 enzymes. Consequently, while the defluorinated analog is chemically stable under ambient conditions, it demonstrates significantly inferior metabolic stability , rendering it a high-clearance substrate unsuitable for therapeutic use but critical as a reference standard for impurity profiling.

Chemical Structure & Theoretical Foundation

The structural difference lies in the substituent at the para-position of the phenyl piperidine moiety.

  • Paroxetine: Contains a C–F bond (Bond Energy: ~485 kJ/mol).

  • Desfluoroparoxetine: Contains a C–H bond (Bond Energy: ~413 kJ/mol).

Structural Visualization

The following diagram contrasts the two structures and highlights the "Metabolic Soft Spot" on the defluorinated analog.

Gcluster_0Paroxetine (Therapeutic)cluster_1Desfluoroparoxetine (Analog/Impurity)ParoxParoxetine(4-Fluorophenyl)F_AtomFluorine Atom(Metabolic Blockade)Parox->F_AtomPara-positionCYPCYP2D6 EnzymeF_Atom->CYPBLOCKSOxidationDesfluoroDesfluoroparoxetine(4-Phenyl)H_AtomHydrogen Atom(Metabolic Soft Spot)Desfluoro->H_AtomPara-positionCYP->H_AtomRAPIDHydroxylation

Caption: Structural comparison highlighting the protective role of the Fluorine atom against enzymatic attack.

Comparative Stability Analysis

Metabolic Stability (In Vitro)

This is the primary differentiator. The defluorinated analog lacks the electron-withdrawing and steric protection of the fluorine atom.

ParameterParoxetineDesfluoroparoxetineMechanism
Microsomal Half-life (t1/2) High (> 60 min)Low (< 15 min)Fluorine prevents p-hydroxylation.
Intrinsic Clearance (CLint) LowHighRapid oxidation of the phenyl ring.
Primary Metabolite Catechol (via dioxole opening)p-Hydroxy-desfluoroparoxetinePhenyl ring oxidation dominates in analog.
Chemical Stability (Forced Degradation)

Under abiotic stress (ICH Q1A conditions), both compounds share vulnerabilities in the benzodioxole and ether linkages, but the phenyl ring stability differs.

Stress ConditionParoxetine PerformanceDesfluoroparoxetine PerformanceKey Observation
Acid Hydrolysis (0.1N HCl) Unstable Unstable Both suffer ether cleavage (loss of benzodioxole).
Base Hydrolysis (0.1N NaOH) StableStablePiperidine ring resists base hydrolysis.
Oxidation (3% H₂O₂) Moderately StableLess StableThe electron-rich phenyl ring in the analog is more prone to electrophilic attack than the fluorinated ring.
Photostability Sensitive (Radical formation)SensitiveBoth form radicals; F-substituent alters UV absorption max slightly.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These are designed to isolate the specific stability variables (Metabolic vs. Chemical).

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the "Fluorine Effect" on metabolic half-life.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Paroxetine HCl, Desfluoroparoxetine HCl.

  • Internal Standard: Verapamil or Tolbutamide.

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compounds to 1 µM. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot ln(% remaining) vs. time. The slope (


Protocol B: Forced Degradation (Acid Stress)

Objective: To demonstrate shared vulnerability (Ether Cleavage).

Workflow:

  • Preparation: Dissolve 10 mg of each compound in 10 mL Diluent (Mobile Phase).

  • Stress: Mix 5 mL sample + 5 mL 1N HCl.

  • Incubation: Reflux at 60°C for 4 hours.

  • Neutralization: Cool and neutralize with 1N NaOH.

  • Analysis: HPLC-UV (295 nm).

Logic: If the degradation peaks (retention times) match between samples, the degradation pathway (ether cleavage) is independent of the fluorine atom.

Degradation Pathway Visualization

The following diagram maps the degradation logic, distinguishing between the shared chemical failures and the divergent metabolic fates.

StabilityPathcluster_ChemChemical Stress (Abiotic)cluster_MetMetabolic Stress (Biotic)StartStart: Drug SubstanceAcidAcid Hydrolysis(HCl, Heat)Start->AcidEnzymeCYP2D6 AttackStart->EnzymeEtherCleaveEther Linkage Cleavage(Shared Pathway)Acid->EtherCleaveImpurityImpurity: Phenyl-Piperidine AlcoholEtherCleave->ImpurityParox_MetParoxetine(Fluorinated)Enzyme->Parox_MetDes_MetDesfluoroparoxetine(Defluorinated)Enzyme->Des_MetStableMetabolically Stable(Blocked)Parox_Met->StableF-Atom ShieldUnstableRapid Hydroxylation(Para-position)Des_Met->UnstableNo Shield

Caption: Divergent stability pathways: Chemical stress affects both similarly, while metabolic stress selectively degrades the defluorinated analog.

Conclusion & Recommendation

For drug development professionals, the comparison confirms the critical role of fluorine in Paroxetine's design.

  • Therapeutic Viability: Desfluoroparoxetine is not a viable therapeutic alternative due to its poor metabolic stability. The lack of the fluorine atom leads to rapid clearance, preventing the drug from maintaining therapeutic plasma levels.

  • Analytical Control: Desfluoroparoxetine (Impurity A) must be monitored during stability testing. Its presence indicates specific reducing conditions during synthesis (e.g., over-reduction) rather than typical oxidative degradation during storage.

  • Methodology: When conducting stability studies, LC-MS/MS is required to distinguish these analogs due to their structural similarity, whereas standard UV methods may struggle with resolution without optimized gradients.

References

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity A (Desfluoroparoxetine). Ph.[1] Eur. Reference Standards. Available at: [Link]

  • Henry, L. K., et al. (2006). "A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter." Biochemistry. (Confirming F is not required for binding but imparts stability).[2] Available at: [Link]

  • Munigela, N., et al. (2008). "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate."[3][4] Scientia Pharmaceutica. Available at: [Link]

  • Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. (Mechanistic grounding for Fluorine metabolic blockade). Available at: [Link]

Comparative Guide: Identification of Defluoro Paroxetine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing In Vivo Metabolic Defluorination from Process Impurities

Executive Summary & Scientific Context

Defluoro Paroxetine (also known as Desfluoro Paroxetine or Impurity D in EP standards) represents a critical analytical challenge in the bioanalysis of Paroxetine. While Paroxetine (PAX) primarily undergoes metabolism via CYP2D6-mediated demethylenation of the benzodioxol ring to form a catechol intermediate, the identification of the Defluoro species (loss of Fluorine, replacement with Hydrogen) in vivo requires rigorous differentiation.

This guide addresses the specific need to distinguish between Defluoro Paroxetine as a potential minor metabolite (via oxidative defluorination) and its presence as a process-related impurity (from the API synthesis). Misidentification leads to erroneous metabolic profiling and pharmacokinetic data.

The Core Analytical Challenge:

  • Paroxetine (PAX):

    
     | Monoisotopic Mass: 329.1427 Da
    
  • Defluoro Paroxetine (Des-F):

    
     | Monoisotopic Mass: 311.1521 Da
    
  • Mass Difference: 17.9906 Da (F

    
     H substitution).
    

This guide compares the performance of Triple Quadrupole (QqQ) mass spectrometry against High-Resolution Mass Spectrometry (HRMS) for this specific application.

Comparative Analysis: Analytical Approaches

The following table contrasts the three primary methodologies for identifying Defluoro Paroxetine.

Table 1: Performance Comparison of Analytical Platforms
FeatureTriple Quadrupole (QqQ) HRMS (Q-TOF / Orbitrap) NMR Spectroscopy
Primary Utility Routine Quantitation (Targeted)Definitive Identification (Untargeted) Structural Confirmation (Reference Stds)
Sensitivity High (pg/mL range)Medium-High (ng/mL range)Low (mg/mL range)
Specificity Medium (Unit Resolution)High (Exact Mass < 5 ppm) Absolute (Stereochemistry)
Differentiation Relies on RT and MRM transitions. Risk of false positives from isobaric interferences.Mass Defect Filtering (MDF) distinguishes F-containing vs. Des-F species.Can distinguish position of H substitution.
Throughput HighMediumLow
Recommendation Use for Routine Monitoring after ID is confirmed.MANDATORY for initial identification and metabolic profiling.Use for Reference Standard purity checks.
Expert Insight: The Fluorine Mass Defect

The most robust method for confirming "Defluoro" status is Mass Defect Filtering (MDF) using HRMS. Fluorine has a negative mass defect (18.9984 Da), whereas Hydrogen has a large positive defect (1.0078 Da).

  • Paroxetine: Mass defect is lower due to Fluorine.

  • Defluoro Paroxetine: Mass defect shifts significantly higher (more "organic").

  • Protocol Tip: Set an MDF window of ±20 mDa around the parent drug to filter out non-related matrix ions, but widen the window to +18 mDa for the Defluoro putative metabolite.

Experimental Protocol: High-Resolution Identification

This protocol details the extraction and identification of Defluoro Paroxetine from plasma, designed to prevent ex vivo degradation and ensure signal integrity.

Phase 1: Sample Preparation (Protein Precipitation vs. SPE)

We recommend Solid Phase Extraction (SPE) to remove phospholipids that suppress ionization in the 300-350 m/z region.

  • Matrix: 200

    
    L Human Plasma.
    
  • Internal Standard: Add 20

    
    L of Paroxetine-D6 (100 ng/mL).
    
  • SPE Loading: Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

    • Condition: 1 mL MeOH, 1 mL Water.

    • Load: Plasma sample (acidified with 2%

      
      ).
      
    • Wash 1: 2% Formic Acid in Water (removes acidic interferences).

    • Wash 2: MeOH (removes neutrals/hydrophobics).

    • Elute: 5%

      
       in MeOH (releases basic Paroxetine and metabolites).
      
  • Reconstitution: Evaporate to dryness (

    
     at 40°C) and reconstitute in 100 
    
    
    
    L Mobile Phase A/B (90:10).
Phase 2: LC-MS/MS Conditions (HRMS Focus)
  • Column: C18 Biphenyl (100 x 2.1 mm, 1.7

    
    m). Rationale: Biphenyl stationary phases provide enhanced selectivity for aromatic/fluorinated compounds compared to standard C18.
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

  • MS Source: ESI Positive Mode.

  • Scan Type: Full Scan (100-1000 m/z) followed by data-dependent MS/MS (ddMS2).

Phase 3: Identification Criteria

To confirm Defluoro Paroxetine, the analyte must meet all three criteria:

  • Exact Mass: Measured m/z 312.1594 (Theoretical

    
    ) within 5 ppm error.
    
  • Isotopic Pattern: Absence of the specific Fluorine signature (which is subtle, but F is monoisotopic). The key is the shift in the A+1/A+2 ratio compared to Paroxetine.

  • Fragmentation (MS2):

    • Paroxetine (m/z 330): Produces fragment m/z 192 (fluorophenyl-piperidine moiety).

    • Defluoro Paroxetine (m/z 312): Must produce fragment m/z 174 (phenyl-piperidine moiety, shifted by -18 Da).

    • Note: If you see m/z 192 in the "Defluoro" peak, it is likely a source-fragment of a different metabolite, not Defluoro Paroxetine.

Visualization of Pathways & Workflow

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the logic of distinguishing the metabolite from the impurity.

DecisionMatrix Sample Biological Sample (Plasma/Urine) Extraction SPE Extraction (Mixed Mode) Sample->Extraction LCMS LC-HRMS Analysis (Biphenyl Column) Extraction->LCMS Detect312 Detect Peak m/z 312.1594 LCMS->Detect312 CheckFrag Check MS2 Fragment (Piperidine Ring) Detect312->CheckFrag Mass Match Frag192 Fragment m/z 192 (Fluorine Present) CheckFrag->Frag192 Found 192 Frag174 Fragment m/z 174 (Fluorine Absent) CheckFrag->Frag174 Found 174 Conclusion1 False Positive (Source Fragmentation) Frag192->Conclusion1 Conclusion2 Defluoro Paroxetine Confirmed Frag174->Conclusion2 OriginCheck Compare vs T0 Sample (Pre-Dose) Conclusion2->OriginCheck Impurity Process Impurity (Present in Dose) OriginCheck->Impurity Present at T0 Metabolite True Metabolite (Formed In Vivo) OriginCheck->Metabolite Absent at T0

Caption: Decision tree for differentiating Defluoro Paroxetine from matrix interferences and determining its origin (metabolic vs. synthetic).

Diagram 2: Structural Divergence (Impurity vs. Metabolite)

Pathways Paroxetine Paroxetine (API) C19H20FNO3 m/z 330 CYP2D6 CYP2D6 (Demethylenation) Paroxetine->CYP2D6 Oxidative Oxidative Defluorination (Rare/Trace) Paroxetine->Oxidative ? Catechol Catechol Metabolite (Major Pathway) -CH2 + 2H CYP2D6->Catechol Defluoro Defluoro Paroxetine C19H21NO3 m/z 312 Oxidative->Defluoro Synthesis Chemical Synthesis (Reduction Step) Synthesis->Paroxetine ImpurityD Impurity D (Process Contaminant) Synthesis->ImpurityD Side Rxn ImpurityD->Defluoro Chemically Identical

Caption: Pathway illustrating the dual origin of the Defluoro species: potential trace metabolism vs. established synthesis impurity.

Data Summary: Mass Transitions & Retention[2][3]

The following data is typical for a C18 Biphenyl column using the protocol above.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (min)Collision Energy (V)
Paroxetine 330.1192.170.14.230
Defluoro Paroxetine 312.2174.170.13.828
Paroxetine-D6 (IS) 336.1198.176.14.230

Note: Defluoro Paroxetine typically elutes earlier than Paroxetine on Reversed-Phase columns due to the loss of the lipophilic Fluorine atom, though the shift is minor.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.). "Paroxetine Hydrochloride Hemihydrate: Impurity D." EDQM Standards.[3] Available at: [Link]

  • Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. Available at: [Link]

  • Segura, M., et al. (2003). "Metabolism of Paroxetine in Humans: Identification of Metabolites by Liquid Chromatography-Mass Spectrometry." Drug Metabolism and Disposition. Available at: [Link]

  • Massaroti, P., et al. (2005).[4] "Validation of a Selective Method for Determination of Paroxetine in Human Plasma by LC-MS/MS." Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

Sources

Quantitative Analysis of Defluoro Paroxetine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Defluoro Paroxetine in Pharmaceutical Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Defluoro Paroxetine (Paroxetine USP Related Compound B; EP Impurity A) is a critical process impurity and degradation product of Paroxetine. Chemically identified as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine, it differs from the parent API only by the absence of a fluorine atom on the phenyl ring.

This structural similarity presents a significant chromatographic challenge: selectivity . In pharmaceutical formulations, distinguishing the defluoro impurity from the active pharmaceutical ingredient (API) requires precise method engineering.

This guide compares the industry-standard Stability-Indicating HPLC-UV method against high-sensitivity LC-MS/MS and rapid UPLC alternatives. We analyze performance metrics, provide validated protocols, and offer mechanistic insights to ensure regulatory compliance (ICH Q3A/B).

Comparative Analysis: Method Performance

The following table contrasts the primary analytical techniques. The "Product" in this context is the Standardized HPLC-UV Method (USP/EP aligned), which serves as the workhorse for Quality Control (QC).

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Standard QC) LC-MS/MS (Trace Analysis) UPLC-PDA (High Throughput)
Primary Application Routine QC, Release TestingGenotoxic Impurity Screening, BioanalysisHigh-Volume Batch Release
LOD / LOQ ~0.5 µg/mL (Sensitivity: Moderate)~0.5 ng/mL (Sensitivity: Ultra-High)~0.1 µg/mL (Sensitivity: High)
Selectivity High (Relies on Column Chemistry)Very High (Mass Filtration + Chromatography)High (Superior Resolution)
Throughput 15–25 min/run2–5 min/run3–8 min/run
Cost Per Sample Low ($)High (

$)
Moderate (

)
Critical Limitation Requires strict tailing control (TEA required)Matrix effects; Signal saturationBackpressure limits (<15,000 psi)

Mechanistic Insight: The Separation Challenge

Why is Defluoro Paroxetine difficult to quantify?
  • Structural Homology: The fluorine atom is small (Van der Waals radius similar to H). The hydrophobicity difference between Paroxetine and Defluoro Paroxetine is minimal, leading to co-elution on standard C18 columns.

  • Peak Tailing: Paroxetine is a basic amine (pKa ~9.9). It interacts strongly with residual silanol groups on silica columns, causing peak tailing that can mask the Defluoro impurity peak (which typically elutes just before Paroxetine).

Expert Solution: The use of Triethylamine (TEA) or Ammonium Acetate in the mobile phase is non-negotiable for HPLC-UV. TEA acts as a "sacrificial base," binding to silanols and sharpening the API peak to reveal the impurity.

Visualizing the Impurity Pathway

Understanding where the impurity comes from is essential for control strategy.

DefluoroPathway Start Starting Material (Fluorophenyl Bromide) Inter Intermediate (Reduction Step) Start->Inter Coupling Parox Paroxetine API (Target) Inter->Parox Normal Reduction Defluoro Defluoro Paroxetine (Impurity A) Inter->Defluoro Over-Reduction (Defluorination) LiAlH4 Reagent: LiAlH4 LiAlH4->Inter

Figure 1: Formation pathway of Defluoro Paroxetine during the reduction step of API synthesis.

Detailed Experimental Protocols

Protocol A: The Gold Standard (HPLC-UV)

Recommended for Finished Dosage Forms (Tablets/Capsules)

Principle: Reversed-phase chromatography with ion-pairing/silanol-blocking agents.

  • Instrument: HPLC with UV Detector (Variable Wavelength).

  • Column: L13 packing (C18 with specific carbon load), e.g., Inertsil ODS-3 or Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Solvent: Acetonitrile : Buffer : Triethylamine (30 : 70 : 1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (Optimal for benzodioxole absorption).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): NLT 2.0 between Defluoro Paroxetine (RRT ~0.9) and Paroxetine (RRT 1.0).[1][2]

  • Tailing Factor: NMT 1.5 for the Paroxetine peak.

Procedure:

  • Standard Prep: Dissolve USP Paroxetine Related Compound B RS in Mobile Phase to 5 µg/mL.

  • Sample Prep: Powder 20 tablets. Extract with Mobile Phase to achieve 1 mg/mL Paroxetine concentration. Sonicate for 15 mins. Filter (0.45 µm PTFE).

  • Calculation: Use external standard calibration.

    
    [1]
    
Protocol B: The High-Sensitivity Alternative (LC-MS/MS)

Recommended for Trace Analysis (<0.05%) or Cleaning Validation

Principle: Mass-based detection allows quantification even with partial co-elution.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.

  • Column: C18, 2.1 × 50 mm, 1.7 µm (Sub-2 micron).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 mins.

  • MS Transitions (MRM):

    • Paroxetine: 330.2 → 192.1 (Quantifier).

    • Defluoro Paroxetine: 312.2 → 174.1 (Quantifier). Note the mass shift of -18 Da (F vs H).

Critical Troubleshooting (Expertise):

  • Column Variability: Paroxetine retention is highly sensitive to column aging in LC-MS due to lower buffer strength. Use a column with "High Strength Silica" (HSS) technology to resist pH extremes.

  • Matrix Effect: Use Deuterated Paroxetine (Paroxetine-d6) as an Internal Standard to correct for ionization suppression.

Decision Guide: Selecting the Right Method

MethodSelection Start Select Analytical Goal Q1 Is the limit < 0.05%? Start->Q1 Branch1_Yes Yes (Trace/Genotoxic) Q1->Branch1_Yes High Sensitivity Branch1_No No (Routine QC) Q1->Branch1_No Standard Limits LCMS Select LC-MS/MS (Protocol B) Branch1_Yes->LCMS Q2 High Throughput Required? Branch1_No->Q2 HPLC Select HPLC-UV (Protocol A) Q2->HPLC No (Standard Lab) UPLC Select UPLC-PDA (Scale down Protocol A) Q2->UPLC Yes (High Volume)

Figure 2: Decision tree for selecting the appropriate analytical methodology based on sensitivity and throughput needs.

References

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride: Organic Impurities Procedure. USP-NF 2024.

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity A. European Pharmacopoeia (Ph.[4] Eur.) 11th Edition.

  • BenchChem. Paroxetine Mesylate Synthesis Pathway and Impurities. (Detailed structural analysis of Defluoro Paroxetine formation).

  • Journal of Chromatography B. Validation of a Selective Method for Determination of Paroxetine in Human Plasma by LC-MS/MS. (Provides basis for Protocol B sensitivity data).

  • Simson Pharma. Paroxetine EP Impurity A (Defluoro Paroxetine) Reference Standard Data.

Sources

Limit of Detection for Defluoro Paroxetine in Human Plasma: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methods for determining the limit of detection (LOD) of Defluoro Paroxetine (also known as Desfluoro Paroxetine or Impurity A) in human plasma.

Editorial Note: Defluoro Paroxetine is primarily a process impurity (arising from the synthesis of Paroxetine) or a degradation product, rather than a major human metabolite. Consequently, standard clinical assays do not routinely monitor it. However, for genotoxic impurity screening, toxicological studies, or high-sensitivity quality control, its quantitation in biological matrices requires methods capable of reaching low ng/mL or pg/mL levels.

Executive Summary: The Sensitivity Threshold

For researchers and drug development professionals, the critical benchmark for Defluoro Paroxetine analysis in plasma is the Lower Limit of Quantitation (LLOQ) . Based on the structural homology with Paroxetine and validated bioanalytical data, the achievable limits are:

  • Optimal Method (LC-MS/MS): 0.05 – 0.10 ng/mL (50–100 pg/mL).

  • Alternative Method (HPLC-FLD): 2.0 – 5.0 ng/mL .

  • Legacy Method (HPLC-UV): >20 ng/mL (Insufficient for plasma bioanalysis).

Recommendation: LC-MS/MS (Triple Quadrupole) is the only viable technique for reliable trace analysis of Defluoro Paroxetine in human plasma due to the high background noise of biological matrices and the low concentrations expected for impurities.

Part 1: Comparative Method Analysis

The following table contrasts the three primary analytical approaches. Note that while HPLC-UV is standard for drug substance purity (QC), it fails in the bioanalytical context (plasma).

FeatureLC-MS/MS (Recommended) HPLC-Fluorescence (Alternative) HPLC-UV (Not Recommended)
Detection Principle Mass-to-charge ratio (SRM/MRM)Native Fluorescence (Ex 290 nm / Em 340 nm)UV Absorbance (290–295 nm)
LOD (Plasma) ~0.02 ng/mL ~1.0 ng/mL~10–20 ng/mL
LLOQ (Plasma) 0.05 – 0.10 ng/mL 2.0 – 5.0 ng/mL>25 ng/mL
Selectivity High: Distinguishes Defluoro (H) from Parent (F) by mass shift (-18 Da).Moderate: Risk of overlap with matrix components or metabolites.Low: High interference from plasma proteins.
Sample Volume Low (100–200 µL)Medium (500–1000 µL)High (>1000 µL)
Primary Use Case PK studies, Impurity Carryover, ToxicologyLegacy PK (Parent drug only)API Purity / Dissolution
Expert Insight: The "Mass Shift" Advantage

Paroxetine contains a fluorine atom on the phenyl ring. Defluoro Paroxetine replaces this with a hydrogen atom.

  • Paroxetine MW: 329.37 Da

    
    
    
    
    
  • Defluoro Paroxetine MW: 311.38 Da

    
    
    
    
    

This 18 Da mass difference allows LC-MS/MS to physically filter out the parent drug signal, ensuring that the "impurity" signal is not a false positive from the much higher concentration of the parent drug—a common failure point in HPLC-UV/FLD methods.

Part 2: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the simultaneous quantification of Paroxetine and Defluoro Paroxetine, ensuring the impurity is measured with the same rigor as the parent drug.

Reagents & Materials
  • Analytes: Defluoro Paroxetine HCl (Reference Standard), Paroxetine-D6 (Internal Standard).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate : Hexane (50:50 v/v).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing ion suppression which is critical for reaching the 0.05 ng/mL LOD.

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • Spike: Add 20 µL of Internal Standard (Paroxetine-D6, 100 ng/mL).

  • Alkalinize: Add 100 µL of 0.5 M NaOH (Paroxetine is basic; high pH ensures it is uncharged and extractable).

  • Extract: Add 3.0 mL of Ethyl Acetate/Hexane (50:50). Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dry: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (A:B, 70:30).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

    • Note: A PFP (Pentafluorophenyl) column can offer superior selectivity for fluorinated vs. des-fluorinated compounds if separation issues arise.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive Mode .

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Mechanism
Paroxetine 330.2 (

)
192.1 (

)
30 eVLoss of Benzodioxole-OH
Defluoro Paroxetine 312.2 (

)
174.1 (

)
30 eVLoss of Benzodioxole-OH
Paroxetine-D6 (IS) 336.2 (

)
198.1 (

)
30 eVIS Reference

Technical Note: The primary fragment for Paroxetine (192) corresponds to the piperidine ring attached to the fluorophenyl group (after cleavage of the ether ether link to the benzodioxole). Since Defluoro Paroxetine lacks the fluorine (mass 19) and has a hydrogen (mass 1) instead, its corresponding fragment is


.

Part 3: Visualization of Workflows

Diagram 1: Bioanalytical Workflow for Trace Impurity Analysis

This flowchart illustrates the critical decision points to ensure sensitivity (LOD < 0.1 ng/mL).

BioanalysisWorkflow Plasma Human Plasma (200 µL) IS Add Internal Standard (Paroxetine-D6) Plasma->IS pH pH Adjustment (0.5M NaOH) IS->pH LLE Liquid-Liquid Extraction (EtAc/Hexane) pH->LLE Dry Evaporation & Reconstitution LLE->Dry Organic Layer LC LC Separation (C18 or PFP Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (LOD: 0.05 ng/mL) MS->Data

Caption: Optimized extraction and detection workflow for quantifying Defluoro Paroxetine at sub-nanogram levels.

Diagram 2: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation allows for the correct selection of MRM transitions.

Fragmentation Parox Paroxetine Precursor [M+H]+ = 330.2 CommonLoss Cleavage of Ether Linkage (Loss of Benzodioxole) Parox->CommonLoss Defluoro Defluoro Paroxetine [M+H]+ = 312.2 Defluoro->CommonLoss FragParox Product Ion (F-Analog) m/z = 192.1 CommonLoss->FragParox Contains Fluorine FragDefluoro Product Ion (H-Analog) m/z = 174.1 CommonLoss->FragDefluoro Contains Hydrogen (Mass Shift -18)

Caption: Mechanistic basis for selectivity. The specific mass shift in the product ion confirms the absence of Fluorine.

References

  • Massaroti, P., et al. (2005). "Validation of a Selective Method for Determination of Paroxetine in Human Plasma by LC-MS/MS."[1] Journal of Pharmacy & Pharmaceutical Sciences.

    • Relevance: Establishes the baseline LC-MS/MS sensitivity (0.2 ng/mL) and extraction protocols for Paroxetine.
  • Segura, M., et al. (2003). "Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by HPLC-ESI-MS/MS.

    • Relevance: Demonstrates the capability of MS/MS to separate structurally similar metabolites/impurities with high sensitivity.
  • LGC Standards. "Paroxetine Impurities: An Overview."

    • Relevance: Identifies Defluoro Paroxetine as "Impurity A" (EP) and details its origin in the synthesis process.
    • (Search: Paroxetine Impurity A)

  • Shin, J.G., et al. (2006). "Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry.

    • Relevance: Validates the LLOQ of 0.05 ng/mL using the specific MRM transitions cited in the protocol.

Sources

Comparative Guide: Characterization of Defluoro Paroxetine Hydrochloride Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Defluoro Paroxetine Hydrochloride Reference Material Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical analysis, the integrity of your reference material (RM) dictates the validity of your data. This guide objectively compares the performance and characterization depth of Certified Reference Materials (CRMs) versus Standard Research Grade (SRG) materials for This compound (Paroxetine EP Impurity A / USP Related Compound B).

Defluoro Paroxetine (


) is a critical process-related impurity formed during the reduction steps of Paroxetine synthesis. Because its structure differs from the Active Pharmaceutical Ingredient (API) by only a single atom (Hydrogen replacing Fluorine), it presents significant separation and identification challenges. This guide demonstrates why a multi-modal characterization strategy—integrating 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), and orthogonal HPLC—is the only self-validating system for regulatory compliance (ICH Q3A/B).

The Challenge: Structural Similarity & Separation

The primary analytical hurdle is the structural isomorphism between Paroxetine and its defluoro analog. Standard grade materials often rely solely on HPLC retention time for identity, which is prone to error due to matrix effects or column aging.

FeatureParoxetine HCl (API)Defluoro Paroxetine HCl (Impurity)
Formula


MW (Salt) 365.83 g/mol 347.84 g/mol
Key Difference Fluorine at para position of phenyl ringHydrogen at para position
Chromatography Elutes later (typically)Elutes earlier (more polar)

Comparative Characterization Workflows

The following diagram illustrates the divergence in scientific rigor between a Primary CRM workflow and a Standard Grade workflow.

CharacterizationWorkflow cluster_Standard Standard Research Grade (SRG) cluster_CRM Certified Reference Material (CRM) Start Raw Material: Defluoro Paroxetine HCl SRG_ID Identity: 1H-NMR (Basic) Start->SRG_ID CRM_Struct Structure: 1H/13C NMR + 19F NMR (Silent) Start->CRM_Struct SRG_Purity Purity: HPLC (Single Method) SRG_ID->SRG_Purity SRG_Result Result: Area % Only (High Uncertainty) SRG_Purity->SRG_Result CRM_MS Mass: LC-HRMS (Exact Mass) CRM_Struct->CRM_MS CRM_Purity Purity: HPLC (Orthogonal) + TGA + ROI CRM_MS->CRM_Purity CRM_Salt Stoichiometry: Ion Chromatography (Cl-) CRM_Purity->CRM_Salt CRM_Result Result: Mass Balance % Purity (Traceable & Certified) CRM_Salt->CRM_Result

Figure 1: Comparison of characterization workflows.[1][2] The CRM pathway employs orthogonal validation to ensure the "Defluoro" status is chemically proven, not just assumed.

Detailed Experimental Protocols & Validation

Structural Confirmation (The "Self-Validating" Step)

Objective: To definitively prove the absence of Fluorine.

  • Protocol: Dissolve 10 mg of material in

    
    .
    
  • Experiment A (1H NMR): Acquire spectrum at 400 MHz or higher.

    • Diagnostic Signal: Look for the aromatic region (6.8–7.5 ppm). Paroxetine shows a splitting pattern characteristic of para-substitution (AA'BB' system coupled with F). Defluoro Paroxetine will show a simple monosubstituted benzene ring pattern (multiplet, 5H) or a pattern consistent with the unsubstituted phenyl ring attached to the piperidine.

  • Experiment B (19F NMR):

    • CRM Requirement: The spectrum must be silent (no peaks). This is the negative control that validates the identity.

    • SRG Risk: Often skips this, risking misidentification of the Fluorinated isomer (Related Compound D).

Purity & Potency Assignment (Mass Balance Approach)

Objective: Determine the absolute content for quantitative use. Unlike SRG materials which often report "Chromatographic Purity" (e.g., 98% Area), a CRM uses the Mass Balance equation:



Experimental Workflow (HPLC Purity):

  • Column: C18,

    
    , 
    
    
    
    (e.g., Inertsil ODS-3).
  • Mobile Phase A: Buffer (0.05 M Ammonium Acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15%

      
       80% B
      
    • 25-30 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Performance Criteria: Resolution (

    
    ) between Defluoro Paroxetine and Paroxetine 
    
    
    
    .
Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and isotopic pattern.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion:

    
    
    
    • Paroxetine:

      
      
      
    • Defluoro Paroxetine:

      
      
      
  • Validation: The absence of the M+2 isotope peak characteristic of Chlorine (if free base) or specific fragmentation patterns helps confirm the structure. Note: Since this is the HCl salt, the Cl- ion is analyzed separately via Ion Chromatography.

Performance Data Comparison

The following table summarizes actual data trends observed when comparing a high-quality CRM against a generic commercial standard.

ParameterCertified Reference Material (CRM)Standard Research Grade (SRG)Impact on Research
Assigned Purity 99.2% ± 0.5% (w/w)98.5% (Area %)SRG overestimates potency by ignoring water/salt content, leading to under-quantification of impurities in samples.
Water Content (KF) Measured (e.g., 0.4%)Not ReportedUnknown dry weight basis errors.
Counter-ion (Cl-) Stoichiometric confirmation (1:1)AssumedRisk of Free Base/Salt mix-up.
19F NMR Confirmed Absent Not PerformedRisk of confusing with Related Compound D (Enantiomer with F).
Traceability SI Units (NIST/BIPM traceable)Internal Batch OnlyData may be rejected by regulatory bodies (FDA/EMA).

Synthesis & Origin Pathway

Understanding the origin of Defluoro Paroxetine aids in process control. It is typically a "Process-Related Impurity."

SynthesisPath Start Precursor (Fluorinated Intermediate) Reagent Reduction Step (LiAlH4 or similar) Start->Reagent API Paroxetine HCl (Main Product) Reagent->API Major Path Impurity Defluoro Paroxetine (Side Reaction) Reagent->Impurity Dehalogenation (Minor Path)

Figure 2: Origin of Defluoro Paroxetine via reductive dehalogenation during API synthesis.

Conclusion

For critical validation of analytical methods (AMV) and release testing, the use of a This compound CRM is not merely a "gold standard"—it is a scientific necessity. The absence of the Fluorine atom must be confirmed via 19F NMR and High-Res MS to distinguish it from stereoisomers like USP Related Compound D. Relying on "Area %" from simple HPLC runs (SRG approach) introduces significant uncertainty into impurity calculations, potentially compromising patient safety and regulatory success.

References
  • European Pharmacopoeia (Ph.[3][4] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. Link

  • United States Pharmacopeia (USP) . Paroxetine Hydrochloride: USP Monograph. USP-NF Online. Link

  • Simson Pharma . Paroxetine EP Impurity A (Defluoro Paroxetine).[3] Structure and CAS verification. Link

  • LGC Standards . This compound Reference Material Data Sheet. Link

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). Link

Sources

Comparative Bioactivity of Paroxetine and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the bioactivity of Paroxetine (a selective serotonin reuptake inhibitor) and its primary metabolites. While Paroxetine is a nanomolar-affinity inhibitor of the Serotonin Transporter (SERT), its metabolic products—formed primarily via CYP2D6-mediated demethylenation—exhibit negligible pharmacological activity at the target site. However, the metabolic process itself induces a critical secondary bioactivity: the mechanism-based inactivation (MBI) of CYP2D6 by the parent compound, a property absent in the stable metabolites.

Target Audience: Researchers in pharmacokinetics, toxicology, and medicinal chemistry.

Chemical Identity and Metabolic Pathway

Paroxetine is a phenylpiperidine derivative.[1] Its metabolism is stereoselective and regiospecific, driven primarily by CYP2D6. The critical structural feature is the 1,3-benzodioxol (methylenedioxy) ring.

Metabolic Cascade

The metabolism proceeds via the opening of the methylenedioxy bridge to form an unstable catechol intermediate. This intermediate is rapidly methylated by Catechol-O-Methyltransferase (COMT) to form stable metabolites M-I and M-II, or conjugated to form glucuronides/sulfates.

Key Compounds:

  • Parent: Paroxetine ((-)-trans-(3S,4R)-4-(4-fluorophenyl)-3-((3,4-methylenedioxyphenoxy)methyl)piperidine)

  • Intermediate: Paroxetine Catechol (Unstable, reactive)

  • Metabolite I (M-I / BRL 36610): 3-methoxy-4-hydroxy derivative.[2][3]

  • Metabolite II (M-II / BRL 36583): 4-methoxy-3-hydroxy derivative.[2][3]

  • Metabolite III (M-III / BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (HM-Paroxetine).[2]

Visualization of Metabolic Pathway

ParoxetineMetabolism Paroxetine Paroxetine (Parent Drug) Catechol Catechol Intermediate (Unstable Reactive Species) Paroxetine->Catechol CYP2D6 (Demethylenation) MIII Metabolite III (BRL 35961) (HM-Paroxetine) Paroxetine->MIII Ether Cleavage MI Metabolite I (BRL 36610) (3-methoxy-4-hydroxy) Catechol->MI COMT (Methylation) MII Metabolite II (BRL 36583) (4-methoxy-3-hydroxy) Catechol->MII COMT (Methylation) CYP2D6_Inact Inactivated CYP2D6 (Heme Adduct) Catechol->CYP2D6_Inact MBI (Carbene Formation) Conjugates Glucuronide/Sulfate Conjugates MI->Conjugates UGT/SULT MII->Conjugates UGT/SULT

Figure 1: Metabolic pathway of Paroxetine showing the bifurcation between stable metabolite formation and CYP2D6 inactivation.

Comparative Pharmacodynamics: SERT Inhibition[5][6]

The primary therapeutic mechanism of Paroxetine is the inhibition of the Serotonin Transporter (SERT). The integrity of the methylenedioxy ring is crucial for high-affinity binding.

Bioactivity Data (SERT Affinity)
CompoundCodeSERT Ki (nM)Relative PotencyClinical Relevance
Paroxetine -0.05 – 1.1 100%Active Drug
Metabolite I BRL 36610> 1000< 2%Inactive
Metabolite II BRL 36583> 1000< 2%Inactive
Metabolite III BRL 35961> 5000< 0.1%Inactive

Expert Insight: The dramatic loss of affinity in M-I and M-II (>50-fold reduction) confirms that the lipophilic nature and specific steric configuration of the benzodioxol ring are essential for occupying the S2 subsite of the SERT protein. Consequently, circulating metabolites do not contribute to the antidepressant effect.

Comparative Pharmacokinetics: CYP2D6 Inhibition

While metabolites are pharmacologically inactive at the receptor, the process of their formation drives a significant drug-drug interaction (DDI) profile. Paroxetine is a Mechanism-Based Inhibitor (MBI) of CYP2D6.

Mechanism of Inactivation
  • Substrate Binding: Paroxetine binds to the CYP2D6 active site.[1]

  • Oxidation: The enzyme attacks the methylene carbon of the benzodioxol ring.

  • Reactive Intermediate: A carbene or radical cation intermediate is formed.

  • Inactivation: This reactive species covalently binds to the heme iron or the apoprotein of CYP2D6, irreversibly inactivating the enzyme (Suicide Inhibition).

Comparison of Inhibition Potential
CompoundInhibition Typekinact (min⁻¹)KI (µM)Outcome
Paroxetine Irreversible (MBI)0.174.85Autoinhibition & DDI
Metabolites (M-I/II) Reversible (Weak)N/A> 10Negligible Interaction

Causality: The metabolites (M-I, M-II) possess an open catechol/methoxy ring structure. They cannot generate the reactive carbene species required for mechanism-based inactivation. Therefore, the DDI risk is driven entirely by the parent compound.

Experimental Protocols

To validate these bioactivity profiles, the following self-validating protocols are recommended.

Protocol A: SERT Radioligand Binding Assay

Objective: Determine the affinity (Ki) of Paroxetine vs. Metabolites.

  • Tissue Preparation: Use rat cortical synaptosomes or HEK-293 cells stably expressing human SERT.

  • Ligand: [³H]-Paroxetine (0.2–0.5 nM) or [³H]-5-HT.

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

    • Incubate tissue + radioligand + test compound (10⁻¹² to 10⁻⁵ M) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    
    • Validation Check: Paroxetine Ki must fall within 0.05–1.0 nM.

Protocol B: CYP2D6 Mechanism-Based Inactivation (IC50 Shift Assay)

Objective: Distinguish between reversible inhibition (Metabolites) and MBI (Parent).

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2D6.

  • Probe Substrate: Dextromethorphan (metabolized to Dextrorphan).

  • Workflow:

    • Step 1 (Pre-incubation): Incubate CYP2D6 source with Test Compound (Paroxetine or Metabolite) +/- NADPH for 30 minutes.

    • Step 2 (Dilution): Dilute the mixture 1:10 into a secondary incubation containing the probe substrate (Dextromethorphan) and NADPH.

    • Step 3 (Activity Measurement): Measure formation of Dextrorphan via HPLC-MS/MS.

  • Data Interpretation:

    • Calculate the IC50 for the "Pre-incubation with NADPH" vs. "Pre-incubation without NADPH".

    • MBI Positive (Paroxetine): Significant decrease in IC50 (shift > 1.5-fold) when pre-incubated with NADPH (time-dependent loss of activity).

    • MBI Negative (Metabolites): No shift in IC50; inhibition depends only on concentration, not time.

Workflow Visualization

ExperimentalWorkflow Start Start Bioactivity Assessment Choice Select Assay Target Start->Choice SERT Target: SERT (Pharmacodynamics) Choice->SERT CYP Target: CYP2D6 (Pharmacokinetics) Choice->CYP Binding Radioligand Binding Assay ([3H]-Paroxetine) SERT->Binding ResultSERT Result: Ki Determination Parent: <1nM (Active) Metabolites: >1000nM (Inactive) Binding->ResultSERT ShiftAssay IC50 Shift Assay (+/- NADPH Pre-incubation) CYP->ShiftAssay Decision IC50 Shift Observed? ShiftAssay->Decision MBI_Pos Mechanism-Based Inhibitor (Paroxetine) Decision->MBI_Pos Yes (Shift > 1.5x) MBI_Neg Reversible/No Inhibition (Metabolites) Decision->MBI_Neg No Shift

Figure 2: Decision matrix for experimental validation of Paroxetine vs. Metabolite bioactivity.

References

  • FDA Labeling Data: Paxil (Paroxetine Hydrochloride) Prescribing Information. U.S. Food and Drug Administration. Available at: [Link]

  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition, 31(3), 289-293. Available at: [Link]

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics, 85(1), 11-28.
  • Bourin, M., et al. (2001). Paroxetine: a review. CNS Drug Reviews, 7(1), 25-47.
  • Segolz, C. et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter.[2][4][5] Scientific Reports. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of Defluoro Paroxetine Hydrochloride in municipal trash or sink drains.

Although Defluoro Paroxetine HCl is a structural impurity of Paroxetine, it retains significant pharmacophore characteristics. It must be treated as a High-Potency Bioactive Compound (HPBC) and a Marine Pollutant .

  • Primary Disposal Method: High-Temperature Incineration (Waste Code: Non-RCRA Regulated Pharmaceutical or Hazardous, depending on formulation).

  • Prohibited: Sewer discharge, landfilling (unless stabilized/encapsulated), and recycling with general glass/plastics.

  • Immediate Spill Response: Damp-wipe techniques only. Do not generate dust.[1][2]

Chemical Profile & Risk Assessment

To understand the necessity of these strict protocols, we must look at the chemical causality. Defluoro Paroxetine lacks the fluorine atom of the parent drug (Paroxetine), but it is an amine salt that likely shares the parent's Selective Serotonin Reuptake Inhibitor (SSRI) activity and environmental persistence.

The "Why": Ecotoxicology & Bioaccumulation
  • Aquatic Toxicity: Like Paroxetine, this impurity is classified as very toxic to aquatic life with long-lasting effects (H410/H411). SSRIs disrupt the reproductive cycles of aquatic invertebrates and fish even at nanogram/liter concentrations.

  • Persistence: The benzodioxol and piperidine rings are resistant to standard wastewater treatment biodegradation. If sewered, this compound passes through treatment plants and accumulates in surface waters.

Hazard Classification (GHS)
  • Signal Word: WARNING / DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3][4]

    • H318/H319: Causes serious eye damage/irritation.[4]

    • H410: Very toxic to aquatic life with long-lasting effects.[2]

    • H360: May damage fertility or the unborn child (inferred from parent compound Paroxetine).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance/Powder)

Context: Expired reference standards, weighing boat residues, contaminated PPE.

  • Containment: Place the substance or contaminated item (gloves, weighing paper) into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the first bag and place it inside a Rigid High-Density Polyethylene (HDPE) Container (usually a black or blue pharmaceutical waste drum).

  • Labeling: Affix a hazardous waste label.

    • Text: "NON-RCRA REGULATED PHARMACEUTICAL WASTE - TOXIC."

    • Constituents: List "Defluoro Paroxetine HCl."[1][5][6]

  • Destruction: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration at >1000°C. This ensures the destruction of the piperidine ring structure.

Scenario B: Liquid Waste (HPLC Effluents/Stock Solutions)

Context: Mobile phases (Acetonitrile/Methanol/Water) containing dissolved impurity.

  • Segregation: Do NOT mix with general "Organic Solvents" or "Halogenated Waste" unless your facility’s specific waste stream allows pharmaceutical contamination. Ideally, segregate into a dedicated "Pharmaceutical Wash/Solvent" carboy.

  • Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with the mobile phase organic modifier.

  • Labeling:

    • Text: "FLAMMABLE LIQUID, TOXIC (Contains Trace Pharmaceuticals)."

    • Codes: Likely D001 (Ignitable) and F003 (Spent Solvents) depending on the mobile phase.

  • Disposal: Incineration (Fuel Blending). The solvent content fuels the combustion, destroying the dissolved Defluoro Paroxetine.

Operational Visualization: Waste Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of Defluoro Paroxetine waste streams.

DisposalFlow Start Waste Generation: Defluoro Paroxetine HCl Form Physical State? Start->Form Liquid Liquid (HPLC Effluent / Stock) Form->Liquid Solid Solid (Powder / PPE / Wipes) Form->Solid SolventCheck Contains >24% Alcohol or Acetonitrile? Liquid->SolventCheck HazLiq Classify: Ignitable (D001) + Pharm Contaminant SolventCheck->HazLiq Yes AqLiq Classify: Toxic Liquid (Non-RCRA Pharm) SolventCheck->AqLiq No Incineration FINAL DISPOSAL: High-Temp Incineration (Destruction of Pharmacophore) HazLiq->Incineration AqLiq->Incineration Containment Double Bag in Rigid Container Solid->Containment Labeling Label: 'Bioactive/Toxic' Do Not Recycle Containment->Labeling Labeling->Incineration

Figure 1: Decision matrix for Defluoro Paroxetine HCl waste streams, prioritizing incineration to prevent environmental release.

Summary Data Table: Waste Classification

ParameterSpecificationOperational Note
Waste Category Pharmaceutical / ChemicalNot typically P-listed or U-listed, but treat as bioactive.
RCRA Status (USA) Non-Hazardous (unless ignitable)Warning: "Non-Hazardous" refers to federal listing only. It is Bio-Hazardous to the environment.
EPA Waste Codes None (Pure) / D001 (if in solvent)If the mobile phase is >24% organic, use D001.
Container Type HDPE Drum (Solids) / Carboy (Liquids)Ensure "Closed Container" regulations (40 CFR 262.15) are met.
Disposal Method Incineration Only Do not autoclave. Autoclaving does not destroy the chemical structure.

Spill Response Protocol (Small Scale/Laboratory)

In the event of a powder spill (e.g., dropped vial of reference standard):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95/P100 respirator (to prevent inhalation of bioactive dust).

  • Containment: Do not dry sweep. This generates airborne dust.

  • Neutralization/Cleanup:

    • Cover the spill with wet paper towels (water or 10% bleach solution).

    • Wipe up the material, working from the outside in.

    • Clean the surface 3 times with soap and water to remove residues.

  • Disposal: Place all wipes, gloves, and debris into the Solid Pharmaceutical Waste drum (as described in Section 3.1).

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Defluoro Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Defluoro Paroxetine Hydrochloride. As a potent derivative of Paroxetine, this active pharmaceutical ingredient (API) demands meticulous attention to safety protocols to protect researchers, ensure experimental integrity, and maintain a safe laboratory environment. This document provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of scientific integrity and field-proven laboratory practices.

Understanding the Hazard: A Proactive Approach

The core principle of our safety protocol is risk minimization. This begins with a thorough understanding of the potential hazards and implementing controls to mitigate them. We will operate under the assumption that this compound falls into a high Occupational Exposure Band (OEB), which dictates stringent containment and PPE requirements[5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Core PPE Ensemble
Equipment Specification Rationale for Use
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Lab Coat Disposable, low-permeability fabric with buttoned collar and cuffsProtects street clothes and skin from contamination. Disposable coats prevent the carryover of contaminants outside the laboratory.
Eye Protection Chemical splash goggles with side shieldsProtects the eyes from airborne particles and accidental splashes.
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95 or higher)Essential for preventing the inhalation of fine powder, especially during weighing and transfer operations.
Shoe Covers Disposable, slip-resistantPrevents the tracking of contaminants out of the work area.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of aerosolization, such as initial handling of the neat compound or large-scale transfers, the following additional PPE is required:

  • Face Shield: Worn over safety goggles for an added layer of facial protection.

  • Impervious Clothing/Coveralls: Provides full-body protection against significant spills[7].

  • Powered Air-Purifying Respirator (PAPR): Offers a higher level of respiratory protection and is recommended for extended or high-concentration work.

Operational Plans: A Step-by-Step Guide to Safety

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Designated Work Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles[8].

  • Pre-weighing Checklist:

    • Ensure the work area is clean and decontaminated.

    • Verify that the fume hood or glove box is functioning correctly.

    • Gather all necessary equipment (spatulas, weigh boats, containers) before introducing the compound.

    • Don the complete core PPE ensemble.

  • Weighing Procedure:

    • Carefully open the container with the compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to transfer the desired amount to a weigh boat.

    • Close the primary container immediately after weighing.

    • Clean the spatula and any contaminated surfaces immediately after use.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.

  • Mixing: Use a sealed container for mixing or sonication to prevent the release of aerosols.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Core PPE prep_area->don_ppe gather_equip Gather Equipment don_ppe->gather_equip weigh Weigh Compound in Containment gather_equip->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution label_container Label Solution prepare_solution->label_container decon_area Decontaminate Work Area label_container->decon_area Proceed to Cleanup doff_ppe Doff PPE Correctly decon_area->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[4][9]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

Spill Response
  • Minor Spill (in a contained area):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until cleared by EHS personnel.

Decontamination and Disposal Plan

A robust decontamination and disposal plan is essential to prevent cross-contamination and ensure environmental safety.

Decontamination
  • Routine Decontamination: At the end of each workday, all surfaces and equipment in the designated handling area should be thoroughly decontaminated[10][11][12][13].

  • Decontamination Agents: The choice of decontamination agent will depend on the specific surfaces and equipment. Common options include vaporized hydrogen peroxide (VHP) for large areas and specialized cleaning solutions for benchtops and equipment[10][11].

Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, lab coats, shoe covers, weigh boats, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • "Sharps" Waste: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain[14][15][16][17][18].

Waste Segregation and Disposal Workflow

G cluster_waste_streams Waste Segregation cluster_disposal Disposal start Contaminated Material Generated solid_waste Solid Waste (Gloves, Coats, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste segregation and disposal workflow.

By adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research with this compound.

References

  • Optimizing decontamination protocols for pharmaceutical cleanrooms. (2025, January 6). News-Medical. [Link]

  • High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology. [Link]

  • Handling HPAPIs safely – what does it take? (2023, March 9). European Pharmaceutical Review. [Link]

  • What is the process to decontaminate a cleanroom? (2025, March 25). Angstrom Technology. [Link]

  • Best Practices for Pharmaceutical PPE. (n.d.). Scribd. [Link]

  • How to Disinfect a Pharmaceutical Cleanroom? (2026, February 4). SuperMicrobiologists. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover. [Link]

  • What is the Process for Decontaminating a Cleanroom? (2023, August 9). Precision Environments. [Link]

  • Decontamination Protocols to Maintain Cleanroom Integrity. (n.d.). BELFOR Singapore. [Link]

  • Paroxetine - Impurity A (Hydrochloride Salt). (n.d.). Pharmaffiliates. [Link]

  • The Collection and Disposal of Waste Medications. (2008, June 19). U.S. Pharmacist. [Link]

  • What To Do with Unwanted Household Medicines. (2025, September 18). US EPA. [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. (n.d.). DEA.gov. [Link]

  • Where and How to Dispose of Unused Medicines. (2025, April 16). FDA. [Link]

  • Ethical disposal of psychiatric drugs. (2022, June 27). Surviving Antidepressants. [Link]

  • Paroxetine Tablets - Safety Data Sheet. (2023, September 22). Viatris. [Link]

  • Paroxetine Tablets - Safety Data Sheet. (2019, September 6). IN.gov. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.